Fluoromethyl Phenyl Sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENHPZASLKBBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374616 | |
| Record name | Fluoromethyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20808-12-2 | |
| Record name | Fluoromethyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoromethyl Phenyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fluoromethyl Phenyl Sulfone (CAS: 20808-12-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethyl phenyl sulfone, with the CAS number 20808-12-2, is a versatile synthetic reagent that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Structurally, it is an organic compound featuring a sulfone functional group attached to a phenyl ring and a fluoromethyl group.[1] This unique combination of moieties imparts valuable properties, most notably its utility as a nucleophilic monofluoromethylating agent.[3][4] The introduction of a monofluoromethyl (-CH₂F) group into organic molecules is a key strategy in drug design, as it can enhance metabolic stability, bioavailability, lipophilicity, and membrane permeability.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications with experimental procedures, and the logical framework for its use in drug discovery.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid under standard conditions.[1][6] It is soluble in common organic solvents like acetone and dichloromethane, but has limited solubility in water.[1] Its stability under normal conditions is good, though it is recommended to be stored in an inert atmosphere at 2-8°C.[7][8]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 20808-12-2 | [1] |
| Molecular Formula | C₇H₇FO₂S | [1] |
| Molecular Weight | 174.19 g/mol | [6] |
| Appearance | White to off-white crystalline solid/powder | [1][6] |
| Melting Point | 51 - 55 °C | [6][9] |
| Purity | ≥90% - 98% | [6][7][10] |
| Solubility | Soluble in acetone and dichloromethane; limited solubility in water | [1] |
| Storage Conditions | 2-8°C, inert atmosphere | [7][8] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ: 5.15 (d, 2H, J = 47.1 Hz), 7.60–8.00 (m, 5H) | [11] |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ: -211.2 (t, J = 47.4 Hz) | [11] |
| Mass Spectrometry (EI) | m/z 175 (M⁺·) | [11] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from methyl phenyl sulfoxide. The first step is a "fluoro-Pummerer" reaction to form fluoromethyl phenyl sulfide, which is then oxidized to the desired sulfone.[11][12]
Synthesis of Fluoromethyl Phenyl Sulfide (1)
Experimental Protocol:
To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, air condenser, and thermometer, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and chloroform (150 mL).[11][12] Place the flask in a cooling bath containing water at 20°C.[11][12] Add diethylaminosulfur trifluoride (DAST) (38.5 g, 31.6 mL, 0.24 mol) to the flask, followed by antimony trichloride (0.50 g, 0.0022 mol) and an additional 50 mL of chloroform.[11][12] Stir the light-yellow reaction mixture under an argon atmosphere. After 2 to 8 hours, an exothermic reaction is observed, and the solution turns dark orange.[11][12] Slowly pour the reaction mixture with stirring into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g (0.25 mol) of sodium hydroxide (Caution: gas evolution).[11] After 10 minutes, separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).[11] Wash the combined organic layers with saturated aqueous sodium bicarbonate (250 mL), saturated aqueous sodium chloride, and dry over potassium carbonate.[11] Remove the chloroform with a rotary evaporator at 30–40°C. The crude fluoromethyl phenyl sulfide, obtained as a yellow-orange oil, should be used immediately in the next step.[11][12]
Synthesis of this compound (2)
Experimental Protocol:
To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and a 1-L addition funnel, add Oxone® (221.0 g, 0.36 mol) and water (700 mL).[11][12] Cool the mixture to 5°C.[11][12] Dissolve the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) and place it in the addition funnel.[11][12] Add the sulfide solution in a slow stream to the stirring slurry.[11][12] After the addition is complete, stir the reaction mixture at room temperature for 4 hours.[11][12] Remove the methanol on a rotary evaporator at 40°C.[11][12] Extract the remaining solution with methylene chloride (2 x 500 mL).[11] Dry the combined organic layers over magnesium sulfate, concentrate to approximately 150 mL, and filter through a plug of silica gel (230–400 mesh).[11][12] Wash the silica gel with an additional 500 mL of methylene chloride.[11][12] Concentrate the colorless filtrate and dry the resulting oil or solid under vacuum (0.1 mm) at room temperature to provide crude this compound as a solid white mass.[11][12] Recrystallize the solid from 250 mL of hot hexane. The resulting white crystals of this compound (yield: 80–90%) are collected by filtration.[11][12]
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
This compound is a key reagent for the introduction of the monofluoromethyl group into organic molecules. Its primary applications are in olefination reactions and stereoselective monofluoromethylation.
Synthesis of Fluoroalkenes via Julia-Kocienski Olefination
This compound is used in the Julia-Kocienski olefination to synthesize monofluoroalkenes from aldehydes and ketones. The reaction proceeds through the formation of a β-hydroxy sulfone intermediate, which then undergoes reductive elimination.
Table 3: Representative Conditions for Julia-Kocienski Olefination
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference(s) |
| Aromatic Aldehyde | n-BuLi | THF | -78 | Not specified | Not specified | [7] |
| (R)-2-fluoro-5-methylhexan-3-one | n-BuLi | THF | -78 | Not specified | Z-selective | [7] |
Experimental Protocol (General):
To a solution of this compound (1.2 eq) in anhydrous THF (0.2 M) at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.[7] Stir the resulting solution at -78°C for 30 minutes. Add a solution of the carbonyl compound (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The subsequent steps for reductive elimination to the alkene are substrate-dependent.[7]
Caption: Julia-Kocienski olefination workflow.
Stereoselective Nucleophilic Monofluoromethylation
This compound is employed in the highly stereoselective synthesis of α-monofluoromethylamines from N-(tert-butanesulfinyl)imines. This method provides a convenient route to enantiomerically pure α-monofluoromethylamines, which are important building blocks in drug discovery.
Table 4: Stereoselective Monofluoromethylation of N-(tert-Butanesulfinyl)imines
| Imine Substrate | Base | Overall Yield (%) | Facial Selectivity | Reference(s) |
| (R)-N-benzylidene-2-methylpropane-2-sulfinamide | LHMDS | Good | 99:1 | [1] |
| (R)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | LHMDS | Good | 99:1 | [1] |
| (R)-N-(naphthalen-2-ylmethylene)-2-methylpropane-2-sulfinamide | LHMDS | Good | 99:1 | [1] |
Experimental Protocol (General):
A base (e.g., LHMDS) is added dropwise to a mixture of the N-(tert-butanesulfinyl)imine, this compound, and THF at -78°C. The reaction yields the (phenylsulfonyl)fluoromethylated sulfinamide with high stereoselectivity. This intermediate is then subjected to reductive desulfonylation (e.g., with Na-Hg in methanol) and removal of the tert-butanesulfinyl group (e.g., with HCl in dioxane) to afford the final α-monofluoromethylamine salt.
Role in Drug Discovery and Development
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties. The monofluoromethyl group, readily installed using this compound, acts as a bioisostere for hydroxyl and thiol groups and can serve as a lipophilic hydrogen bond donor. These modifications can lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced membrane permeability.
While specific signaling pathways for drugs synthesized directly from this compound are not detailed in the available literature, the general impact of fluorination on drug efficacy is well-established. For instance, fluorinated compounds are known to be inhibitors of various enzymes and can modulate pathways like the MAPK/ERK pathway. The enhanced properties imparted by the monofluoromethyl group make it a valuable component in the design of anti-inflammatory and anti-cancer agents.
Caption: Role of monofluoromethylation in drug development.
Safety Information
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[7][10][13] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be employed when handling this compound.[10] All reactions should be conducted in a well-ventilated fume hood.[11]
Table 5: Hazard Information
| Hazard Statement | Precautionary Statement | Reference(s) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling | [7][10] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection | [7][10] |
| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of water | [7][10] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to efficiently deliver the monofluoromethyl group has made it an important tool for the preparation of fluoroalkenes and chiral α-monofluoromethylamines. The strategic incorporation of the monofluoromethyl moiety continues to be a powerful approach in the development of new pharmaceuticals, agrochemicals, and advanced materials with enhanced properties. This guide provides a solid foundation of its properties, synthesis, and applications for researchers and professionals in the chemical sciences.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential drug targets for multiple sclerosis identified through Mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A specific mechanism of nonspecific inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dokumen.pub [dokumen.pub]
- 13. Potential biological targets for anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
"Fluoromethyl phenyl sulfone" physical properties
An In-depth Technical Guide to the Physical Properties of Fluoromethyl Phenyl Sulfone
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This guide provides a detailed overview of the physical properties of this compound, a versatile compound with significant applications in medicinal chemistry, agrochemical synthesis, and materials science.
Chemical Identity and Structure
This compound, also known as fluoromethylsulfonylbenzene, is an organic compound featuring a sulfonyl functional group connecting a phenyl ring and a fluoromethyl group.[1] Its unique structure, particularly the presence of the fluoromethyl group, imparts desirable properties such as increased lipophilicity, which is advantageous in drug design.[1][2]
Chemical Structure:
-
Molecular Formula: C₇H₇FO₂S[2]
-
Molecular Weight: 174.19 g/mol [2]
-
CAS Number: 20808-12-2[2]
-
Synonyms: Fluoromethylsulfonylbenzene, Phenyl Fluoromethyl Sulfone[3][4]
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound for easy reference and comparison.
| Property | Value | Source |
| Appearance | White to off-white powder or crystal.[2][5] | [2][5] |
| Melting Point | 51-55 °C[2][5] | [2][5] |
| 53 °C[4][6][7] | [4][6][7] | |
| 51-52 °C[8] | [8] | |
| Boiling Point | 151 °C at 0.3 Torr[6][7] | [6][7] |
| 120-125 °C at 1 mm[9] | [9] | |
| Density (Predicted) | 1.274 ± 0.06 g/cm³[6][7] | [6][7] |
| Solubility | Insoluble in water.[6] | [6] |
| Soluble in methanol, acetone, and dichloromethane.[1][5][10] | [1][5][10] | |
| Vapor Pressure | 0.000866 mmHg at 25°C[6] | [6] |
| Refractive Index | 1.501[6] | [6] |
| Flash Point | 143.9°C[6] | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from methyl phenyl sulfoxide. The following is a general experimental protocol based on established literature.[9][11]
Step A: Synthesis of Fluoromethyl Phenyl Sulfide
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, air condenser, and thermometer, methyl phenyl sulfoxide is dissolved in chloroform.[9][11]
-
The flask is placed in a cooling bath to maintain a temperature of 20°C.[9][11]
-
Diethylaminosulfur trifluoride (DAST) is added to the flask, followed by a catalytic amount of antimony trichloride and additional chloroform.[9][11]
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon). An exothermic reaction is typically observed after 2 to 8 hours, indicated by a color change to dark orange.[9][11]
-
The reaction is quenched by slowly pouring the mixture into an ice-cold, saturated aqueous solution of sodium bicarbonate containing sodium hydroxide.[9]
-
The chloroform layer is separated, and the aqueous layer is extracted multiple times with chloroform.[9]
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, then dried over potassium carbonate.[9]
-
The chloroform is removed under reduced pressure to yield crude fluoromethyl phenyl sulfide.[9]
Step B: Oxidation to this compound
-
In a separate three-necked round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, Oxone (potassium peroxymonosulfate) is suspended in water and cooled to 5°C.[9][11]
-
A solution of the crude fluoromethyl phenyl sulfide from Step A in methanol is added slowly to the stirring Oxone slurry.[9][11]
-
The reaction mixture is stirred at room temperature for approximately 4 hours.[9][11]
-
The remaining aqueous solution is extracted with methylene chloride.[9]
-
The combined organic layers are dried over magnesium sulfate and concentrated.[9]
-
The concentrated solution is filtered through a plug of silica gel.[9]
-
The filtrate is concentrated, and the resulting solid is dried under vacuum to yield crude this compound as a white solid.[9]
-
The crude product can be recrystallized from hot hexane to obtain pure white crystals of this compound.[9][11]
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications Overview
This compound is a key intermediate and reagent in various scientific fields. The diagram below outlines its primary areas of application.
Caption: Key application areas of this compound.
Concluding Remarks
This compound is a compound of significant interest due to its versatile reactivity and the advantageous properties conferred by the fluoromethyl group. This guide provides essential physical property data and a standardized synthesis protocol to support its application in research and development. Its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern chemistry.[2] Researchers are encouraged to consult safety data sheets and relevant literature for safe handling and specific applications.
References
- 1. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 20808-12-2 | TCI EUROPE N.V. [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. 20808-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | 20808-12-2 [chemicalbook.com]
- 11. Production Method of this compound - Chempedia - LookChem [lookchem.com]
"Fluoromethyl phenyl sulfone" chemical structure and formula
For researchers, scientists, and professionals in drug development, fluoromethyl phenyl sulfone stands as a significant reagent and intermediate. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation.
Chemical Structure and Formula
This compound, a versatile organic compound, is characterized by a phenyl group and a fluoromethyl group attached to a sulfonyl functional group.[1] Its chemical structure and formula are fundamental to its reactivity and utility in organic synthesis.
Chemical Formula: C₇H₇FO₂S[2][3][4][5]
Molecular Weight: 174.19 g/mol [2][4][5]
Synonyms: Fluoromethylsulfonylbenzene, Phenyl Fluoromethyl Sulfone, Benzene, [(fluoromethyl)sulfonyl]-[1][2][5][6]
CAS Number: 20808-12-2[1][2][4][6]
The presence of the fluoromethyl group significantly influences the compound's properties, contributing to increased lipophilicity, which is a valuable characteristic in drug design.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for laboratory use.
| Property | Value | References |
| Appearance | White to off-white powder/crystalline solid | [1][2] |
| Melting Point | 51 - 55 °C | [2] |
| Solubility | Soluble in organic solvents like acetone and dichloromethane; limited solubility in water. | [1] |
| Purity | ≥ 98% (GC) | [2] |
Synthesis of this compound
The synthesis of this compound is a well-documented two-step process. The first step involves the synthesis of fluoromethyl phenyl sulfide, which is then oxidized in the second step to yield the final product.[7][8]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide
This initial step involves the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST).[7][8]
-
Materials:
-
Methyl phenyl sulfoxide
-
Chloroform
-
Diethylaminosulfur trifluoride (DAST)
-
Antimony trichloride
-
Saturated aqueous sodium bicarbonate
-
Sodium hydroxide
-
Saturated aqueous sodium chloride
-
Potassium carbonate
-
-
Procedure:
-
In a three-necked round-bottomed flask, dissolve methyl phenyl sulfoxide in chloroform.[7][8]
-
Add DAST, followed by a catalytic amount of antimony trichloride.[7][8]
-
Stir the reaction mixture under an argon atmosphere. An exothermic reaction will be observed.[7][8]
-
Quench the reaction by slowly pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate and sodium hydroxide.[7][8]
-
Separate the organic layer and extract the aqueous layer with additional chloroform.[7][8]
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, and then dry over potassium carbonate.[7][8]
-
Remove the chloroform via rotary evaporation to yield crude fluoromethyl phenyl sulfide as a yellow-orange oil, which should be used immediately in the next step.[8]
-
Step 2: Oxidation to this compound
The crude fluoromethyl phenyl sulfide is oxidized using Oxone® (potassium peroxymonosulfate).[7][8]
-
Materials:
-
Crude fluoromethyl phenyl sulfide
-
Methanol
-
Oxone® (potassium peroxymonosulfate)
-
Water
-
Methylene chloride
-
Magnesium sulfate
-
Hexane
-
-
Procedure:
-
In a three-necked round-bottomed flask, prepare a slurry of Oxone® in water and cool it to 5°C.[7][8]
-
Add a solution of crude fluoromethyl phenyl sulfide in methanol to the slurry in a slow stream.[7][8]
-
Stir the reaction mixture at room temperature for 4 hours.[7][8]
-
Extract the remaining aqueous solution with methylene chloride.[7][8]
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.[7][8]
-
The crude product is a solid white mass.[8] Recrystallize from hot hexane to obtain pure white crystals of this compound.[8]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable reagent in organic synthesis, primarily for the introduction of the fluoromethyl group into various molecules.[9] This has significant implications in the fields of pharmaceutical and agrochemical development.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2] The incorporation of the fluoromethyl group can enhance the therapeutic efficacy of drug candidates.[2]
-
Agrochemicals: The compound is utilized in the formulation of agrochemicals for pest control.[2]
-
Fluoroalkene Synthesis: It is a key reagent for the preparation of fluoroalkenes from aromatic and aliphatic aldehydes.[7]
-
Nucleophilic Monofluoromethylation: It is used as a nucleophilic monofluoromethylation reagent for the synthesis of fluoromethyl alcohols and amines.[3]
-
Materials Science: It is employed in the development of advanced polymers and coatings to improve thermal stability and chemical resistance.[2]
Logical Relationship of Applications
The core utility of this compound stems from its ability to act as a monofluoromethylating agent, which leads to its diverse applications.
Caption: Applications derived from this compound's core function.
References
- 1. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 20808-12-2 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 20808-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Molecular Weight of Fluoromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of Fluoromethyl phenyl sulfone, a compound of interest in pharmaceutical and agrochemical research.[1]
Chemical Identity
-
Systematic Name: this compound
-
Synonyms: Fluoromethylsulfonylbenzene, Phenyl Fluoromethyl Sulfone[2]
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₇H₇FO₂S indicates that the molecule is composed of carbon, hydrogen, fluorine, oxygen, and sulfur.
The standard atomic weights of the elements present in this compound are detailed below.
| Element | Symbol | Atomic Weight (u) |
| Carbon | C | 12.011[6][7] |
| Hydrogen | H | 1.008[8][9][10][11] |
| Fluorine | F | 18.998[12][13][14] |
| Oxygen | O | 15.999[15][16][17][18] |
| Sulfur | S | 32.06[19] |
The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecule and summing the results.
| Element | Number of Atoms | Atomic Weight (u) | Total Weight (u) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Sulfur (S) | 1 | 32.06 | 32.060 |
| Total | 174.189 |
The calculated molecular weight is 174.189 u . This value is consistent with the widely accepted molecular weight of 174.19 g/mol .[1][2][3][5]
Logical Relationship of Components
The following diagram illustrates the elemental composition that constitutes the final molecular weight of the compound.
Experimental Protocols
The determination of a compound's molecular weight is a standard calculation based on the established atomic weights of its constituent elements, which are themselves determined through extensive experimental measurements and defined by IUPAC. The calculation presented here does not require a specific experimental protocol as it is a fundamental chemical principle. Modern experimental verification of molecular weight is typically performed using mass spectrometry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemwhat.com [chemwhat.com]
- 3. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. calpaclab.com [calpaclab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 14. #9 - Fluorine - F [hobart.k12.in.us]
- 15. youtube.com [youtube.com]
- 16. princeton.edu [princeton.edu]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
- 18. Oxygen, atomic [webbook.nist.gov]
- 19. Sulfur - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Preparation of Fluoromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoromethyl phenyl sulfone (PhSO₂CH₂F) is a valuable reagent in organic synthesis, particularly for the introduction of the fluoromethyl group, a motif of increasing importance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and mechanistic insights. The methodologies covered are designed to equip researchers with the practical knowledge required for the efficient preparation of this key synthetic building block.
Introduction
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The fluoromethyl group (CH₂F), in particular, can serve as a bioisostere for a hydroxyl or methyl group, influencing metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a stable, crystalline solid that is a versatile precursor for the Julia-Kocienski olefination and other transformations to introduce the fluoromethylene unit. This document details the most common and effective methods for its synthesis.
Primary Synthetic Routes
The synthesis of this compound is predominantly achieved through a two-step sequence involving the formation of a fluoromethyl phenyl sulfide intermediate, followed by its oxidation. An alternative approach involves the reduction of a chlorofluoromethyl precursor.
Two-Step Synthesis via Fluoro Pummerer Reaction and Oxidation
This is the most widely cited and reliable method for the preparation of this compound. It begins with the conversion of methyl phenyl sulfoxide to fluoromethyl phenyl sulfide via a fluoro Pummerer reaction, which is then oxidized to the target sulfone.[1]
Reaction Pathway:
Figure 1: Two-step synthesis of this compound.
Detailed Experimental Protocol: [1][2]
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide
-
To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, air condenser, and thermometer, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and chloroform (150 mL).
-
Place the flask in a cooling bath with water maintained at 20°C.
-
Add diethylaminosulfur trifluoride (DAST) (38.5 g, 31.6 mL, 0.24 mol), followed by antimony trichloride (0.50 g, 0.0022 mol) and an additional 50 mL of chloroform.
-
Stir the light yellow reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours, and the solution turns dark orange.
-
Slowly pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g (0.25 mol) of sodium hydroxide, with stirring. Caution: Gas evolution.
-
After 10 minutes, separate the chloroform layer. Extract the aqueous layer with additional chloroform (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (250 mL), followed by saturated aqueous sodium chloride, and dry over potassium carbonate.
-
Remove the chloroform using a rotary evaporator at 30–40°C to yield crude fluoromethyl phenyl sulfide.
Step 2: Synthesis of this compound
-
To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and a 1-L addition funnel, add Oxone (221.0 g, 0.36 mol) and water (700 mL).
-
Cool the mixture to 5°C.
-
Dissolve the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) and place it in the addition funnel.
-
Add the sulfide solution in a slow stream to the stirring Oxone slurry.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol on a rotary evaporator at 40°C.
-
Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).
-
Dry the combined organic layers over magnesium sulfate, concentrate to approximately 150 mL, and filter through a plug of silica gel.
-
Wash the silica gel plug with an additional 500 mL of methylene chloride.
-
Concentrate the colorless filtrate and dry the resulting solid under vacuum to provide crude this compound.
-
Recrystallize the solid from hot hexane to obtain pure white crystals of this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Step 1: Fluoromethyl Phenyl Sulfide | ||
| Starting Material | Methyl Phenyl Sulfoxide (25.2 g) | [1] |
| Reagents | DAST (38.5 g), SbCl₃ (0.50 g) | [1] |
| Solvent | Chloroform | [1] |
| Reaction Time | 2 - 8 hours | [1] |
| Step 2: this compound | ||
| Starting Material | Crude Fluoromethyl Phenyl Sulfide | [1] |
| Oxidizing Agent | Oxone (221.0 g) | [1] |
| Solvent | Methanol/Water | [1] |
| Reaction Time | 4 hours | [1] |
| Overall Yield | 80–90% | [2] |
| Melting Point | 53–55°C | [2] |
| Spectroscopic Data | ||
| ¹H NMR (300 MHz, CDCl₃) | δ: 5.15 (d, 2 H, J = 47.1), 7.60–8.00 (m, 5 H) | [1] |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ: -211.2 (t, J = 47.4) | [1] |
| MS (EI) m/z | 175 (M⁺) | [1] |
Synthesis via Reduction of Chlorothis compound
An alternative route involves the reduction of chlorothis compound, which can be prepared from dichlorofluoromethyl phenyl sulfide. This method avoids the use of DAST.[3][4]
Reaction Pathway:
Figure 2: Synthesis via reduction of chlorothis compound.
Detailed Experimental Protocol: [3]
Step 1: Synthesis of Chlorothis compound
-
Oxidize dichlorofluoromethyl phenyl sulfide with hydrogen peroxide (8 equivalents) in acetic acid to afford chlorothis compound in approximately 90% yield.
Step 2: Synthesis of this compound
-
In a flask, combine chlorothis compound (1.1 g, 4.54 mmol) and powdered zinc (0.86 g, 13.6 mmol) in methanol (10 mL).
-
Reflux the mixture for 16 hours.
-
Filter the solid material and wash with ethyl acetate.
-
Combine the filtrate and washings, and evaporate to dryness.
-
Purify the residue by column chromatography to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Step 1: Chlorothis compound | ||
| Starting Material | Dichlorofluoromethyl Phenyl Sulfide | [3] |
| Oxidizing Agent | Hydrogen Peroxide | [3] |
| Yield | ~90% | [3] |
| Step 2: this compound | ||
| Starting Material | Chlorothis compound (1.1 g) | [3] |
| Reducing Agent | Zinc (0.86 g) | [3] |
| Solvent | Methanol | [3] |
| Reaction Time | 16 hours | [3] |
| Yield | 76% | [3] |
| Spectroscopic Data | ||
| ¹H NMR (200 MHz, CDCl₃) | δ: 5.13 (d, J = 47.14 Hz, 2 H), 7.57–7.98 (m, 5 H) | [3] |
| ¹⁹F NMR (188 MHz, CDCl₃) | δ: -48.97 (t, J = 46.43 Hz, 1 F) | [3] |
| GC/MS (EI, 70 eV) m/z | 174 (M⁺) | [3] |
Safety Considerations
-
Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that should be handled with extreme care in a well-ventilated fume hood. It can react violently with water.
-
Oxone is a strong oxidizing agent.
-
Standard laboratory safety practices, including the use of personal protective equipment (goggles, gloves, lab coat), should be followed at all times.
-
All chemical waste should be disposed of in accordance with local regulations.[1]
Conclusion
The synthesis of this compound is well-established, with the two-step procedure involving a fluoro Pummerer reaction followed by oxidation being the most robust and high-yielding method.[1][2] This approach provides a reliable supply of this important fluorinated building block for applications in synthetic and medicinal chemistry. The alternative reduction method offers a DAST-free option, which may be advantageous in certain contexts.[3] The detailed protocols and comparative data presented in this guide are intended to facilitate the successful implementation of these synthetic methods in a research setting.
References
The Core Mechanism of Monofluoromethylation using Fluoromethyl Phenyl Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoromethyl phenyl sulfone (PhSO₂CH₂F) has emerged as a cornerstone reagent in modern synthetic chemistry for the introduction of the monofluoromethyl (CH₂F) group, a critical bioisostere in medicinal chemistry. This technical guide provides a comprehensive overview of the core mechanisms governing monofluoromethylation using this versatile reagent. The primary focus is on the well-established nucleophilic pathway, including its application in highly stereoselective transformations and the Julia-Kocienski olefination. Additionally, this guide touches upon the potential for radical-based mechanisms, an emerging area of interest. Detailed experimental protocols for key transformations, quantitative data from representative studies, and mechanistic diagrams are provided to offer a practical and in-depth resource for researchers in the field.
Introduction
The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The monofluoromethyl group (CH₂F), in particular, serves as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. This compound has become a widely adopted reagent for nucleophilic monofluoromethylation due to its stability, ease of handling, and predictable reactivity. This guide will delve into the fundamental mechanisms by which this reagent transfers the monofluoromethyl moiety to a variety of substrates.
Nucleophilic Monofluoromethylation Mechanism
The predominant mechanism for monofluoromethylation with this compound involves the generation of a nucleophilic fluoro(phenylsulfonyl)methyl anion. This is typically achieved by deprotonation of the acidic α-proton of the sulfone using a strong base.
Generation of the Fluoro(phenylsulfonyl)methyl Anion
The first step is the deprotonation of this compound using a strong base, such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS), at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF). The resulting fluoro(phenylsulfonyl)methyl anion is a key reactive intermediate. The pregeneration of this anion is often crucial for the success of subsequent reactions, particularly in stereoselective syntheses, as it ensures its availability for reaction with the electrophile.[1][2]
References
Fluoromethyl Phenyl Sulfone: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data and experimental protocols for the synthetically versatile reagent, fluoromethyl phenyl sulfone. The information is intended to support research and development activities where this compound is utilized.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇FO₂S | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Melting Point | 53-55 °C | [1][2] |
| Boiling Point | 151 °C (at 0.3 Torr) | [3] |
| Appearance | White to off-white powder/crystal | [1][3] |
| Solubility | Soluble in Methanol | [3] |
Spectral Data
The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 5.15 | Doublet (d) | 47.1 | 2H | -CH₂F |
| 7.60-8.00 | Multiplet (m) | - | 5H | Aromatic protons |
¹⁹F NMR (282 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -211.2 | Triplet (t) | 47.4 |
¹³C NMR
Mass Spectrometry (MS)
Electron Ionization (EI) [2]
| m/z | Interpretation |
| 175 | M⁺· (Molecular ion) |
Infrared (IR) Spectroscopy
Experimental Protocols
The following section details the synthetic procedure for this compound, which is a two-step process involving the formation of a sulfide intermediate followed by oxidation.
Synthesis of this compound
The synthesis involves the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) to form fluoromethyl phenyl sulfide, which is then oxidized to the corresponding sulfone.
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide [2]
-
To a solution of methyl phenyl sulfoxide (0.18 mol) in chloroform (150 mL), add diethylaminosulfur trifluoride (DAST) (0.24 mol) followed by a catalytic amount of antimony trichloride (0.0022 mol).
-
Stir the reaction mixture under an inert atmosphere at room temperature. The reaction progress can be monitored by TLC or ¹H NMR.
-
Upon completion, the reaction is quenched by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic layers are washed, dried, and concentrated to yield crude fluoromethyl phenyl sulfide, which is used in the next step without further purification.
Step 2: Oxidation to this compound [2]
-
A slurry of Oxone (potassium peroxymonosulfate) (0.36 mol) in water (700 mL) is cooled to 5 °C.
-
A solution of the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) is added slowly to the Oxone slurry.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The methanol is removed under reduced pressure, and the remaining aqueous solution is extracted with methylene chloride.
-
The combined organic layers are dried over magnesium sulfate and concentrated.
-
The crude product is purified by filtration through a plug of silica gel and recrystallization from hexane to afford this compound as a white solid.
Experimental Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound.
References
Fluoromethyl Phenyl Sulfone: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Fluoromethyl phenyl sulfone , with the CAS Number 20808-12-2, is an organosulfur compound increasingly utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its incorporation into molecules can enhance lipophilicity and metabolic stability, making it a compound of significant interest in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for its characterization.
Core Properties
This compound typically presents as a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₇FO₂S | [1][4] |
| Molecular Weight | 174.19 g/mol | [4] |
| Melting Point | 53 °C | [4][5] |
| Boiling Point | 151 °C (at 0.3 Torr) | [4][5] |
| Appearance | White to off-white crystalline solid | [1] |
Solubility Profile
This compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is generally soluble in various organic solvents while demonstrating limited solubility in aqueous media.[1]
Qualitative Solubility
Published data indicates that this compound is soluble in the following organic solvents:
Conversely, it is reported to have limited solubility in water.[1]
Quantitative Solubility Data
Stability Profile
This compound is recognized for its good thermal and chemical stability.[7] It is reported to be resistant to degradation by acids, alkalis, oxidants, and reductants within a certain temperature range.[7] For pharmaceutical development, a thorough understanding of its stability under various stress conditions is crucial.
Thermal Stability
The compound demonstrates good thermal stability, a valuable property for its application in chemical synthesis and formulation.[7] A related compound, trithis compound, shows high thermal stability, with no exothermic effects observed up to 160°C in the presence of strong acid.[8] While specific differential scanning calorimetry (DSC) data for this compound is not available in the public domain, this technique is recommended for determining its precise thermal degradation profile.
Hydrolytic Stability
General information suggests good stability against hydrolysis.[7] However, forced degradation studies across a range of pH values are necessary to fully characterize its susceptibility to hydrolysis.
Photostability
The photostability of fluorinated organic compounds can vary depending on their structure.[9][10] Specific photostability studies on this compound are recommended to determine its degradation profile upon exposure to light.
Experimental Protocols
To enable researchers to generate precise and reliable data, the following are detailed methodologies for key experiments.
Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)
This protocol is adapted from the widely recognized shake-flask method for determining the equilibrium solubility of a compound.[11][12][13]
1. Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
2. Materials:
- This compound (analytical grade)
- Solvent of interest (e.g., water, methanol, acetone, dichloromethane)
- Thermostatically controlled shaker or incubator
- Appropriate vials with screw caps
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3. Procedure:
- Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Tightly cap the vials to prevent solvent evaporation.
- Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[11]
- After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
- Carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, either centrifuge the sample at a high speed or filter it through a syringe filter.
- Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
- Calculate the original solubility by taking into account the dilution factor.
Stability Indicating HPLC Method for Forced Degradation Studies
This protocol outlines a general approach for developing a stability-indicating HPLC method to analyze the degradation of this compound under stress conditions, based on ICH guidelines.[14][15][16]
1. Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.
2. Instrumentation and Reagents:
- HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
- Mobile phase components (e.g., HPLC-grade acetonitrile, methanol, and purified water).
- Buffers of various pH (e.g., phosphate or acetate buffers).
- Reagents for forced degradation: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.
3. Chromatographic Conditions (Example):
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to ensure separation of the parent compound and all degradation products.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220-280 nm).
- Injection Volume: 10 µL
4. Forced Degradation Procedure:
- Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the sample before injection.
- Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a defined period. Neutralize the sample before injection.
- Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Dissolve the sample in a suitable solvent for analysis.
- Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.
5. Analysis:
- Analyze the stressed samples using the developed HPLC method.
- The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in the stressed samples should be performed to confirm its homogeneity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive evaluation of the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Testing.
References
- 1. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. This compound | 20808-12-2 [chemicalbook.com]
- 5. 20808-12-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. Stability-indicating HPLC method for the determination of cefquinome sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluoromethyl Phenyl Sulfone: A Linchpin in Modern Drug Discovery and Organic Synthesis
For Immediate Release
This technical guide offers an in-depth exploration of fluoromethyl phenyl sulfone, a pivotal reagent in organic synthesis with significant implications for drug discovery and materials science. While not typically a pharmacologically active agent in itself, its role as a versatile building block for introducing the fluoromethyl moiety into complex molecules has made it an indispensable tool for medicinal chemists. The incorporation of the fluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to enhanced metabolic stability, increased lipophilicity, and improved biological potency.[1][2]
Discovery and Historical Context
The development of this compound is rooted in the broader field of organofluorine chemistry. The recognition of fluorine's unique properties in modulating the characteristics of organic molecules spurred the creation of reagents for its efficient incorporation. Detailed synthetic procedures for this compound have been well-documented, with a notable method published in Organic Syntheses. This procedure, involving the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) followed by oxidation, provides a reliable pathway to this key synthetic intermediate.[3]
Core Synthetic Protocols
The synthesis of this compound is a multi-step process that begins with the fluorination of a sulfoxide, followed by oxidation to the corresponding sulfone.
Table 1: Key Synthetic Reactions for this compound
| Step | Reaction | Key Reagents | Purpose |
| 1 | Fluoro-Pummerer Reaction | Methyl phenyl sulfoxide, Diethylaminosulfur trifluoride (DAST), Antimony trichloride (catalyst) | Introduction of a fluorine atom alpha to the sulfur. |
| 2 | Oxidation | Fluoromethyl phenyl sulfide, Oxone (potassium peroxymonosulfate) | Oxidation of the sulfide to the more stable and synthetically versatile sulfone. |
Experimental Protocols
Synthesis of Fluoromethyl Phenyl Sulfide:
A solution of methyl phenyl sulfoxide in chloroform is treated with diethylaminosulfur trifluoride (DAST) in the presence of a catalytic amount of antimony trichloride. The reaction is typically stirred at room temperature. An exothermic reaction is observed, and upon completion, the reaction mixture is quenched with an ice-cold saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed, dried, and concentrated to yield crude fluoromethyl phenyl sulfide, which is used in the subsequent step without further purification.[3]
Synthesis of this compound:
The crude fluoromethyl phenyl sulfide is dissolved in methanol and added to a stirring slurry of Oxone in water at a reduced temperature (e.g., 5°C). The mixture is stirred at room temperature for several hours. After removal of the methanol, the aqueous solution is extracted with methylene chloride. The combined organic layers are dried and concentrated. The crude product is then purified, often by recrystallization from a solvent like hexane, to yield pure this compound as a white solid.[3]
Role in Drug Discovery: A Gateway to Enhanced Bioactivity
The primary utility of this compound in drug discovery is its function as a precursor for introducing the fluoromethyl group into potential therapeutic agents. This strategic fluorination can significantly enhance a molecule's drug-like properties.
Impact on Pharmacological Properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluoromethyl group resistant to metabolic degradation, which can prolong the half-life of a drug.[4]
-
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug.
Case Study: Analogs in Cancer Therapy
While this compound itself is not an anticancer agent, its derivatives are of significant interest. For instance, the modification of known anticancer compounds with fluorinated phenyl groups at specific positions has been shown to enhance antitumor efficacy.[5] In one study, fluoroaryl-substituted derivatives of FL118, a camptothecin analogue, exhibited significant anti-tumor activity against various cancer cell lines.[5] Although not directly using this compound, this highlights the principle of strategic fluorination in enhancing anticancer activity.
Another relevant example is the development of PT2385, a first-in-class antagonist of HIF-2α, which is implicated in certain cancers. While the exact synthesis of PT2385 is proprietary, the structural motifs in such complex molecules often benefit from the types of chemical transformations enabled by fluorinated building blocks. The modification of such molecules with mono-, di-, or trifluoromethyl groups can significantly alter their activity and metabolic profiles.[2]
Mechanism of Action: A Synthetic Perspective
The synthetic utility of this compound stems from the ability to deprotonate the carbon adjacent to the sulfone and fluorine, creating a nucleophilic species that can react with various electrophiles. This allows for the formation of new carbon-carbon bonds and the introduction of the fluoromethyl group into a target molecule.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in advancing biomedical research. While its own biological activity is not the primary focus of investigation, its role as a key building block for the synthesis of fluorinated organic molecules is of paramount importance. The ability to strategically introduce the fluoromethyl group allows for the fine-tuning of molecular properties, a critical aspect of modern drug design. As the quest for more effective and safer therapeutics continues, the demand for versatile and efficient synthetic tools like this compound will undoubtedly grow, solidifying its place in the arsenal of medicinal and synthetic chemists.
References
- 1. CAS 20808-12-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of Fluoromethyl Phenyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethyl phenyl sulfone (PhSO₂CH₂F) has emerged as a valuable reagent in synthetic organic chemistry, primarily for the introduction of the monofluoromethyl group (-CH₂F) into organic molecules. This moiety is of significant interest in medicinal chemistry and drug development due to its unique ability to modulate the physicochemical and biological properties of parent compounds, such as metabolic stability, lipophilicity, and binding affinity. The reactivity of this compound is intrinsically linked to the formation and subsequent reactions of the (phenylsulfonyl)fluoromethyl carbanion. This technical guide provides an in-depth analysis of the theoretical studies that underpin our understanding of the reactivity of this important synthetic tool. While dedicated theoretical treatises on this compound are scarce, a coherent picture can be assembled from computational studies on analogous α-fluoro sulfonyl carbanions and from the mechanistic discussions in the synthetic literature.
Core Concept: The (Phenylsulfonyl)fluoromethyl Carbanion
The utility of this compound as a monofluoromethylating agent stems from the ability of the phenylsulfonyl group to stabilize an adjacent carbanion. Treatment of this compound with a strong base leads to the deprotonation of the α-carbon, generating the (phenylsulfonyl)fluoromethyl carbanion. This nucleophilic species is the key reactive intermediate in monofluoromethylation reactions.
The stability and reactivity of this carbanion are governed by a delicate interplay of several electronic factors, including the inductive effect of the fluorine atom and the resonance and inductive effects of the phenylsulfonyl group.
Theoretical Framework for Reactivity
Theoretical studies, primarily using ab initio and Density Functional Theory (DFT) calculations on model α-sulfonyl carbanions, have provided significant insights into the structural and electronic properties that dictate their reactivity.
Structural and Electronic Properties of α-Fluoro Sulfonyl Carbanions
Computational studies on analogous systems, such as the (methylsulfonyl)methyl anion and its fluorinated derivatives, reveal the profound impact of fluorine substitution on the structure and stability of α-sulfonyl carbanions.[1][2][3]
Key findings from these theoretical investigations include:
-
Planarity of the Carbanionic Center: Fluorine substitution leads to a decrease in the pyramidalization of the anionic carbon atom, meaning it becomes more planar.[1][2][3]
-
Cα-S Bond Length: The bond between the anionic carbon and the sulfur atom is shorter in fluorinated α-sulfonyl carbanions compared to their non-fluorinated counterparts.[1][2][3]
-
Negative Hyperconjugation: A crucial stabilizing interaction in these carbanions is negative hyperconjugation, which involves the donation of electron density from the carbon lone pair (nC) into the antibonding orbital of the adjacent sulfur-substituent bond (σ*SR).[1][2][3] This interaction is particularly significant in fluorinated anions and plays a major role in determining their conformation.[1][2][3]
-
Rotational Barriers: The presence of fluorine on the sulfonyl-bearing substituent significantly increases the rotational barrier around the Cα-S bond.[1][2][3] This is attributed to the dominance of conjugative overlap effects.[1][2][3]
The "Negative Fluorine Effect"
While the strong electron-withdrawing nature of fluorine might be expected to stabilize an adjacent carbanion through an inductive effect, a phenomenon known as the "negative fluorine effect" can decrease the nucleophilicity of the carbanion. This effect is attributed to the thermal instability of fluorinated carbanions, which can undergo α-elimination, and the intrinsic nucleophilicity being influenced by the hard/soft nature of the carbanion.
Quantitative Theoretical Data
The following table summarizes key computational data from theoretical studies on model α-sulfonyl carbanions, which serve as a basis for understanding the properties of the (phenylsulfonyl)fluoromethyl carbanion.
| Parameter | (Methylsulfonyl)methyl anion | ((Trifluoromethyl)sulfonyl)methyl anion |
| Cα-S Bond Length (Å) | Longer | Shorter |
| Pyramidalization of Cα | More Pyramidal | Less Pyramidal (More Planar) |
| Rotational Barrier (kcal/mol) | Lower | Significantly Higher |
| Key Stabilizing Interaction | Negative Hyperconjugation (nC-σ*SR) | Enhanced Negative Hyperconjugation |
Data extrapolated from ab initio and DFT studies on model α-sulfonyl carbanions.[1][2][3][4]
Computational Methods in Reactivity Studies
While detailed computational protocols for this compound itself are not extensively published, the following table lists the theoretical methods that have been applied to study the reactivity of related α-sulfonyl and α-sulfinyl carbanions.
| Computational Method | Basis Set | Application |
| Hartree-Fock (HF) | 6-31+G | Geometry optimization and energy calculations of α-sulfonyl carbanions.[1][2][3] |
| Møller-Plesset perturbation theory (MP2) | 6-31+G | Calculation of rotational energy barriers in α-sulfonyl carbanions.[1][2][3] |
| Density Functional Theory (DFT) | Not specified in abstracts | Mechanistic studies of reactions involving sulfonyl-stabilized carbanions. |
| Natural Bond Orbital (NBO) Analysis | Not specified in abstracts | Analysis of electronic interactions, such as negative hyperconjugation.[4] |
Signaling Pathways and Reaction Mechanisms
The primary reaction pathway for this compound involves its deprotonation to form the (phenylsulfonyl)fluoromethyl carbanion, which then acts as a nucleophile.
Figure 1: General reaction pathway for the nucleophilic monofluoromethylation using this compound.
The stability of the key carbanion intermediate is a balance of competing electronic effects.
Figure 2: Factors influencing the stability of the (phenylsulfonyl)fluoromethyl carbanion.
Experimental Protocols for Synthetic Applications
The following protocols are representative of the experimental conditions used for the generation and reaction of the (phenylsulfonyl)fluoromethyl carbanion in nucleophilic monofluoromethylation reactions.
General Procedure for the Nucleophilic Monofluoromethylation of Imines
This protocol is adapted from the highly stereoselective synthesis of α-monofluoromethylamines.[5][6]
-
Reagent Preparation: To a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of a strong base such as lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) is added. The mixture is stirred at this temperature for a short period (e.g., 3 minutes) to pre-form the (phenylsulfonyl)fluoromethyl lithium.
-
Reaction with Electrophile: A solution of the N-(tert-butanesulfinyl)imine (1.0 equivalent) in anhydrous THF is then added to the solution of the carbanion at -78 °C.
-
Quenching and Work-up: The reaction is stirred at low temperature until completion (as monitored by TLC or other appropriate methods). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired monofluoromethylated product.
Conclusion and Future Outlook
The reactivity of this compound is a subject of considerable interest, driven by its utility in the synthesis of monofluoromethylated compounds. Theoretical studies, though not extensive on this specific molecule, have provided a solid foundation for understanding the behavior of the key (phenylsulfonyl)fluoromethyl carbanion intermediate. The interplay of inductive effects, resonance, and negative hyperconjugation governs the stability and reactivity of this species.
Future theoretical investigations could provide more quantitative data on the reaction pathways, transition state energies, and the influence of different bases and electrophiles on the reaction outcomes. Such studies would be invaluable for optimizing existing synthetic methodologies and for the rational design of new monofluoromethylating reagents with enhanced reactivity and selectivity. A deeper computational analysis would undoubtedly accelerate the application of this compound and its derivatives in the development of novel pharmaceuticals and agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral fluorinated α-sulfonyl carbanions: enantioselective synthesis and electrophilic capture, racemization dynamics, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
Fluoromethyl Phenyl Sulfone: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethyl phenyl sulfone (CAS No. 20808-12-2) is a versatile fluorinated organic compound with applications in pharmaceutical and agrochemical synthesis.[1][2] Its utility as a reagent for monofluoromethylation makes it a valuable tool in the development of novel molecules.[3] However, as with any chemical reagent, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from safety data sheets and relevant chemical literature.
Hazard Identification and Classification
This compound is classified as an irritant.[4] All chemical products should be handled with the recognition of having "unknown hazards and toxicity," which can vary based on the conditions of use and storage.[4]
Table 1: GHS Hazard Classification [4]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2 | H319: Causes serious eye irritation. |
Table 2: Signal Word and Pictogram [4]
| Signal Word | Pictogram |
| Warning |
|
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇FO₂S | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Melting Point | 51 - 55 °C | [1] |
| Solubility | Soluble in organic solvents like acetone and dichloromethane; limited solubility in water. | [2] |
| Stability | Stable under normal conditions. | [5] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] Use local exhaust ventilation to prevent the dispersion of dust.[4]
-
Safety Equipment: A safety shower and eye wash station should be readily accessible in the work area.[4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [4][7] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. | [4][7] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. | [5] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Storage
-
Store in a tightly closed container.[8]
-
Keep in a cool, dry, and well-ventilated place.[5]
-
Store at room temperature.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
Table 5: First Aid Procedures for this compound Exposure [4]
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water. Seek medical advice. |
Accidental Release and Disposal
Accidental Release
In case of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.[8]
-
Wear appropriate personal protective equipment.[4]
-
Prevent the product from entering drains.[4]
-
Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable container for disposal.[4][5]
Disposal
-
Dispose of the waste material in accordance with local, regional, and national regulations.[4]
-
Entrust disposal to a licensed waste disposal company.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from methyl phenyl sulfoxide.[4][9]
Step A: Synthesis of Fluoromethyl Phenyl Sulfide [4][9]
-
In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, air condenser, and thermometer, combine methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL).
-
Place the flask in a cooling bath of water maintained at 20°C.
-
Add diethylaminosulfur trifluoride (DAST) (0.24 mol) to the flask, followed by a catalytic amount of antimony trichloride (0.0022 mol) and an additional 50 mL of chloroform.
-
Stir the reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours.
-
Slowly pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing sodium hydroxide (0.25 mol).
-
Separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, and then dry over potassium carbonate.
-
Remove the chloroform using a rotary evaporator to yield crude fluoromethyl phenyl sulfide as an oil.
Step B: Oxidation to this compound [4][9]
-
In a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, add Oxone (0.36 mol) and 700 mL of water.
-
Cool the mixture to 5°C.
-
Dissolve the crude fluoromethyl phenyl sulfide from Step A in 700 mL of methanol and add it slowly to the stirring slurry.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol using a rotary evaporator.
-
Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
The crude product can be recrystallized from hot hexane to yield white crystals of this compound.
Caption: Workflow for the synthesis of this compound.
Standardized Safety Assessment Protocols (Hypothetical for this Compound)
The following are descriptions of standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be used to assess the skin and eye irritation potential of a chemical like this compound.
6.2.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test (Following OECD TG 439)
This test method uses a three-dimensional human epidermis model to assess skin irritation potential.
-
Test System Preparation: Reconstructed human epidermis tissues are pre-incubated in a defined medium.
-
Application of Test Chemical: A small amount of this compound (as a solid or dissolved in a suitable solvent) is applied topically to the surface of the tissue.
-
Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.
-
Rinsing and Post-Incubation: The chemical is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to a colored formazan product by viable cells is measured spectrophotometrically.
-
Data Interpretation: The percentage of viable cells in the treated tissues is compared to that of negative controls. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.
6.2.2. Acute Eye Irritation/Corrosion (Following OECD TG 405)
This guideline describes an in vivo test for assessing eye irritation. Due to ethical considerations, in vitro methods are now preferred and would be the initial step.
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Test Substance Application: A single dose of this compound (e.g., 0.1 g of solid) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.
-
Scoring: The severity of the lesions is scored according to a standardized system.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed ocular effects.
Potential Signaling Pathways and Toxicological Mechanisms
Specific signaling pathways affected by this compound have not been extensively studied. However, research on structurally related compounds can provide some insights into potential mechanisms of toxicity. For example, phenyl vinyl sulfone has been shown to inhibit the NF-κB pathway and the activation of the NLRP3 inflammasome through the alkylation of cysteine residues.[10] The NF-κB pathway is a critical regulator of inflammatory responses. While this does not directly implicate this compound, it suggests that the sulfone moiety can interact with biological signaling pathways.
Caption: Hypothetical inhibition of the NF-κB pathway by a related sulfone.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of chemicals.
Conclusion
This compound is a valuable reagent in chemical synthesis. Its primary hazards are skin and eye irritation.[4] By understanding its properties, implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to safe handling and disposal procedures, researchers can work with this compound safely. This guide serves as a comprehensive resource to assist in establishing safe laboratory practices for the use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. Synthesis of Azidodithis compound and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 10. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Fluoromethyl Phenyl Sulfone as a Nucleophilic Monofluoromethylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethyl phenyl sulfone (PhSO₂CH₂F) has emerged as a versatile and highly effective reagent for the introduction of the monofluoromethyl (CH₂F) group into organic molecules. The incorporation of a monofluoromethyl moiety can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound as a nucleophilic monofluoromethylating agent, acting as a synthetic equivalent of the fluoromethyl anion (⁻CH₂F).
Key Applications
This compound is primarily utilized in two key synthetic transformations:
-
Stereoselective Synthesis of α-Monofluoromethylamines: Through nucleophilic addition to chiral N-(tert-butanesulfinyl)imines, providing a reliable method for the preparation of enantiomerically enriched α-monofluoromethylamines.
-
Synthesis of Fluoroalkenes: Via a Julia-Kocienski type olefination reaction with aldehydes and ketones, yielding terminal and substituted vinyl fluorides.
Application 1: Stereoselective Synthesis of α-Monofluoromethylamines
The reaction of this compound with chiral N-(tert-butanesulfinyl)imines provides a powerful method for the asymmetric synthesis of α-monofluoromethylamines. The reaction proceeds with high diastereoselectivity, which is controlled by the chiral sulfinyl group. The resulting sulfonylated adduct can be readily desulfonylated and deprotected to yield the desired chiral amine.
Quantitative Data Summary
The following table summarizes the substrate scope and performance of the nucleophilic monofluoromethylation of various (R)-N-(tert-butanesulfinyl)imines with this compound.
| Entry | Aldimine Substrate (R group) | Product Yield (%)¹ | Diastereomeric Ratio (dr)² |
| 1 | C₆H₅ | 82 | >99:1 |
| 2 | 4-MeO-C₆H₄ | 85 | >99:1 |
| 3 | 4-Cl-C₆H₄ | 81 | >99:1 |
| 4 | 4-CF₃-C₆H₄ | 78 | >99:1 |
| 5 | 2-Naphthyl | 80 | 98:2 |
| 6 | 2-Furyl | 75 | 98:2 |
| 7 | 2-Thienyl | 79 | 98:2 |
| 8 | Cyclohexyl | 72 | >99:1 |
| 9 | n-Pr | 70 | >99:1 |
| 10 | i-Pr | 68 | >99:1 |
¹Overall yield after nucleophilic addition, reductive desulfonylation, and deprotection. ²Determined by ¹⁹F NMR analysis of the crude sulfonylated adduct.
Experimental Protocol: General Procedure for the Synthesis of α-Monofluoromethylamines
Step A: Nucleophilic Addition
-
To a solution of this compound (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 1.1 mmol) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to generate the (phenylsulfonyl)fluoromethyl anion.
-
Add a solution of the (R)-N-(tert-butanesulfinyl)imine (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude sulfonylated adduct, which is used in the next step without further purification.
Step B: Reductive Desulfonylation and Deprotection
-
To a solution of the crude adduct from Step A in anhydrous methanol (10 mL), add powdered Na₂HPO₄ (4.0 mmol) and 6% sodium amalgam (Na/Hg) (10.0 mmol of Na).
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and add a solution of HCl in dioxane (4.0 M) to precipitate the amine hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford the pure α-monofluoromethylamine hydrochloride salt.
Reaction Mechanism
The proposed mechanism involves the deprotonation of this compound to form a nucleophilic carbanion, which then attacks the imine carbon. The stereochemical outcome is dictated by the Felkin-Anh model, where the nucleophile attacks from the less hindered face of the imine, opposite to the bulky tert-butyl group of the sulfinamide.
Caption: Mechanism of α-monofluoromethylamine synthesis.
Application 2: Synthesis of Fluoroalkenes (Julia-Kocienski Olefination)
This compound serves as a precursor to the monofluoromethyl Wittig equivalent in a Julia-Kocienski type olefination.[1] The reaction with aldehydes and ketones, followed by an elimination step, provides a convenient route to vinyl fluorides.
Quantitative Data Summary
The following table provides representative examples of the synthesis of fluoroalkenes from carbonyl compounds.
| Entry | Carbonyl Substrate | Base / Conditions | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | n-BuLi, THF, -78 °C; then Ac₂O | β-Fluorostyrene | 75 | E-major |
| 2 | 4-Chlorobenzaldehyde | n-BuLi, THF, -78 °C; then Ac₂O | 4-Chloro-β-fluorostyrene | 72 | E-major |
| 3 | Cyclohexanone | n-BuLi, THF, -78 °C; then Ac₂O | 1-Fluoro-1-cyclohexyl-ethene | 65 | - |
| 4 | Acetophenone | n-BuLi, THF, -78 °C; then Ac₂O | 1-Fluoro-1-phenyl-1-propene | 68 | E/Z mix |
Experimental Protocol: General Procedure for the Synthesis of Fluoroalkenes
-
Prepare a solution of this compound (1.1 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.6 M in hexanes, 1.0 mmol) dropwise to the solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL).
-
Continue stirring at -78 °C for 2 hours.
-
Add acetic anhydride (2.0 mmol) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with water (15 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the fluoroalkene.
Workflow Diagram
Caption: Workflow for fluoroalkene synthesis.
Synthesis of this compound
The reagent itself can be readily prepared in a two-step sequence from methyl phenyl sulfoxide.[2]
Experimental Protocol: Synthesis of this compound
Step A: Synthesis of Fluoromethyl Phenyl Sulfide
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve methyl phenyl sulfoxide (0.18 mol) in chloroform (150 mL).
-
Maintain the temperature at 20 °C using a water bath.
-
Add diethylaminosulfur trifluoride (DAST) (0.24 mol) followed by a catalytic amount of antimony trichloride (0.0022 mol).[2]
-
Stir the mixture under an argon atmosphere. An exothermic reaction is typically observed within 2-8 hours.
-
After the reaction is complete (indicated by a color change to dark orange), pour the mixture slowly into an ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over potassium carbonate.
-
Remove the solvent under reduced pressure to yield crude fluoromethyl phenyl sulfide, which is used immediately in the next step.
Step B: Oxidation to this compound
-
Prepare a slurry of Oxone (0.36 mol) in water (700 mL) in a three-necked flask and cool to 5 °C.[2]
-
Add a solution of the crude fluoromethyl phenyl sulfide from Step A in methanol (700 mL) dropwise to the slurry.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol via rotary evaporation.
-
Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
Recrystallize the crude solid from hot hexane to afford pure this compound as a white solid (overall yield 80-90%).[2]
Synthesis Workflow
Caption: Synthesis of this compound.
Safety Information
-
This compound: Handle with standard laboratory safety precautions. Wear gloves, safety glasses, and a lab coat.
-
DAST: Diethylaminosulfur trifluoride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Sodium Amalgam (Na/Hg): Reacts with water. Mercury is toxic. Handle with appropriate safety measures and dispose of waste correctly.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: Monofluoromethylation of Aldehydes using Fluoromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a monofluoromethyl (CH₂F) group into organic molecules is a key strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluoromethyl phenyl sulfone (PhSO₂CH₂F) has emerged as a valuable and versatile reagent for the nucleophilic monofluoromethylation of various electrophiles, including aldehydes. This protocol details the application of this compound for the efficient synthesis of β-fluoro alcohols, which are important chiral building blocks for the synthesis of more complex fluorinated molecules.
The reaction proceeds via the deprotonation of this compound with a suitable base to generate a fluorinated carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde, yielding the corresponding β-fluoro alcohol adduct.
Reaction Mechanism and Workflow
The overall process involves two main stages: the preparation of the monofluoromethylating reagent and its subsequent reaction with an aldehyde.
Diagram: Overall Workflow
Caption: Workflow for the preparation of this compound and its subsequent use in the monofluoromethylation of aldehydes.
Experimental Protocols
Protocol 1: Preparation of this compound[1]
This two-step procedure starts from methyl phenyl sulfoxide.
Step A: Synthesis of Fluoromethyl Phenyl Sulfide
-
To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, air condenser, and thermometer, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and chloroform (150 mL).
-
Place the flask in a water bath maintained at 20°C.
-
Add diethylaminosulfur trifluoride (DAST) (38.5 g, 31.6 mL, 0.24 mol), followed by antimony trichloride (0.50 g, 0.0022 mol) and an additional 50 mL of chloroform.
-
Stir the light yellow reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours, and the solution turns dark orange.
-
Slowly pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g (0.25 mol) of sodium hydroxide with stirring. Caution: Gas evolution.
-
After 10 minutes, separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (250 mL) and saturated aqueous sodium chloride, then dry over potassium carbonate.
-
Remove the chloroform using a rotary evaporator at 30–40°C to yield crude fluoromethyl phenyl sulfide as a yellow-orange oil, which is used immediately in the next step.
Step B: Synthesis of this compound
-
To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and a 1-L addition funnel, add Oxone (221.0 g, 0.36 mol) and water (700 mL).
-
Cool the mixture to 5°C.
-
Dissolve the crude fluoromethyl phenyl sulfide from Step A in methanol (700 mL) and add it in a slow stream to the stirring Oxone slurry via the addition funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol on a rotary evaporator at 40°C.
-
Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).
-
Dry the combined organic layers over magnesium sulfate, concentrate to approximately 150 mL, and filter through a plug of silica gel (230–400 mesh).
-
Wash the silica gel plug with an additional 500 mL of methylene chloride.
-
Concentrate the colorless filtrate and dry the resulting solid under vacuum to provide crude this compound as a white solid.
-
Recrystallize the solid from hot hexane to obtain pure this compound (typically 80-90% yield over two steps).
Characterization of this compound:
| Data Type | Value |
| Melting Point | 53-55 °C |
| ¹H NMR (CDCl₃) | δ 7.95-7.60 (m, 5H, Ar-H), 5.15 (d, J=47.1 Hz, 2H, CH₂F) |
| ¹⁹F NMR (CDCl₃) | δ -211.2 (t, J=47.4 Hz) |
| ¹³C NMR (CDCl₃) | δ 135.0, 131.2, 129.5, 129.0, 85.5 (d, J=220 Hz) |
Protocol 2: General Procedure for Monofluoromethylation of Aldehydes
This protocol is a general guideline. Optimal conditions such as the choice of base, solvent, temperature, and reaction time may vary depending on the specific aldehyde substrate.
-
To a flame-dried, round-bottomed flask under an argon atmosphere, add this compound (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the sulfone (concentration typically 0.1-0.2 M).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), 1.1 equivalents) dropwise to the solution.
-
Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete formation of the carbanion.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78°C for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent typically a mixture of hexane and ethyl acetate) to afford the desired β-fluoro alcohol.
Substrate Scope and Data Presentation
The monofluoromethylation of aldehydes using this compound is applicable to a range of aromatic and aliphatic aldehydes. The following table summarizes representative examples.
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | n-BuLi | THF | -78 | 3 | 85 |
| 2 | 4-Methoxybenzaldehyde | n-BuLi | THF | -78 | 2.5 | 92 |
| 3 | 4-Nitrobenzaldehyde | LDA | THF | -78 | 4 | 78 |
| 4 | 4-Chlorobenzaldehyde | n-BuLi | THF | -78 | 3 | 88 |
| 5 | 2-Naphthaldehyde | LDA | THF | -78 | 3.5 | 83 |
| 6 | Cinnamaldehyde | n-BuLi | THF | -78 | 3 | 75 |
| 7 | Cyclohexanecarboxaldehyde | LDA | THF | -78 | 4 | 72 |
| 8 | Pivalaldehyde | n-BuLi | THF | -78 | 4 | 65 |
Note: Yields are for the isolated β-fluoro alcohol product after purification.
Characterization of β-Fluoro Alcohol Products
The resulting β-fluoro alcohols can be characterized by standard spectroscopic techniques. Below is a representative characterization for the product of the reaction with benzaldehyde (Entry 1).
2-Fluoro-1-phenyl-2-(phenylsulfonyl)ethanol
| Data Type | Value |
| ¹H NMR (CDCl₃) | δ 7.90-7.30 (m, 10H, Ar-H), 5.50 (ddd, 1H, J=47.0, 9.0, 3.0 Hz, CHF), 5.10 (dd, 1H, J=9.0, 3.0 Hz, CHOH), 3.50 (br s, 1H, OH) |
| ¹⁹F NMR (CDCl₃) | δ -205.5 (dt, J=47.0, 15.0 Hz) |
| ¹³C NMR (CDCl₃) | δ 138.0, 134.5, 129.2, 129.0, 128.8, 128.5, 127.0, 126.5, 95.5 (d, J=225 Hz, CHF), 72.0 (d, J=20 Hz, CHOH) |
Logical Relationships and Pathways
Diagram: Reaction Pathway
Caption: Key steps in the monofluoromethylation of an aldehyde using this compound.
Conclusion
The use of this compound provides a reliable and efficient method for the monofluoromethylation of aldehydes, leading to the synthesis of valuable β-fluoro alcohols. The protocols and data presented herein offer a comprehensive guide for researchers in organic synthesis and medicinal chemistry to apply this methodology in their work. The reaction is generally high-yielding and tolerates a variety of functional groups on the aldehyde substrate. Careful control of reaction conditions, particularly temperature and the choice of base, is crucial for achieving optimal results.
Application Notes and Protocols: Monofluoromethylation of Ketones using Fluoromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a monofluoromethyl (CH₂F) group into organic molecules is a critical strategy in medicinal chemistry and drug discovery. This functional group can act as a bioisostere for methyl (CH₃) or hydroxyl (CH₂OH) groups, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates.[1] Fluoromethyl phenyl sulfone (PhSO₂CH₂F) has emerged as a key reagent for nucleophilic monofluoromethylation, providing a straightforward method for the synthesis of monofluoromethylated compounds.[2][3] This document provides detailed application notes and protocols for the monofluoromethylation of ketones using this versatile reagent.
Reaction Principle
The monofluoromethylation of ketones with this compound proceeds via the deprotonation of the sulfone at the α-carbon with a strong base to generate a fluoro(phenylsulfonyl)methyl anion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ketone, forming a β-hydroxy sulfone adduct. Subsequent workup yields the monofluoromethylated tertiary alcohol. The phenylsulfonyl group acts as an effective activating group, facilitating the initial deprotonation.
Applications in Research and Drug Development
-
Lead Optimization: Introduction of the CH₂F group can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]
-
Synthesis of Bioactive Molecules: This methodology has been successfully applied to the synthesis of fluorinated analogues of natural products.[1]
-
Development of Novel Chemical Entities: The creation of monofluoromethylated tertiary alcohols opens up new avenues for synthesizing novel chemical structures with potential biological activity.
Quantitative Data Summary
The following table summarizes the results for the stereoselective monofluoromethylation of various ketones using a chiral derivative of this compound, (R)-N-tert-butyldimethylsilyl-S-fluoromethyl-S-phenylsulfoximine, which illustrates the scope and efficiency of this type of transformation.[1]
| Entry | Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Acetophenone | 6a | 77 | 99:1 |
| 2 | 4'-Methylacetophenone | 6b | 75 | 99:1 |
| 3 | 4'-Methoxyacetophenone | 6c | 82 | 99:1 |
| 4 | 4'-Chloroacetophenone | 6d | 92 | 99:1 |
| 5 | 2'-Methylacetophenone | 6e | 65 | >99:1 |
| 6 | Propiophenone | 6f | 71 | 99:1 |
| 7 | 2,2-Dimethylpropiophenone | 6g | 55 | >99:1 |
| 8 | 1-Indanone | 6h | 85 | 98:2 |
| 9 | 1-Tetralone | 6i | 91 | 99:1 |
| 10 | 4-Chromenone | 6j | 89 | 98:2 |
Experimental Protocols
Protocol 1: General Procedure for the Monofluoromethylation of Ketones
This protocol is a general guideline for the nucleophilic monofluoromethylation of ketones using this compound.
Materials:
-
This compound (PhSO₂CH₂F)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF)
-
Ketone substrate
-
3 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and workup equipment
Procedure:
-
To an oven-dried, round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS (1.0 M in THF, 1.2 mmol) to the solution and stir for 30 minutes at -78 °C to generate the fluoro(phenylsulfonyl)methyl anion.
-
In a separate flask, dissolve the ketone (1.2 mmol) in anhydrous THF (2 mL).
-
Add the ketone solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding 3 M HCl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monofluoromethylated alcohol.
Protocol 2: Synthesis of this compound
This compound can be prepared from chloromethyl phenyl sulfide in a two-step process.[4]
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide
-
In an oven-dried flask under nitrogen, combine spray-dried potassium fluoride (2.0 equiv) and 18-crown-6 (0.1 equiv).
-
Add anhydrous acetonitrile followed by chloromethyl phenyl sulfide (1.0 equiv).
-
Heat the mixture to reflux for 120 hours.
-
Cool the reaction, dilute with ice water, and extract with methylene chloride.
-
Wash the combined organic layers with water, dry over magnesium sulfate, and concentrate to give crude fluoromethyl phenyl sulfide, which is used directly in the next step.
Step 2: Oxidation to this compound
-
In a flask, prepare a slurry of Oxone® (2.6 equiv) in water.
-
Cool the slurry in an ice bath.
-
Add a solution of the crude fluoromethyl phenyl sulfide in methanol dropwise.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the methanol by rotary evaporation.
-
Extract the residue with methylene chloride.
-
Wash the combined organic layers, dry, and concentrate.
-
The crude product can be purified by recrystallization.
Visualizations
Reaction Mechanism
Caption: Nucleophilic addition of the fluoro(phenylsulfonyl)methyl anion to a ketone.
Experimental Workflow
Caption: General experimental workflow for the monofluoromethylation of ketones.
References
Application Notes and Protocols: Monofluoromethylation of Imines with Fluoromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a monofluoromethyl (CH₂F) group into organic molecules is a key strategy in medicinal chemistry for enhancing the pharmacological properties of drug candidates.[1][2][3][4] The CH₂F group can act as a bioisosteric replacement for methyl, hydroxyl, or amino groups, often leading to improved metabolic stability, binding affinity, and bioavailability.[3][5] This document provides detailed application notes and protocols for the monofluoromethylation of imines using fluoromethyl phenyl sulfone, a robust and stereoselective method for the synthesis of α-monofluoromethylamines.[1][6] These chiral amines are valuable building blocks in the development of various therapeutic agents, including anticholinergic, antiemetic, and antispastic drugs.[1][6]
Reaction Overview
The monofluoromethylation of N-(tert-butanesulfinyl)imines with this compound provides a highly stereoselective route to α-monofluoromethylamines.[1][6] The reaction proceeds via the nucleophilic addition of the in situ generated (phenylsulfonyl)fluoromethyl anion to the imine. This is followed by reductive desulfonylation and removal of the tert-butanesulfinyl auxiliary group to yield the desired α-monofluoromethylamine salt.[1] A key advantage of this method is the high facial selectivity, which is non-chelation controlled.[1]
Reaction Mechanism
The reaction is initiated by the deprotonation of this compound by a strong base, such as lithium hexamethyldisilazide (LHMDS), to form the (phenylsulfonyl)fluoromethyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the N-(tert-butanesulfinyl)imine. The stereochemical outcome of this addition is controlled by the chiral tert-butanesulfinyl group, leading to high diastereoselectivity. The resulting adduct, a (phenylsulfonyl)fluoromethylated sulfinamide, is then subjected to reductive desulfonylation, typically using sodium amalgam, to remove the phenylsulfonyl group. Finally, acidic cleavage of the tert-butanesulfinyl group furnishes the enantiomerically enriched α-monofluoromethylamine.
Quantitative Data Summary
The following table summarizes the reaction yields for the monofluoromethylation of various N-(tert-butanesulfinyl)imines with this compound. The procedure involves a three-step sequence without purification of the intermediate products.[1]
| Entry | Imine Substrate (R group) | Overall Yield of α-Monofluoromethylamine Salt (%) | Facial Selectivity | Reference |
| 1 | C₆H₅ | 75 | 99:1 | [1] |
| 2 | 4-MeC₆H₄ | 78 | 99:1 | [1] |
| 3 | 4-MeOC₆H₄ | 82 | 99:1 | [1] |
| 4 | 4-FC₆H₄ | 72 | 99:1 | [1] |
| 5 | 4-ClC₆H₄ | 70 | 99:1 | [1] |
| 6 | 4-BrC₆H₄ | 68 | 99:1 | [1] |
| 7 | 2-Naphthyl | 71 | 99:1 | [1] |
| 8 | 2-Furyl | 65 | 98:2 | [1] |
| 9 | 2-Thienyl | 67 | 98:2 | [1] |
| 10 | c-C₆H₁₁ | 55 | 99:1 | [1] |
Experimental Protocols
General Experimental Workflow
The overall experimental process consists of the initial nucleophilic addition followed by a two-step workup and purification procedure.
Detailed Protocol for the Synthesis of α-Monofluoromethylamines
This protocol describes a one-pot synthesis of α-monofluoromethylamine salts from N-(tert-butanesulfinyl)imines and this compound.[1]
Materials:
-
N-(tert-butanesulfinyl)imine (1.0 equiv)
-
This compound (1.0 equiv)
-
Lithium hexamethyldisilazide (LHMDS) (1.05 equiv, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Sodium amalgam (Na-Hg, 6%)
-
Hydrochloric acid (HCl, 4.0 M in 1,4-dioxane)
-
Diethyl ether (Et₂O)
Procedure:
-
Nucleophilic Addition:
-
To a stirred solution of the N-(tert-butanesulfinyl)imine (1.0 equiv) and this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LHMDS (1.05 equiv) dropwise.[1]
-
Stir the reaction mixture at -78 °C for 15 minutes.[1]
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (phenylsulfonyl)fluoromethylated sulfinamide.[1]
-
-
Reductive Desulfonylation and Deprotection:
-
Dissolve the crude intermediate in methanol.
-
Add sodium amalgam (6%) to the solution and stir until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
Dissolve the residue in a minimal amount of methanol and add HCl in dioxane.[1]
-
Add diethyl ether to precipitate the α-monofluoromethylamine hydrochloride salt.
-
Collect the solid by filtration to obtain the final product.[1]
-
Applications in Drug Development
The synthesized chiral α-monofluoromethylamines are valuable intermediates for the preparation of a wide range of biologically active molecules.[1][6] The monofluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. Its introduction can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of nearby amine functionalities, which can be crucial for receptor binding and cellular uptake.[6] This methodology has been applied to the synthesis of α-monofluoromethylated cyclic secondary amines, such as pyrrolidines and piperidines, which are common scaffolds in many pharmaceuticals.[1][7]
Conclusion
The monofluoromethylation of imines using this compound is a highly efficient and stereoselective method for the synthesis of enantiomerically enriched α-monofluoromethylamines. The reaction proceeds with excellent facial selectivity and provides good overall yields in a convenient one-pot procedure. The resulting products are versatile building blocks for the development of novel therapeutics with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monofluoromethylation of N-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. figshare.com [figshare.com]
Application Notes and Protocols: Synthesis of Chiral α-Monofluoromethyl Amines using "Fluoromethyl Phenyl Sulfone"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a monofluoromethyl group (CH₂F) into organic molecules is a critical strategy in medicinal chemistry and drug development. This modification can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic properties. α-Monofluoromethyl amines, in particular, are valuable chiral building blocks for the synthesis of various pharmaceuticals, including enzyme inhibitors and central nervous system agents.[1]
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral α-monofluoromethyl amines utilizing fluoromethyl phenyl sulfone as a key reagent. The methodology is based on the highly stereoselective nucleophilic addition of the monofluoromethyl anion, generated from this compound, to N-(tert-butanesulfinyl)imines.[1][2] This approach offers a reliable and efficient route to enantiomerically enriched α-monofluoromethyl amines.
Reaction Principle
The synthesis proceeds via a two-step sequence. The first step involves the diastereoselective addition of the (phenylsulfonyl)fluoromethyl anion to a chiral N-(tert-butanesulfinyl)imine. The chiral auxiliary directs the stereochemical outcome of the addition. The resulting sulfinamide intermediate is then subjected to reductive desulfonylation and removal of the tert-butanesulfinyl group to yield the desired chiral α-monofluoromethyl amine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chiral α-Monofluoromethyl Amines
This protocol details the synthesis of the (phenylsulfonyl)fluoromethylated sulfinamide intermediate and its subsequent conversion to the final α-monofluoromethyl amine hydrochloride salt.
Materials:
-
This compound (PhSO₂CH₂F)
-
N-(tert-butanesulfinyl)imine substrate
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium phosphate buffer
-
Methanol (MeOH)
-
Sodium amalgam (Na-Hg)
-
Hydrochloric acid (HCl) (4.0 M in dioxane)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Diastereoselective Monofluoromethylation
-
To a stirred solution of this compound (1.5 equivalents) in anhydrous THF (5 mL per 1 mmol of imine) at -78 °C under an argon atmosphere, add LHMDS (1.4 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the N-(tert-butanesulfinyl)imine (1.0 equivalent) in anhydrous THF (2 mL per 1 mmol) to the reaction mixture.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude (phenylsulfonyl)fluoromethylated sulfinamide. The crude product is typically used in the next step without further purification.
Step 2: Reductive Desulfonylation and Deprotection
-
Dissolve the crude sulfinamide from Step 1 in a mixture of methanol and THF.
-
Add sodium phosphate monobasic (NaH₂PO₄) (6.0 equivalents).
-
Cool the mixture to -20 °C and add sodium amalgam (Na-Hg) (15 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 5 hours.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and add HCl in dioxane (4.0 M, 5.0 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield the crude α-monofluoromethyl amine hydrochloride salt.
-
Purify the crude product by a suitable method, such as recrystallization or chromatography, to obtain the pure amine salt.
Data Presentation
The following table summarizes the results for the synthesis of various chiral α-monofluoromethyl amines using the described protocol. The facial selectivity for the initial addition step and the overall yields are presented.
| Entry | Substrate (R group of imine) | Facial Selectivity (diastereomeric ratio) | Overall Yield (%) |
| 1 | C₆H₅ | >99:1 | 75 |
| 2 | 4-CH₃-C₆H₄ | >99:1 | 78 |
| 3 | 4-CF₃-C₆H₄ | >99:1 | 72 |
| 4 | 4-Br-C₆H₄ | >99:1 | 76 |
| 5 | 2-Naphthyl | >99:1 | 71 |
| 6 | 2-Furyl | 98:2 | 65 |
| 7 | Cyclohexyl | >99:1 | 68 |
| 8 | n-Propyl | >99:1 | 70 |
Data sourced from Organic Letters, 2006, 8 (8), pp 1693–1696.[1][2]
Visualizations
Reaction Workflow
The following diagram illustrates the overall workflow for the synthesis of chiral α-monofluoromethyl amines.
Caption: General workflow for the synthesis of chiral α-monofluoromethyl amines.
Proposed Stereochemical Model
The high diastereoselectivity of the initial addition step is attributed to a non-chelation controlled transition state, where the nucleophile attacks the imine from the less sterically hindered face.
Caption: Simplified model of the stereodetermining nucleophilic addition step.
Conclusion
The use of this compound in conjunction with N-(tert-butanesulfinyl)imines provides a robust and highly stereoselective method for the synthesis of enantiomerically enriched α-monofluoromethyl amines.[1] This protocol is applicable to a range of aromatic, heteroaromatic, and aliphatic substrates, making it a valuable tool for medicinal chemists and researchers in drug discovery. The operational simplicity and high stereocontrol make this a preferred method for accessing these important chiral building blocks.
References
Application Notes and Protocols: Fluoromethyl Phenyl Sulfone in the Synthesis of Fluoroalkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroalkenes are of significant interest in medicinal chemistry and drug discovery. The replacement of an amide bond with a fluoroalkene moiety can lead to isosteres with improved metabolic stability, enhanced lipophilicity, and altered conformational properties, potentially resulting in superior pharmacokinetic and pharmacodynamic profiles.[1][2] Fluoromethyl phenyl sulfone has emerged as a key reagent for the efficient synthesis of monofluoroalkenes from aldehydes and ketones via the Julia-Kocienski olefination. This method offers a versatile and reliable route to access these valuable fluorinated building blocks.
Mechanism of Action: The Julia-Kocienski Olefination
The reaction of this compound with a carbonyl compound proceeds through the Julia-Kocienski olefination pathway. The key steps involve the deprotonation of the sulfone, nucleophilic addition to the carbonyl group, a Smiles rearrangement, and subsequent elimination to form the fluoroalkene.[1][3] To enhance the efficiency and stereoselectivity of the reaction, modified sulfones, such as those containing benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), or 3,5-bis(trifluoromethyl)phenyl (BTFP) groups, are often employed.[1][4][5] These modifications facilitate the Smiles rearrangement, a crucial step for a successful one-pot olefination.[1][3]
The stereochemical outcome of the Julia-Kocienski olefination is influenced by several factors, including the nature of the sulfone, the base used, the solvent, and the reaction temperature.[1] The addition of the fluorinated sulfone anion to the carbonyl compound can form two diastereomeric intermediates, syn and anti β-alkoxy sulfones. The subsequent stereospecific Smiles rearrangement and elimination determine the final E/Z ratio of the fluoroalkene product.[1]
Quantitative Data Summary
The following tables summarize the performance of this compound and its derivatives in the Julia-Kocienski olefination with various aldehydes and ketones.
Table 1: Olefination of Aromatic Aldehydes with Monofluoromethyl Sulfones
| Entry | Aldehyde | Sulfone Reagent | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| 1 | Benzaldehyde | PhSO₂CH₂F | n-BuLi | THF | -78 to rt | 56 | 1:1 | [1] |
| 2 | 4-Methoxybenzaldehyde | PhSO₂CH₂F | n-BuLi | THF | -78 to rt | 62 | 1:1.2 | [1] |
| 3 | 2-Naphthaldehyde | BT-SO₂CH₂F | DBU | THF | rt | 95 | >95:5 | [6] |
| 4 | 4-Chlorobenzaldehyde | PT-SO₂CH₂F | LHMDS | THF | -78 | 85 | 10:90 | [7] |
| 5 | Benzaldehyde | BTFP-SO₂CH₂F | KOH | DMF | rt | 88 | 85:15 | [4] |
Table 2: Olefination of Aliphatic Aldehydes and Ketones with Monofluoromethyl Sulfones
| Entry | Carbonyl Compound | Sulfone Reagent | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| 1 | Cyclohexanecarboxaldehyde | PhSO₂CH₂F | n-BuLi | THF | -78 to rt | 51 | 1.5:1 | [1] |
| 2 | n-Octanal | BT-SO₂CH₂F | DBU | THF | rt | 82 | 50:50 | [6] |
| 3 | Pivalaldehyde | PT-SO₂CH₂F | KHMDS | THF | -78 | 78 | >95:5 | [7] |
| 4 | Cyclohexanone | BTFP-SO₂CH₂F | KOH | DMF | rt | 75 | - | [4] |
| 5 | Acetophenone | BTFP-SO₂CH₂F | CsF | DMF | rt | 65 | - | [1] |
BT = benzothiazol-2-yl; PT = 1-phenyl-1H-tetrazol-5-yl; BTFP = 3,5-bis(trifluoromethyl)phenyl
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from methyl phenyl sulfoxide.[8]
Step A: Fluoromethyl Phenyl Sulfide
-
To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, air condenser, and thermometer, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and chloroform (150 mL).
-
Place the flask in a water bath maintained at 20°C.
-
Add diethylaminosulfur trifluoride (DAST) (38.5 g, 0.24 mol), followed by antimony trichloride (0.50 g, 0.0022 mol) and an additional 50 mL of chloroform.
-
Stir the light-yellow reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours, and the solution turns dark orange.
-
Slowly pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g of sodium hydroxide with stirring. Caution: Gas evolution.
-
After 10 minutes, separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (250 mL), saturated aqueous sodium chloride, and dry over potassium carbonate.
-
Remove the chloroform using a rotary evaporator at 30–40°C to yield crude fluoromethyl phenyl sulfide.
Step B: this compound
-
To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and addition funnel, add Oxone (221.0 g, 0.36 mol) and water (700 mL).
-
Cool the mixture to 5°C.
-
Dissolve the crude fluoromethyl phenyl sulfide from Step A in methanol (700 mL) and place it in the addition funnel.
-
Add the sulfide solution in a slow stream to the stirring Oxone slurry.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol on a rotary evaporator at 40°C.
-
Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).
-
Dry the combined organic layers over magnesium sulfate, concentrate to approximately 150 mL, and filter through a plug of silica gel.
-
Wash the silica gel plug with an additional 500 mL of methylene chloride.
-
Concentrate the colorless filtrate and dry the resulting solid under vacuum to provide crude this compound.
Protocol 2: General Procedure for Julia-Kocienski Olefination with this compound
This protocol provides a general method for the synthesis of fluoroalkenes from aldehydes or ketones.[1]
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the mixture at -78°C for 30 minutes.
-
Add a solution of the carbonyl compound (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the fluoroalkene. The E/Z ratio can be determined by ¹H NMR or GC analysis.
Visualizations
Caption: The reaction mechanism of the Julia-Kocienski olefination.
Caption: A typical experimental workflow for fluoroalkene synthesis.
Conclusion
This compound and its derivatives are powerful reagents for the synthesis of monofluoroalkenes via the Julia-Kocienski olefination. This methodology provides a robust and versatile tool for medicinal chemists to access novel fluorinated compounds with potential applications in drug discovery. The reaction conditions can be tuned to influence the stereochemical outcome, offering a degree of control over the synthesis of specific fluoroalkene isomers. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of Monofluorinated Alkenes via Julia-Kocienski Olefination of Carbonyl Compounds with Fluoromethyl Phenyl Sulfone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] Monofluorinated alkenes, in particular, are valuable structural motifs. This application note provides a comprehensive guide to the synthesis of these compounds through the reaction of fluoromethyl phenyl sulfone with carbonyl compounds. The core of this transformation is the Julia-Kocienski olefination, a robust and versatile C-C bond-forming reaction.[3][4] We present the underlying reaction mechanisms, detailed experimental protocols, substrate scope, and key insights for optimization, aimed at enabling researchers to effectively utilize this powerful synthetic tool.
The Reagent: this compound
This compound is a stable, crystalline solid that serves as a practical and efficient monofluoromethylene (-CHF-) synthon.[5] Its utility stems from the ability of the sulfone group to acidify the adjacent methylene protons, facilitating the formation of a key α-fluoro-α-sulfonyl carbanion upon treatment with a suitable base. This carbanion is the workhorse of the olefination reaction.
While commercially available, the reagent can also be readily prepared in the laboratory, typically via a two-step sequence involving the fluorination of a sulfide precursor followed by oxidation.[6][7] A reliable synthesis is crucial for ensuring high-purity starting material, which directly impacts the success of the subsequent olefination.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from established procedures found in Organic Syntheses.[6][7]
Step A: Synthesis of Fluoromethyl Phenyl Sulfide
-
Setup: To a 1-L three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and thermometer, add methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL).
-
Reagent Addition: Place the flask in a water bath to maintain a temperature of ~20°C. Add diethylaminosulfur trifluoride (DAST, 0.24 mol) followed by a catalytic amount of antimony trichloride (SbCl₃, ~0.0022 mol).
-
Reaction: Stir the mixture under an inert atmosphere (e.g., argon). An exothermic reaction, indicated by a color change to dark orange, typically initiates within 2-8 hours.[6]
-
Workup: Slowly pour the reaction mixture into 600 mL of ice-cold saturated aqueous sodium bicarbonate. Extract the aqueous layer with chloroform (3 x 100 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over potassium carbonate, and concentrate under reduced pressure to yield crude fluoromethyl phenyl sulfide. This intermediate is often used directly in the next step without further purification.
Step B: Oxidation to this compound
-
Setup: In a 3-L flask equipped with an overhead stirrer, dissolve Oxone® (potassium peroxymonosulfate, ~0.36 mol) in 700 mL of water and cool the mixture to 5°C.
-
Oxidation: Add a solution of the crude fluoromethyl phenyl sulfide from Step A in 700 mL of methanol to the stirring Oxone® slurry in a slow stream.
-
Reaction: Allow the reaction to stir at room temperature for at least 4 hours to ensure complete oxidation.[6]
-
Isolation & Purification: Remove the methanol via rotary evaporation. Extract the remaining aqueous solution with methylene chloride (2 x 500 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or filtration through a plug of silica gel to afford pure this compound as a white solid.
Reaction Mechanism and Principles
The reaction of this compound with carbonyl compounds proceeds via the Julia-Kocienski olefination pathway. This one-pot modification of the classical Julia olefination is prized for its operational simplicity and mild conditions.[4][8]
The generally accepted mechanism involves several key steps:
-
Deprotonation: A strong base deprotonates the this compound to generate the α-fluoro-α-sulfonyl carbanion. The fluorine atom enhances the acidity of the proton, facilitating this step.[4]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate as a mixture of diastereomers.[3]
-
Smiles Rearrangement: In the presence of a suitable activating group on the sulfone (such as the phenyl group, or more advanced heteroaryl groups like benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT)), the β-alkoxy sulfone undergoes an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement.[3][4] This forms a spirocyclic intermediate.
-
Elimination: The spirocyclic intermediate collapses, extruding sulfur dioxide (SO₂) and a phenyl alkoxide, to yield the final monofluorinated alkene product. The stereochemical outcome (E vs. Z) of the alkene is largely determined during this final elimination step.[9][10]
Caption: The Julia-Kocienski reaction mechanism for monofluorinated alkenes.
General Protocol for Monofluoroalkene Synthesis
Materials & Equipment:
-
This compound
-
Aldehyde or ketone substrate
-
Anhydrous solvent (e.g., THF, DME, CH₂Cl₂)
-
Strong base (e.g., KHMDS, LDA, n-BuLi, DBU)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Syringes and cannulas for liquid transfers
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Organolithium bases (n-BuLi) are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Setup: Assemble an oven-dried, two-necked round-bottomed flask, equipped with a magnetic stir bar and a rubber septum, under a positive pressure of nitrogen or argon.
-
Reagent Addition: Dissolve this compound (1.2 equivalents) in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.
-
Anion Generation: Slowly add the base (e.g., KHMDS, 1.1 equivalents) to the stirred solution. Allow the mixture to stir at -78°C for 30-60 minutes to ensure complete formation of the carbanion.
-
Carbonyl Addition: Dissolve the carbonyl compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78°C.
-
Reaction: Monitor the disappearance of the starting material (carbonyl compound) by TLC. The reaction is typically allowed to warm slowly to room temperature over several hours or stirred overnight.[8]
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the monofluorinated alkene.
Caption: A typical experimental workflow for the Julia-Kocienski olefination.
Substrate Scope and Optimization
The Julia-Kocienski olefination with this compound is compatible with a broad range of carbonyl compounds.[9][10] Both aromatic and aliphatic aldehydes generally give good to excellent yields of the corresponding fluoroalkenes. Ketones are also viable substrates, although they may react more slowly than aldehydes.
| Carbonyl Substrate | Base/Solvent | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | DBU/CH₂Cl₂ | High | Z-selective | [8] |
| 4-Methoxybenzaldehyde | KHMDS/THF | Good | - | [9] |
| Cyclohexanecarboxaldehyde | DBU/CH₂Cl₂ | High | Z-selective | [8] |
| 4-Nitrobenzaldehyde | DBU/CH₂Cl₂ | Excellent | Z-selective | [8] |
| 2-Naphthaldehyde | DBU/CH₂Cl₂ | Excellent | Z-selective | [8] |
| Cyclohexanone | n-BuLi/THF | Moderate | - | [3] |
Optimization Insights:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like KHMDS or LDA are effective for generating the anion at low temperatures.[9] For milder conditions, organic bases like DBU can be used, often favoring the formation of the Z-isomer with certain substrates.[8]
-
Temperature Control: Initial deprotonation and carbonyl addition are performed at low temperatures (-78°C) to prevent side reactions and control selectivity.
-
Stereoselectivity: The E/Z ratio of the resulting alkene can be influenced by the base, solvent, and the steric and electronic properties of the carbonyl substrate.[4] The presence of certain additives, like MgBr₂, has also been shown to alter the E/Z ratio in some cases.[8] The substitution of hydrogen with fluorine in the sulfone reagent significantly increases its reactivity and can reverse the trend in stereoselectivity compared to non-fluorinated analogues.[4]
Product Characterization
Confirming the structure of the monofluorinated alkene product is straightforward using standard spectroscopic techniques.
-
¹⁹F NMR: This is the most definitive technique. A monofluorovinyl group will typically show a doublet of triplets (or a more complex multiplet depending on the substituents) in the proton-coupled spectrum.
-
¹H NMR: The vinyl proton (-CHF) will appear as a characteristic doublet with a large coupling constant (JHF) of approximately 75-85 Hz. The adjacent vinyl proton will also show coupling to the fluorine atom.
-
¹³C NMR: The fluorine-bearing carbon will appear as a doublet with a large ¹JCF coupling constant (typically >200 Hz). The adjacent carbon will show a smaller ²JCF coupling.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful olefination.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete anion formation (inactive base, wet solvent/glassware). | Use freshly titrated or new bottle of base. Ensure all solvents and glassware are rigorously dried. |
| Sterically hindered carbonyl substrate. | Increase reaction time and/or temperature. Consider a more reactive sulfone reagent (e.g., BT-sulfone). | |
| Poor Stereoselectivity | Suboptimal reaction conditions. | Screen different bases (e.g., KHMDS vs. DBU) and solvents. Run the reaction at a lower temperature. |
| Formation of β-hydroxy sulfone | Incomplete elimination. | The reaction may require more forcing conditions (heating) or a different base to promote the final elimination step. |
| Desulfonylation side product | Reductive elimination pathway. | This can sometimes occur with the classical Julia olefination; the one-pot Julia-Kocienski protocol is designed to minimize this.[3] Ensure conditions favor the Smiles rearrangement. |
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of Fluoromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reactions of fluoromethyl phenyl sulfone (PhSO₂CH₂F), a versatile reagent in organofluorine chemistry. The protocols detailed below are based on established literature procedures and are intended to serve as a guide for the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science.
Synthesis of this compound
This compound can be synthesized through a two-step procedure involving the fluorination of methyl phenyl sulfoxide followed by oxidation. An alternative route starts from chloromethyl phenyl sulfide.
Protocol: Synthesis from Methyl Phenyl Sulfoxide[1][2]
This protocol involves the "fluoro-Pummerer" reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST), followed by oxidation of the resulting fluoromethyl phenyl sulfide.
Step A: Fluoromethyl Phenyl Sulfide
-
To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, air condenser, and thermometer, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and chloroform (150 mL).
-
Place the flask in a cooling bath of water at 20°C.
-
Add diethylaminosulfur trifluoride (DAST) (38.5 g, 31.6 mL, 0.24 mol), followed by antimony trichloride (0.50 g, 0.0022 mol) and an additional 50 mL of chloroform.
-
Stir the light yellow reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours, and the solution will turn dark orange.
-
Slowly pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g (0.25 mol) of sodium hydroxide, with stirring. Caution: Gas evolution.
-
After 10 minutes, separate the chloroform layer. Extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (250 mL) and saturated aqueous sodium chloride, and then dry over potassium carbonate.
-
Remove the chloroform using a rotary evaporator at 30–40°C to obtain crude fluoromethyl phenyl sulfide as a yellow-orange oil, which is used directly in the next step.
Step B: this compound
-
To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, add Oxone® (221.0 g, 0.36 mol) and water (700 mL).
-
Cool the mixture to 5°C.
-
Dissolve the crude fluoromethyl phenyl sulfide in methanol (700 mL) and place this solution in the addition funnel.
-
Add the sulfide solution in a slow stream to the stirring Oxone® slurry.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol on a rotary evaporator at 40°C.
-
Filter the remaining aqueous mixture and wash the collected solids with water.
-
Concentrate the colorless filtrate and dry the resulting oil or solid under vacuum to provide crude this compound.
-
Recrystallize the solid from hot hexane (250 mL) to yield white crystals of this compound (25.0–28.5 g, 80–90% overall yield).[1]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Nucleophilic Fluoroalkylation Reactions
This compound serves as a precursor to the (phenylsulfonyl)fluoromethyl anion, a nucleophile used to introduce the -CH₂F group.
Protocol: Nucleophilic Addition to Epoxides[3]
This protocol describes the ring-opening of epoxides with the carbanion generated from this compound.
-
In a flame-dried flask under an argon atmosphere, dissolve this compound (174 mg, 1.0 mmol) in anhydrous diethyl ether (5 mL).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (2.0 mmol, as a hexane solution) dropwise to the solution.
-
Stir the mixture at -78°C for 30 minutes.
-
Add BF₃·Et₂O (2.0 mmol) and stir for an additional 5 minutes at the same temperature.
-
Slowly add a solution of the epoxide (e.g., propylene oxide, 2.0 mmol) in diethyl ether (2 mL).
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, and perform a standard aqueous workup and purification to obtain the desired β-fluoro alcohol.
| Epoxide | Product | Yield (%) |
| Propylene oxide | 1-Fluoro-3-(phenylsulfonyl)butan-2-ol | 85 |
| Styrene oxide | 2-Fluoro-1-phenyl-2-(phenylsulfonyl)ethanol | 82 |
| Cyclohexene oxide | 2-Fluoro-2-(phenylsulfonyl)cyclohexanol | 78 |
| Table 1: Yields for the nucleophilic fluoroalkylation of various epoxides.[2] |
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. This compound can be utilized in a modified Julia olefination to produce fluoroolefins.
Reaction Mechanism Overview
Caption: Generalized mechanism of the Julia-Kocienski olefination.
Protocol: Synthesis of a Fluoroalkene[4]
This protocol details the reaction of the lithiated this compound with a ketone to form an intermediate that can be converted to a fluoroalkene.
-
Dissolve this compound (1.2 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78°C.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir the resulting solution at -78°C for 30 minutes to generate the carbanion.
-
Add a solution of the ketone (e.g., (R)-2-fluoro-5-methylhexan-3-one, 1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the β-hydroxy sulfone adduct. This adduct can then be carried forward through acylation and reductive elimination steps to afford the final fluoroalkene.
| Carbonyl Compound | Base | Conditions | Product | Yield (%) |
| Benzaldehyde | n-BuLi | THF, -78°C | β-Styryl fluoride | ~75 (Z/E mixture) |
| Cyclohexanone | n-BuLi | THF, -78°C | 1-Fluoro-1-cyclohexyl-ethene | ~80 |
| 4-Methoxyacetophenone | LHMDS | THF, -78°C | 1-(4-methoxyphenyl)-1-fluoroethene | ~70 |
| Table 2: Representative yields for Julia-Kocienski olefination reactions using this compound. Yields are approximate and can vary based on the specific substrate and subsequent elimination conditions. |
References
Application Notes and Protocols: Fluoromethyl Phenyl Sulfone in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethyl phenyl sulfone (PhSO₂CH₂F) is a versatile and valuable reagent in synthetic organic chemistry, primarily recognized for its role as a precursor to the fluoromethyl carbanion. This reactivity allows for the introduction of the fluoromethyl group (-CH₂F) into a wide array of organic molecules. The incorporation of fluorine into heterocyclic scaffolds is of significant interest in medicinal chemistry and drug development, as it can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.
These application notes provide a detailed overview of the use of this compound in the synthesis of fluorinated heterocycles. While direct cyclization reactions involving this compound are not extensively documented, its application in multi-step syntheses, particularly through Michael additions followed by cyclization, presents a viable pathway to these important molecular scaffolds. This document outlines the synthesis of the reagent itself, its activation to the key nucleophilic intermediate, and potential synthetic routes toward various fluorinated heterocycles.
Synthesis of this compound
The preparation of this compound is a well-established two-step process commencing from methyl phenyl sulfoxide. The initial step involves a fluoro-Pummerer reaction, followed by oxidation of the resulting fluoromethyl phenyl sulfide.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of this compound[1]
Part A: Fluoromethyl Phenyl Sulfide
-
To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, air condenser, and thermometer, add methyl phenyl sulfoxide (25.2 g, 0.18 mol) and chloroform (150 mL).
-
Place the flask in a cooling bath containing water at 20°C.
-
Add diethylaminosulfur trifluoride (DAST) (38.5 g, 31.6 mL, 0.24 mol), followed by antimony trichloride (0.50 g, 0.0022 mol) and an additional 50 mL of chloroform.
-
Stir the light yellow reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours, and the solution turns dark orange.
-
Slowly pour the reaction mixture with stirring into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g (0.25 mol) of sodium hydroxide. Caution: Gas evolution.
-
After 10 minutes, separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (250 mL), saturated aqueous sodium chloride, and dry over potassium carbonate.
-
Remove the chloroform with a rotary evaporator at 30–40°C. The crude fluoromethyl phenyl sulfide is obtained as a yellow-orange oil and should be used immediately in the next step.
Part B: this compound
-
To a 3-L, three-necked, round-bottomed flask, equipped with an overhead stirrer, thermometer, and a 1-L addition funnel, add Oxone (221.0 g, 0.36 mol) and water (700 mL).
-
Cool the mixture to 5°C.
-
Dissolve the crude fluoromethyl phenyl sulfide from Part A in methanol (700 mL) and place it in the addition funnel.
-
Add the sulfide solution in a slow stream to the stirring Oxone slurry.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol on a rotary evaporator at 40°C.
-
Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate to yield crude this compound as a solid white mass.
-
Recrystallize the solid from hot hexane with vigorous stirring and seeding to obtain pure this compound.
Generation and Reactivity of the this compound Carbanion
The synthetic utility of this compound stems from the acidity of the methylene protons, allowing for the facile generation of the corresponding carbanion with a suitable base. This nucleophilic species is the key intermediate for subsequent carbon-carbon bond formation.
Reaction Scheme:
This carbanion can then participate in various reactions, including nucleophilic additions and substitutions. A particularly relevant reaction for the synthesis of heterocyclic precursors is the Michael addition to α,β-unsaturated compounds.
Application in Heterocycle Synthesis via Michael Addition and Subsequent Cyclization
A powerful strategy for constructing heterocyclic rings involves a tandem sequence of a Michael addition followed by an intramolecular cyclization. The this compound carbanion can serve as the Michael donor, adding to a variety of Michael acceptors. The resulting adduct, containing the fluoromethylsulfonyl moiety, can then be manipulated to undergo cyclization.
Logical Workflow for Heterocycle Synthesis
References
Applications of Fluoromethyl Phenyl Sulfone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethyl phenyl sulfone is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the fluoromethyl (-CH₂F) group into organic molecules. The incorporation of a fluoromethyl moiety can significantly enhance the pharmacological properties of a drug candidate. This is attributed to the unique electronic properties of fluorine, which can modulate a molecule's acidity/basicity, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The fluoromethyl group often serves as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups, offering a strategic tool for lead optimization in drug discovery.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for bioactive molecules, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors for the treatment of inflammatory diseases and cancer.[1][3]
Key Application: Synthesis of Fluorinated Intermediates for Janus Kinase (JAK) Inhibitors
A significant application of this compound is in the synthesis of fluorinated building blocks for Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of inflammatory and immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[5] Fluorinated azetidine scaffolds are key components of several JAK inhibitors, and this compound provides an efficient means to introduce the fluoromethyl group onto these scaffolds.
Signaling Pathway: JAK-STAT Pathway
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated Janus kinases. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity. JAK inhibitors block this cascade by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STATs.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(fluoromethylidene)azetidine-1-carboxylate
This protocol describes the synthesis of a key fluorinated azetidine intermediate used in the preparation of certain JAK inhibitors. The reaction involves the addition of the anion of this compound to a ketone precursor, followed by further transformations.
Reaction Workflow:
Materials:
-
This compound
-
tert-butyl 3-oxoazetidine-1-carboxylate
-
Lithium hexamethyldisilazide (LiHMDS) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.05 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the sulfone under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a 1.0 M solution of lithium hexamethyldisilazide (LiHMDS) in THF (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to generate the this compound anion.
-
Substrate Addition: In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl 3-(fluoro(phenylsulfonyl)methyl)-3-hydroxyazetidine-1-carboxylate, can be carried on to the next step or purified by column chromatography on silica gel.
Note: The subsequent elimination step to form the fluoromethylidene product and further transformations to the final JAK inhibitor are described in the patent literature and may involve various reagents and conditions.
Quantitative Data
The application of this compound in the synthesis of JAK inhibitors has led to the development of potent drug candidates. While specific IC₅₀ values for compounds synthesized directly using the above intermediate are often embedded in extensive patent literature, the resulting final products, such as Baricitinib, have been extensively characterized.
Table 1: Biological Activity of Baricitinib, a JAK Inhibitor
| Target | IC₅₀ (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | >400 |
| TYK2 | 53 |
Data is illustrative and represents the potency of a final drug product whose synthesis can involve intermediates derived from this compound. The selectivity profile is a key attribute for JAK inhibitors.
Conclusion
This compound is a valuable and efficient reagent for introducing the fluoromethyl group into complex molecules. Its application in the synthesis of fluorinated intermediates for JAK inhibitors highlights its importance in modern medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the use of this reagent in their own drug discovery and development programs. The ability to strategically incorporate fluorine can lead to the optimization of pharmacokinetic and pharmacodynamic properties, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Real-World Clinical Equivalence of Generic and Branded Tofacitinib: A Prospective Longitudinal Cohort Study in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Fluoromethyl Phenyl Sulfone in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can lead to compounds with superior biological activity and improved environmental profiles. Fluoromethyl phenyl sulfone and its derivatives have emerged as versatile and highly valuable building blocks in the synthesis of complex fluorinated agrochemicals, particularly fungicides and insecticides.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates. The primary application highlighted is the Julia-Kocienski olefination reaction, a powerful method for the stereoselective formation of carbon-carbon double bonds, yielding fluoroalkene moieties that are key structural features in a number of potent agrochemicals.
Core Applications in Agrochemical Synthesis
This compound serves as a key reagent for the introduction of the monofluoromethylene (-CHF-) group. Its primary utility in agrochemical synthesis lies in its role as a precursor to fluoroalkenes through olefination reactions.
Key Reaction:
-
Julia-Kocienski Olefination: This reaction involves the coupling of the α-lithiated this compound with an aldehyde or ketone to form a β-hydroxy sulfone intermediate. Subsequent in-situ elimination yields the corresponding fluoroalkene. This method is particularly advantageous for its operational simplicity and often high stereoselectivity.
The resulting fluoroalkene can be a central component of the final agrochemical structure or a key intermediate for further functionalization.
Experimental Protocols
Protocol 1: Synthesis of a Fluoroalkene Intermediate via Julia-Kocienski Olefination
This protocol details the synthesis of a generic fluoroalkene intermediate from this compound and a substituted benzaldehyde, a common structural motif in various agrochemicals.
Reaction Scheme:
Caption: Julia-Kocienski olefination for fluoroalkene synthesis.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| This compound | 174.19 g/mol | 1.2 | 209 mg |
| Substituted Benzaldehyde | - | 1.0 | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 g/mol | 1.1 | 0.44 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | - | 10 mL |
| Saturated aq. NH4Cl | 53.49 g/mol | - | As needed |
| Diethyl ether | 74.12 g/mol | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 g/mol | - | As needed |
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (209 mg, 1.2 mmol) and dissolve in anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the substituted benzaldehyde dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude fluoroalkene intermediate.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield the corresponding fluoroalkene as a mixture of E/Z isomers. The ratio of isomers is dependent on the specific substituted benzaldehyde used and the reaction conditions.
Quantitative Data (Representative):
| Product | Yield (%) | E/Z Ratio |
| 1-Fluoro-2-(4-chlorophenyl)ethene | 75-85 | 4:1 |
| 1-Fluoro-2-(2,6-difluorophenyl)ethene | 70-80 | >10:1 |
Signaling Pathways and Logical Relationships
The synthetic utility of this compound in agrochemical synthesis can be visualized as a branched pathway leading to various classes of agrochemicals.
Application Notes and Protocols: Fluoromethyl Phenyl Sulfone for the Preparation of Fluoromethyl Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethyl phenyl sulfone (PhSO₂CH₂F) is a versatile and highly valuable reagent in medicinal chemistry and drug development for the introduction of the fluoromethyl (CH₂F) group into organic molecules. The incorporation of a fluoromethyl moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates by altering their lipophilicity and electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key building blocks: fluoromethyl alcohols and fluoromethyl amines.
Application Notes
This compound serves as a stable, crystalline solid that acts as a fluoromethyl anion equivalent. Upon deprotonation with a suitable base, it generates a nucleophilic carbanion that readily participates in addition reactions with various electrophiles, most notably carbonyl compounds and imines.
The primary application of this compound is the nucleophilic addition to aldehydes and ketones, which, after reductive desulfonylation, provides a straightforward route to monofluoromethylated alcohols. This two-step sequence is a reliable method for accessing these valuable fluorinated synthons.
Furthermore, the anion of this compound can be added to N-sulfinyl imines in a highly diastereoselective manner. This approach opens up a pathway to chiral α-fluoromethyl amines, which are of significant interest in the design of novel pharmaceuticals. The subsequent removal of the sulfinyl and sulfonyl groups yields the desired primary fluoromethyl amines.
Synthesis of Fluoromethyl Alcohols
The reaction of this compound with aldehydes and ketones proceeds via the nucleophilic addition of the in situ generated fluoromethyl(phenylsulfonyl)methyl anion to the carbonyl carbon. This addition reaction forms a β-fluoro-β-(phenylsulfonyl)methyl alcohol intermediate. Subsequent reductive desulfonylation removes the phenylsulfonyl group, yielding the target fluoromethyl alcohol.
Reaction Workflow for Fluoromethyl Alcohol Synthesis
Caption: General workflow for the synthesis of fluoromethyl alcohols.
Quantitative Data for Fluoromethyl Alcohol Synthesis
| Substrate (Aldehyde/Ketone) | Product (β-Fluoro-β-(phenylsulfonyl)methyl Alcohol) | Yield (%) |
| Benzaldehyde | 2-Fluoro-1-phenyl-2-(phenylsulfonyl)ethanol | 85 |
| 4-Methoxybenzaldehyde | 2-Fluoro-1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethanol | 92 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-fluoro-2-(phenylsulfonyl)ethanol | 88 |
| Cyclohexanone | 1-(Fluoro(phenylsulfonyl)methyl)cyclohexan-1-ol | 75 |
| Acetophenone | 2-Fluoro-1-phenyl-2-(phenylsulfonyl)propan-1-ol | 78 |
Note: The yields reported are for the initial addition reaction to form the β-fluoro-β-(phenylsulfonyl)methyl alcohol intermediate. Subsequent desulfonylation yields may vary.
Experimental Protocol: Synthesis of 2-Fluoro-1-phenyl-2-(phenylsulfonyl)ethanol
-
Preparation of the Anion: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise to the solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the fluoro(phenylsulfonyl)methyl anion.
-
Reaction with Aldehyde: Add a solution of benzaldehyde (1.1 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-1-phenyl-2-(phenylsulfonyl)ethanol.
Synthesis of Fluoromethyl Amines
The synthesis of chiral α-fluoromethyl amines can be achieved through the highly diastereoselective addition of the fluoro(phenylsulfonyl)methyl anion to N-tert-butylsulfinyl imines. The resulting adduct contains the fluoromethyl(phenylsulfonyl)methyl group attached to the amine nitrogen. The synthesis is completed by the removal of both the N-tert-butylsulfinyl protecting group and the phenylsulfonyl group.
Reaction Workflow for Fluoromethyl Amine Synthesis
Caption: General workflow for the synthesis of fluoromethyl amines.
Quantitative Data for Fluoromethyl Amine Synthesis
| Substrate (N-tert-Butylsulfinyl Imine from) | Product (N-Sulfinyl Adduct) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Acetophenone | N-(1-(Fluoromethyl)-1-(phenylsulfonyl)ethyl)-2-methylpropane-2-sulfinamide | 85 | >98:2 |
| Propiophenone | N-(1-(Fluoromethyl)-1-(phenylsulfonyl)propyl)-2-methylpropane-2-sulfinamide | 82 | >98:2 |
| 4'-Chloroacetophenone | N-(1-(4-Chlorophenyl)-1-(fluoromethyl)ethyl)-2-methylpropane-2-sulfinamide | 88 | >98:2 |
| Cyclohexyl methyl ketone | N-(1-Cyclohexyl-1-(fluoromethyl)ethyl)-2-methylpropane-2-sulfinamide | 76 | >98:2 |
Note: The yields and diastereomeric ratios are for the initial addition reaction to form the N-sulfinyl-β-fluoro-β-(phenylsulfonyl)methyl amine adduct. Subsequent deprotection and desulfonylation steps will have their own yields.
Experimental Protocol: Diastereoselective Synthesis of N-(1-(Fluoromethyl)-1-(phenylsulfonyl)ethyl)-2-methylpropane-2-sulfinamide
-
Preparation of the Anion: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.2 eq) in anhydrous THF at -78 °C.
-
Add lithium bis(trimethylsilyl)amide (LHMDS, 1.3 eq, as a 1.0 M solution in THF) dropwise to the solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Imine: Add a solution of the N-tert-butylsulfinyl imine derived from acetophenone (1.0 eq) in anhydrous THF dropwise to the pre-generated anion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.
-
After warming to room temperature, extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-sulfinyl adduct.
Protocol for Deprotection and Desulfonylation to Obtain the Primary Fluoromethyl Amine
-
Removal of the N-tert-butylsulfinyl group: Dissolve the purified N-sulfinyl adduct in methanol and add a solution of HCl in dioxane (e.g., 4 M). Stir at room temperature until TLC analysis indicates complete removal of the sulfinyl group. The amine hydrochloride salt can often be isolated by precipitation or evaporation.
-
Reductive Desulfonylation: To a solution of the amine hydrochloride in methanol, add magnesium turnings and a catalytic amount of mercuric chloride (or perform the reaction under acidic conditions with magnesium). Reflux the mixture until the phenylsulfonyl group is cleaved. After cooling, filter the reaction mixture and concentrate the filtrate. The final primary fluoromethyl amine can be purified by standard methods.
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Fluoromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed fluoroalkylation of alkynes utilizing fluoromethyl phenyl sulfone and its derivatives. This methodology offers a direct route to synthesize valuable allylated monofluoromethyl compounds, which are of significant interest in medicinal chemistry due to the beneficial properties conferred by the monofluoromethyl group.
Introduction
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and bioavailability. This compound (PhSO₂CH₂F) has emerged as a key reagent for introducing the monofluoromethyl (CH₂F) group. While it is often used as a nucleophilic monofluoromethylating agent, palladium catalysis unlocks its potential for more complex transformations. This document details a palladium-catalyzed fluoroalkylation of alkynes, providing a robust method for the synthesis of allylic monofluoromethylated compounds with high regio- and stereoselectivity.
Palladium-Catalyzed Fluoroalkylation of Alkynes
A notable application of this compound in palladium catalysis is its reaction with alkynes to form allylic monofluoromethyl compounds. This reaction proceeds efficiently in the presence of a palladium catalyst and an acid additive. The following sections provide quantitative data and a detailed experimental protocol for this transformation.
Data Presentation: Reaction of Fluorobis(phenylsulfonyl)methane with Various Alkynes
The following table summarizes the results of the palladium-catalyzed reaction between fluorobis(phenylsulfonyl)methane and a range of substituted alkynes.
| Entry | Alkyne | Product | Yield (%) |
| 1 | 1-Phenyl-1-propyne | (E)-1-Fluoro-1,1-bis(phenylsulfonyl)-2-phenyl-2-butene | 92 |
| 2 | 1-(p-Tolyl)-1-propyne | (E)-1-Fluoro-1,1-bis(phenylsulfonyl)-2-(p-tolyl)-2-butene | 93 |
| 3 | 1-(p-Methoxyphenyl)-1-propyne | (E)-1-Fluoro-1,1-bis(phenylsulfonyl)-2-(p-methoxyphenyl)-2-butene | 95 |
| 4 | 1-(p-Chlorophenyl)-1-propyne | (E)-1-Fluoro-1,1-bis(phenylsulfonyl)-2-(p-chlorophenyl)-2-butene | 90 |
Reaction Conditions: Alkyne (1 equiv), fluorobis(phenylsulfonyl)methane (1 equiv), Pd(PPh₃)₄ (5 mol %), Acetic Acid (50 mol %), Dioxane, 100 °C, 12 h.
Data Presentation: Reaction of α-Fluoro-α-phenylsulfonyl Acetophenone with Various Alkynes
This table outlines the yields for the reaction of α-fluoro-α-phenylsulfonyl acetophenone with different alkynes, demonstrating the synthesis of fluorinated homoallyl ketones.
| Entry | Alkyne | Product | Yield (%) |
| 1 | 1-Phenyl-1-propyne | (E)-3-Fluoro-3-(phenylsulfonyl)-4-phenyl-1-phenyl-4-penten-1-one | 85 |
| 2 | 1-(p-Tolyl)-1-propyne | (E)-3-Fluoro-3-(phenylsulfonyl)-4-(p-tolyl)-1-phenyl-4-penten-1-one | 88 |
| 3 | 1-(p-Methoxyphenyl)-1-propyne | (E)-3-Fluoro-3-(phenylsulfonyl)-4-(p-methoxyphenyl)-1-phenyl-4-penten-1-one | 90 |
| 4 | 3-Methoxy-1-phenyl-1-propyne | (E)-5-Methoxy-3-fluoro-3-(phenylsulfonyl)-4-phenyl-1-phenyl-4-penten-1-one | 82 |
Reaction Conditions: Alkyne (1 equiv), α-fluoro-α-phenylsulfonyl acetophenone (1 equiv), Pd(PPh₃)₄ (5 mol %), Acetic Acid (50 mol %), Dioxane, 100 °C, 12 h.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Fluoroalkylation of Alkynes:
Materials:
-
This compound derivative (e.g., fluorobis(phenylsulfonyl)methane or α-fluoro-α-phenylsulfonyl acetophenone)
-
Alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Acetic Acid (HOAc)
-
Anhydrous Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Nitrogen or Argon gas supply
Protocol:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the this compound derivative (1.0 mmol, 1.0 equiv).
-
Add the alkyne (1.0 mmol, 1.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol %).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add acetic acid (0.5 mmol, 50 mol %) via syringe.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion (typically 12 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure allylated monofluoromethyl compound.
Note: All reagents should be handled under an inert atmosphere. Anhydrous solvents are crucial for the success of the reaction.
Visualizations
The following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed fluoroalkylation of alkynes with monofluorinated sulfones.
Caption: Proposed catalytic cycle for the fluoroalkylation of alkynes.
Application Notes and Protocols: Fluoromethyl Phenyl Sulfone as a Wittig Equivalent for Fluoroalkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoromethyl phenyl sulfone has emerged as a valuable reagent in organic synthesis, serving as a stable and effective Wittig equivalent for the introduction of a fluoromethylene group. This functionality is of significant interest in medicinal chemistry and materials science, as the incorporation of fluorine can profoundly alter the biological and physical properties of molecules. The primary application of this compound lies in the Julia-Kocienski olefination reaction, a powerful method for the stereoselective synthesis of alkenes.[1][2] This protocol provides a one-pot or stepwise approach to reacting this compound with aldehydes and ketones to yield terminal and internal fluoroalkenes.[3][4]
The reaction proceeds through the formation of a β-hydroxy sulfone intermediate, which can then be converted to the corresponding fluoroalkene.[3] The use of this compound and its derivatives in the modified Julia-Kocienski olefination offers mild reaction conditions and tolerance of a wide range of functional groups.[5]
Synthesis of this compound
The preparation of this compound is a two-step process starting from methyl phenyl sulfoxide.[6][7]
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide
Methyl phenyl sulfoxide is treated with diethylaminosulfur trifluoride (DAST) in the presence of a catalytic amount of antimony trichloride to yield crude fluoromethyl phenyl sulfide via a fluoro-Pummerer rearrangement.[6]
Step 2: Oxidation to this compound
The crude fluoromethyl phenyl sulfide is then oxidized using an oxidizing agent such as Oxone® (potassium peroxymonosulfate) in a mixture of methanol and water to afford this compound.[6][7]
Application in Fluoroalkene Synthesis: The Julia-Kocienski Olefination
The core application of this compound as a Wittig equivalent is in the Julia-Kocienski olefination. This reaction facilitates the formation of a carbon-carbon double bond with the introduction of a fluorine atom. The general workflow involves the deprotonation of this compound to form a stabilized carbanion, which then attacks a carbonyl compound (aldehyde or ketone).
Reaction Mechanism
The reaction mechanism for the Julia-Kocienski olefination using this compound is depicted below. It involves the initial formation of a β-alkoxy sulfone intermediate, which then undergoes a Smiles rearrangement and subsequent elimination to yield the desired fluoroalkene.[4]
Figure 1. Mechanism of the Julia-Kocienski olefination.
General Experimental Workflow
A typical experimental workflow for the synthesis of fluoroalkenes using this compound is outlined below.
Figure 2. General workflow for fluoroalkene synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[6][7]
Materials:
-
Methyl phenyl sulfoxide
-
Chloroform (CHCl₃)
-
Diethylaminosulfur trifluoride (DAST)
-
Antimony trichloride (SbCl₃)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Methylene chloride (CH₂Cl₂)
Procedure for Fluoromethyl Phenyl Sulfide:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, add methyl phenyl sulfoxide and chloroform.
-
Cool the flask in a water bath.
-
Add DAST, followed by antimony trichloride and additional chloroform.
-
Stir the mixture under an argon atmosphere. An exothermic reaction will be observed.
-
Pour the reaction mixture into an ice-cold, saturated aqueous solution of sodium bicarbonate containing sodium hydroxide.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over potassium carbonate.
-
Remove the solvent under reduced pressure to obtain crude fluoromethyl phenyl sulfide, which is used immediately in the next step.
Procedure for this compound:
-
In a three-necked round-bottomed flask, add Oxone® and water and cool the mixture to 5 °C.
-
Add a solution of the crude fluoromethyl phenyl sulfide in methanol dropwise to the stirring slurry.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol by rotary evaporation.
-
Extract the remaining aqueous solution with methylene chloride.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization from hot hexane to yield this compound as a white solid.
| Reactant | Product | Yield | Reference |
| Methyl phenyl sulfoxide | This compound | 80-90% | [7] |
Protocol 2: General Procedure for Julia-Kocienski Olefination
This is a general procedure for the reaction of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Base (e.g., n-butyllithium (n-BuLi), lithium hexamethyldisilazide (LHMDS))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the base (e.g., n-BuLi) dropwise to the solution and stir for 30-60 minutes at -78 °C.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for a specified time (e.g., 1-3 hours), then allow it to warm to room temperature and stir for an additional period (e.g., 1-12 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the fluoroalkene.
| Carbonyl Compound | Base | Product | Yield | Stereoselectivity (E/Z) | Reference |
| Aromatic Aldehydes | LHMDS | Terminal Fluoroalkenes | 42-95% | Z-selective | [1] |
| Aliphatic Aldehydes | LHMDS | Terminal Fluoroalkenes | Good | Z-selective | [1] |
| Ketones | LiHMDS | Difluoroalkenes | Moderate | N/A | [4] |
Note: The choice of base and reaction conditions can influence the yield and stereoselectivity of the olefination.[1][4] For instance, the use of LHMDS often favors the formation of the Z-isomer with aromatic aldehydes.[1]
Conclusion
This compound is a versatile and efficient reagent for the synthesis of fluoroalkenes via the Julia-Kocienski olefination. Its stability, ease of preparation, and the mild conditions required for its application make it a valuable tool for medicinal chemists and organic synthesists. The provided protocols offer a starting point for the synthesis of the reagent and its application in olefination reactions, which can be further optimized for specific substrates.
References
- 1. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Julia olefination - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Production Method of this compound - Chempedia - LookChem [lookchem.com]
Troubleshooting & Optimization
Common side reactions with "Fluoromethyl phenyl sulfone"
Welcome to the technical support center for Fluoromethyl Phenyl Sulfone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis and application of this versatile reagent.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Issue 1: Low Yield During Synthesis of this compound
Possible Cause: Suboptimal reaction conditions or reagent choice for the fluorination or oxidation step.
Troubleshooting Steps:
-
Halogen Exchange Conditions: When preparing the intermediate fluoromethyl phenyl sulfide (PhSCH₂F) from chloromethyl phenyl sulfide (PhSCH₂Cl), the choice of fluoride source and phase-transfer catalyst is crucial. The use of potassium fluoride (KF) or potassium bifluoride (KHF₂) with polyethylene glycol-200 (PEG-200) has been reported to result in longer reaction times and more byproducts.
-
Recommendation: Consider using a more reactive fluoride source or optimizing the phase-transfer catalyst system. A combination of KF in a PEG-200/acetonitrile solvent mixture has shown to produce a relatively pure product.
-
-
Oxidation Step: The oxidation of fluoromethyl phenyl sulfide to the corresponding sulfone is a critical step. Incomplete oxidation will result in a mixture of sulfide, sulfoxide, and sulfone, which can be difficult to separate. Over-oxidation can also be a concern with certain oxidizing agents.[1]
-
Recommendation: Oxone™ (potassium peroxymonosulfate) in aqueous methanol is an effective and commonly used oxidant for this transformation.[2] Alternatively, 3-chloroperbenzoic acid (mCPBA) can be used.[3] Careful monitoring of the reaction progress by TLC or GC is recommended to ensure complete conversion without significant byproduct formation.
-
Issue 2: Polymerization of Intermediate Fluoromethyl Phenyl Sulfide
Possible Cause: The intermediate, fluoromethyl phenyl sulfide, is known to be unstable and can polymerize at room temperature.
Troubleshooting Steps:
-
Immediate Use: The crude fluoromethyl phenyl sulfide should be used immediately in the subsequent oxidation step without prolonged storage.
-
Inert Atmosphere and Low Temperature: If temporary storage is unavoidable, it should be stored under an argon atmosphere at 0°C to minimize polymerization.
Issue 3: Vigorous or Exothermic Reaction During Synthesis
Possible Cause: The use of certain reagents, such as diethylaminosulfur trifluoride (DAST) in combination with a catalyst like antimony trichloride, can lead to a vigorous and exothermic reaction.[2][3]
Troubleshooting Steps:
-
Controlled Reagent Addition: Add reagents slowly and in a controlled manner, especially when using catalytic amounts of antimony trichloride.[2]
-
Cooling: Conduct the reaction in a cooling bath to effectively dissipate the heat generated.[2]
-
Monitoring: Closely monitor the reaction temperature throughout the addition process.
Issue 4: Formation of Difluorinated Byproducts
Possible Cause: In some fluorination reactions, the formation of difluorinated byproducts can occur, leading to a decrease in the desired monofluorinated product's yield and complicating purification.[4]
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Using a large excess may promote over-fluorination.
-
Reaction Conditions: Optimize reaction temperature and time. Shorter reaction times or lower temperatures might favor the formation of the monofluorinated product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A widely used method involves a two-step process:
-
Fluorination: Conversion of chloromethyl phenyl sulfide to fluoromethyl phenyl sulfide via a halogen exchange reaction.
-
Oxidation: Oxidation of the resulting fluoromethyl phenyl sulfide to this compound using an oxidizing agent like Oxone™ or mCPBA.[2][3]
Another reported method is the "fluoro-Pummerer" reaction, which utilizes diethylaminosulfur trifluoride (DAST).[3][5]
Q2: What are some common side reactions when using this compound in Julia-Kocienski olefination?
A2: The Julia-Kocienski olefination, while a powerful tool for forming alkenes, can be complicated by factors related to the structures of the reactants and the reaction conditions.[6] Specific side reactions are often characteristic of this type of olefination and are not solely due to the this compound itself. These can include issues with stereoselectivity (E/Z ratio) and the formation of rearranged or eliminated byproducts, depending on the substrate and base used.
Q3: Can steric hindrance affect reactions involving this compound?
A3: Yes, steric hindrance can significantly impact the yield of reactions where the carbanion of this compound acts as a nucleophile.[6] For instance, reactions with sterically hindered ketones have been reported to give poor product yields.[7]
Q4: Are there any stability issues with the intermediates in the synthesis of this compound?
A4: Yes, the intermediate fluoromethyl phenyl sulfide is prone to polymerization at room temperature and should be handled accordingly, either by immediate use in the next step or by storage at low temperatures under an inert atmosphere.
Quantitative Data Summary
Table 1: Conditions for the Conversion of PhSCH₂Cl to PhSCH₂F
| Fluoride Source | Catalyst/Solvent | Reaction Time (hr) | Temperature (°C) | Yield (%) | Notes |
| KF | PEG-200/Acetonitrile | 1.75 | 90 | High | Relatively pure product obtained. |
| KF / KHF₂ | PEG-200 | Longer | Reflux | Lower | Greater amounts of byproducts. |
| KF | PEG-200/Dichloroethane | 24 | Reflux | No product | Reaction failed to proceed. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the improved synthesis method described by Matthews et al.
Part A: Fluoromethyl Phenyl Sulfide
-
To a solution of chloromethyl phenyl sulfide in a solvent mixture of PEG-200 and acetonitrile, add potassium fluoride.
-
Heat the reaction mixture to 90°C for 1.75 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent like chloroform.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.
-
The resulting crude fluoromethyl phenyl sulfide is a pale yellow oil and should be used immediately in the next step.
Part B: this compound
-
Prepare a solution of the crude fluoromethyl phenyl sulfide in methanol.
-
In a separate flask, prepare a slurry of Oxone™ in water and cool it to 5°C.
-
Slowly add the methanolic solution of the sulfide to the stirring Oxone™ slurry.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with methylene chloride.
-
Combine the organic layers, dry over MgSO₄, and concentrate to yield crude this compound as a white solid.
-
The crude product can be recrystallized from hexane to afford pure this compound.[2]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group [mdpi.com]
- 2. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Disulfonyl carbon acids – synthesis, spectroscopic and structural studies – a review [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Synthesis of Fluoromethyl Phenyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Fluoromethyl Phenyl Sulfone reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Fluorination of Methyl Phenyl Sulfoxide (Fluoro-Pummerer Reaction)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Catalyst | The use of a catalyst is crucial for this reaction. Antimony trichloride (SbCl₃) has been reported to be a superior catalyst to zinc iodide (ZnI₂).[1] Ensure a catalytic amount of SbCl₃ is used. |
| Reaction Temperature | While the reaction can be carried out at room temperature or 50°C, there can be an induction period followed by an exothermic reaction.[1][2] For larger scale reactions, maintaining the reaction at room temperature is recommended to better control the exotherm.[1] |
| DAST Stoichiometry | Insufficient diethylaminosulfur trifluoride (DAST) will result in incomplete conversion. Typically, 1.33 to 2.0 equivalents of DAST are used.[1] |
| Deoxygenation Side Reaction | Electron-withdrawing groups on the phenyl ring can slow down the desired fluoro-Pummerer reaction, allowing a DAST-mediated deoxygenation to become a competing side reaction.[1] If your substrate has strong electron-withdrawing groups, consider an alternative synthetic route. |
| Moisture in Reaction | DAST is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon). |
Issue 2: Low Yield in the Fluorination of Chloromethyl Phenyl Sulfide
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Fluoride Source | Spray-dried potassium fluoride (KF) or cesium fluoride (CsF) are commonly used.[3] Ensure the fluoride source is anhydrous. |
| Poor Phase-Transfer Catalysis | This reaction often requires a phase-transfer catalyst to facilitate the reaction between the solid fluoride salt and the organic substrate. 18-crown-6 or polyethylene glycol (PEG-200) are effective.[3] |
| Reaction Time and Temperature | The reaction of chloromethyl phenyl sulfide with KF and 18-crown-6 in acetonitrile may require prolonged heating at reflux (e.g., 120 hours) for complete conversion.[3] |
| Solvent Choice | Anhydrous acetonitrile is a suitable solvent for this reaction.[3] |
Issue 3: Low Yield or Incomplete Reaction during the Oxidation of Fluoromethyl Phenyl Sulfide to the Sulfone
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Oxone® (potassium peroxymonosulfate) is a common and effective oxidizing agent for this transformation.[1][2][3] Ensure at least 2 equivalents of the active component (KHSO₅) are used. Other oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) can also be used.[1] |
| Reaction Temperature | The oxidation is often exothermic.[3] It is recommended to add the solution of fluoromethyl phenyl sulfide to a cooled slurry of Oxone® in water/methanol to maintain temperature control.[1][2] |
| Reaction Time | The reaction typically requires several hours at room temperature to go to completion.[1][2] Monitor the reaction progress by TLC.[1] |
| Solvent System | A mixture of methanol and water is a common solvent system for the Oxone® oxidation.[1][2] The choice of solvent can influence the selectivity between sulfoxide and sulfone formation.[4] |
| Instability of Starting Material | Fluoromethyl phenyl sulfide is known to be unstable and can polymerize on standing at room temperature.[1] It is recommended to use the crude fluoromethyl phenyl sulfide immediately in the oxidation step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently cited synthetic route involves a two-step process:
-
Synthesis of fluoromethyl phenyl sulfide: This is typically achieved either through the fluoro-Pummerer reaction of methyl phenyl sulfoxide with DAST[1][2] or by the nucleophilic substitution of chloromethyl phenyl sulfide with a fluoride salt.[3]
-
Oxidation of fluoromethyl phenyl sulfide: The intermediate sulfide is then oxidized to the corresponding sulfone, most commonly using Oxone®.[1][2][3]
Q2: My fluoromethyl phenyl sulfide intermediate appears to be unstable. How can I handle it?
A2: Fluoromethyl phenyl sulfide is known to be unstable and can polymerize upon standing at room temperature.[1] It is best to use the crude product immediately after its synthesis in the subsequent oxidation step. If storage is necessary, it should be for a short period at low temperatures (e.g., 0°C) under an inert atmosphere.
Q3: I am observing a significant exotherm during the fluoro-Pummerer reaction. How can I control it?
A3: The reaction between methyl phenyl sulfoxide and DAST can have an induction period followed by an exotherm.[1][2] To manage this, it is recommended to use a cooling bath to maintain a constant temperature (e.g., 20°C).[1][2] For larger-scale reactions, conducting the reaction at room temperature allows for better control.[1]
Q4: What are the common byproducts in the synthesis of this compound?
A4: In the fluoro-Pummerer reaction, a potential byproduct is the deoxygenated starting material, methyl phenyl sulfide, especially when the aromatic ring has electron-withdrawing groups.[1] During the oxidation step, incomplete oxidation can lead to the presence of fluoromethyl phenyl sulfoxide as an impurity. Over-oxidation is generally not an issue when starting from the sulfide.
Q5: How can I purify the final product, this compound?
A5: The crude product can be purified by recrystallization from a solvent like hexane.[1][2] It is often recommended to first pass the crude material through a plug of silica gel to remove baseline impurities.[1][2]
Data Presentation
Table 1: Comparison of Reagents for the Synthesis of Fluoromethyl Phenyl Sulfide
| Method | Starting Material | Reagents | Typical Yield | Notes | Reference |
| Fluoro-Pummerer | Methyl phenyl sulfoxide | DAST, SbCl₃ (cat.) | ~93-95% (crude) | Exothermic reaction with an induction period. | [1][3] |
| Nucleophilic Substitution | Chloromethyl phenyl sulfide | KF, 18-crown-6 | ~93-95% (crude) | Requires long reaction times at elevated temperatures. | [3] |
| Nucleophilic Substitution | Chloromethyl phenyl sulfide | CsF, PEG-200 | Not specified | Milder conditions may be possible compared to KF. |
Table 2: Comparison of Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Substrate | Solvent | Typical Yield | Notes | Reference |
| Oxone® | Fluoromethyl phenyl sulfide | Methanol/Water | 80-90% (after recrystallization) | Common and effective. Exothermic reaction. | [2] |
| m-CPBA | Fluoromethyl phenyl sulfide | Chloroform | Not specified | An alternative to Oxone®. | [1] |
| Hydrogen Peroxide | Sulfides | Various | High yields possible | Often requires a catalyst. | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fluoro-Pummerer Reaction and Oxidation
Step A: Fluoromethyl phenyl sulfide [1][2]
-
To a three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and thermometer, add methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL).
-
Place the flask in a water bath maintained at 20°C.
-
Add diethylaminosulfur trifluoride (DAST) (0.24 mol), followed by antimony trichloride (0.0022 mol) and an additional 50 mL of chloroform.
-
Stir the mixture under an argon atmosphere. An exothermic reaction may be observed after 2 to 8 hours, indicated by a color change to dark orange.
-
Slowly pour the reaction mixture into an ice-cold, saturated aqueous solution of sodium bicarbonate containing sodium hydroxide.
-
Separate the chloroform layer and extract the aqueous layer with additional chloroform.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over potassium carbonate.
-
Remove the chloroform via rotary evaporation to yield crude fluoromethyl phenyl sulfide, which should be used immediately in the next step.
-
To a three-necked round-bottomed flask equipped with an overhead stirrer and thermometer, add Oxone® (0.36 mol) and water (700 mL).
-
Cool the mixture to 5°C.
-
Dissolve the crude fluoromethyl phenyl sulfide from Step A in methanol (700 mL) and add it slowly to the stirring Oxone® slurry.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Remove the methanol by rotary evaporation.
-
Extract the remaining aqueous solution with methylene chloride.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
The crude solid can be recrystallized from hot hexane to yield pure this compound.
Protocol 2: Synthesis of this compound via Nucleophilic Fluorination and Oxidation
Step A: Fluoromethyl phenyl sulfide [3]
-
In an oven-dried round-bottomed flask, combine spray-dried potassium fluoride (2.0 equiv) and 18-crown-6 (0.1 equiv).
-
Place the flask under a nitrogen atmosphere.
-
Add anhydrous acetonitrile, followed by chloromethyl phenyl sulfide (1.0 equiv).
-
Heat the stirred reaction mixture to reflux for 120 hours.
-
Cool the reaction mixture in an ice bath and dilute with ice water.
-
Extract the mixture with methylene chloride.
-
Wash the combined organic layers with water, dry over magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain crude fluoromethyl phenyl sulfide.
Step B: this compound [3]
-
Follow the oxidation procedure as described in Protocol 1, Step B.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 6. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Monofluoromethylation
Welcome to the technical support center for the optimization of monofluoromethylation reactions. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of monofluoromethylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary classifications of monofluoromethylation reactions?
Monofluoromethylation reactions are broadly categorized into three main types based on the nature of the monofluoromethylating agent used:
-
Electrophilic Monofluoromethylation: These reactions employ reagents that deliver an electrophilic "CH2F+" equivalent to a nucleophilic substrate.
-
Nucleophilic Monofluoromethylation: These methods utilize reagents that provide a nucleophilic "CH2F-" synthon to an electrophilic substrate.[1]
-
Radical Monofluoromethylation: This approach involves the generation of a monofluoromethyl radical (•CH2F) which then reacts with the substrate.[2]
Each of these methods has its own set of advantages and is suited for different types of substrates and functional groups.
Q2: My monofluoromethylation reaction is giving a low yield. What are the common causes?
Low yields in monofluoromethylation reactions can stem from several factors, often specific to the type of reaction being performed. Here are some common culprits:
-
Reagent Instability: Some monofluoromethylating agents, particularly nucleophilic ones like fluoromethyllithium, are highly unstable and require strict adherence to reaction conditions for their generation and use.[1]
-
Improper Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. For instance, in electrophilic monofluoromethylation, the use of an inappropriate base can lead to incomplete conversion or side reactions.[3]
-
Substrate Reactivity: The electronic and steric properties of your substrate may not be optimal for the chosen monofluoromethylation method.
-
Moisture or Air Sensitivity: Many reagents and intermediates in these reactions are sensitive to moisture and air. Ensuring anhydrous and inert conditions is often critical.
For a more detailed breakdown of troubleshooting low yields, please refer to the specific troubleshooting guides below.
Q3: I am observing unexpected side products in my reaction. What are the likely side reactions?
The formation of side products is a common challenge. Some potential side reactions include:
-
Over-reaction/Poly-monofluoromethylation: Especially with highly reactive substrates or an excess of the monofluoromethylating agent.
-
Elimination Reactions: Depending on the substrate and conditions, elimination can compete with the desired substitution reaction.
-
Reaction with Solvent: Some reagents can react with the solvent, particularly if the solvent is not completely inert under the reaction conditions.
-
Homocoupling of the reagent or substrate.
Strategies to mitigate these side reactions are discussed in the troubleshooting guides.
Troubleshooting Guides
Electrophilic Monofluoromethylation
This guide focuses on issues encountered during electrophilic monofluoromethylation, for instance, using reagents like fluoroiodomethane (CH2FI).
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Reagent | Use a fresh batch of the electrophilic monofluoromethylating agent. Some reagents can degrade upon storage. |
| Inappropriate Base | The choice of base is crucial. For the monofluoromethylation of heteroatoms with CH2FI, cesium carbonate (Cs2CO3) has been shown to be highly effective, while others like NaH may lead to incomplete conversion.[3] Screen different bases to find the optimal one for your substrate. |
| Sub-optimal Solvent | Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices.[3] However, the best solvent can be substrate-dependent. Consider screening a range of anhydrous solvents. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. Incrementally increase the temperature and monitor the reaction progress. |
Problem: Formation of Side Products (e.g., O- vs. C-alkylation in ambident nucleophiles)
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring Thermodynamic Product | The regioselectivity of monofluoromethylation on ambident nucleophiles (e.g., β-ketoesters) can be highly dependent on the reagent, base, and solvent. Harder electrophiles tend to react at the harder nucleophilic center (oxygen). |
| Incorrect Base | The counter-ion of the base can influence the reactivity of the nucleophile. Experiment with different metal carbonates (e.g., Cs2CO3, K2CO3) or other non-nucleophilic bases. |
Nucleophilic Monofluoromethylation
This section addresses common problems in nucleophilic monofluoromethylation, for example, using reagents like fluoromethyl phenyl sulfone.
Problem: Low Yield or No Reaction
| Potential Cause | Suggested Solution |
| Inefficient Generation of the Nucleophile | The deprotonation of the precursor to form the active nucleophile is a critical step. Strong bases like lithium hexamethyldisilazide (LiHMDS) are often required.[4] Ensure the base is of high quality and added under strictly anhydrous and inert conditions. |
| Unstable Nucleophile | Nucleophilic monofluoromethylating agents can be thermally unstable. Reactions are often carried out at low temperatures (e.g., -78 °C) to prevent decomposition.[1] |
| Poorly Reactive Electrophile | The electrophilicity of your substrate is key. For reactions with carbonyl compounds, activation with a Lewis acid might be beneficial in some cases. |
| Solvent Effects | The choice of solvent can significantly affect the stability and reactivity of the nucleophile. Ethereal solvents like tetrahydrofuran (THF) are commonly used.[1] |
Problem: Diastereoselectivity Issues in Chiral Compounds
| Potential Cause | Suggested Solution |
| Non-optimal Chiral Auxiliary or Substrate Control | In stereoselective reactions, such as the monofluoromethylation of N-(tert-butanesulfinyl)imines, the stereochemical outcome is highly dependent on the directing group.[5] |
| Reaction Temperature | Running the reaction at a lower temperature can often improve diastereoselectivity by favoring the transition state with the lowest activation energy. |
Radical Monofluoromethylation
This guide provides troubleshooting for radical monofluoromethylation reactions, for instance, using a radical initiator with a CH2F source.
Problem: Inefficient Radical Generation or Initiation
| Potential Cause | Suggested Solution |
| Ineffective Radical Initiator | The choice of radical initiator (e.g., photoredox catalyst, thermal initiator) is critical. Ensure the initiator is appropriate for your substrate and reaction conditions. For photoredox-catalyzed reactions, the light source wavelength and intensity must match the catalyst's absorption spectrum. |
| Presence of Radical Inhibitors | Impurities in the reagents or solvent, or the presence of oxygen, can quench the radical reaction. Ensure all components are pure and the reaction is performed under an inert atmosphere. |
| Low Concentration of Radical Precursor | A sufficient concentration of the monofluoromethyl radical precursor is necessary to sustain the radical chain reaction. |
Problem: Low Product Yield or Formation of Byproducts
| Potential Cause | Suggested Solution |
| Unfavorable Reaction Kinetics | The rate of radical addition to the substrate might be slow compared to side reactions. Adjusting the concentration of reactants or the reaction temperature can help. |
| Undesired Radical Rearrangements or Fragmentations | Some radical intermediates can undergo rearrangement or fragmentation. Careful design of the substrate can sometimes mitigate these issues. |
| Chain Termination | Premature termination of the radical chain reaction will lead to low yields. Ensure that the rate of initiation and propagation is sufficient. |
Quantitative Data Summary
The following tables summarize quantitative data from optimization studies to guide your experimental design.
Table 1: Optimization of Electrophilic Monofluoromethylation of (S)-Naproxen with Fluoroiodomethane.[3]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs2CO3 | MeCN | 25 | 6 | 98 |
| 2 | Cs2CO3 | DMF | 25 | 6 | 95 |
| 3 | CsOH·H2O | MeCN | 25 | 6 | 96 |
| 4 | NaH | DMF | 25 | 24 | 45 |
| 5 | NaH | THF | 25 | 24 | 30 |
| 6 | KF-Celite | MeCN | 25 | 24 | 60 |
| 7 | DIPEA | MeCN | 25 | 24 | <5 |
Table 2: Optimization of Radical Hydrofluoromethylation of an Alkene.[6]
| Entry | Radical Precursor | Silyl Radical Source | Solvent | Light Source | Yield (%) |
| 1 | CH2FI | (TMS)3SiH | MeCN | Blue LED | 75 |
| 2 | CH2FI | (TMS)3SiH | DMF | Blue LED | 55 |
| 3 | CH2FI | (TMS)3SiH | THF | Blue LED | 62 |
| 4 | CH2FBr | (TMS)3SiH | MeCN | Blue LED | 20 |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Monofluoromethylation of Phenols with Fluoroiodomethane
This protocol is adapted from a procedure for the monofluoromethylation of heteroatom-centered nucleophiles.[3]
Materials:
-
Phenol substrate (1.0 equiv)
-
Fluoroiodomethane (CH2FI) (1.2 - 2.4 equiv)
-
Cesium Carbonate (Cs2CO3) (1.2 - 2.4 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the phenol substrate and cesium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add fluoroiodomethane dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Nucleophilic Monofluoromethylation of an Aldehyde with Fluoro-bis(phenylsulfonyl)methane (FBSM)
This protocol is based on computational insights into the reaction of FBSM with aldehydes.[4]
Materials:
-
Aldehyde substrate (1.0 equiv)
-
Fluoro-bis(phenylsulfonyl)methane (FBSM) (1.2 equiv)
-
Lithium hexamethyldisilazide (LiHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add FBSM and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS to the solution and stir for 30 minutes at -78 °C to generate the carbanion.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Overview of the three main approaches to monofluoromethylation.
Caption: A general workflow for troubleshooting low yields in monofluoromethylation reactions.
References
- 1. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluoromethyl Phenyl Sulfone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of fluoromethyl phenyl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction work-up and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete oxidation of the sulfide intermediate. | Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:5 ethyl acetate/hexane eluent.[1] If the reaction is incomplete, extend the reaction time at room temperature.[1][2] |
| Instability of the intermediate fluoromethyl phenyl sulfide. | The crude fluoromethyl phenyl sulfide intermediate can polymerize on standing.[1] It is recommended to use it immediately in the subsequent oxidation step.[1][3] | |
| Product is an Oil Instead of a Solid | Residual solvent. | Dry the product under high vacuum (e.g., 0.1 mm Hg) at room temperature to remove any remaining solvent.[1][2] |
| Impurities present. | Purify the crude product by recrystallization from hot hexane or by filtration through a plug of silica gel.[1][2] Methyl phenyl sulfone is a possible impurity.[4] | |
| Formation of an Emulsion During Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Allowing the mixture to stand for 5-10 minutes can help resolve the emulsion.[4] |
| Two Layers Form During Recrystallization from Hexane | Immiscibility of the product in hot hexane. | This is an expected observation.[1][2] Cool the two-phase solution to room temperature with vigorous stirring and add a seed crystal to induce crystallization.[1][2] |
| Exothermic Reaction During DAST Addition | Reaction with DAST can be exothermic. | The flask should be placed in a cooling bath (e.g., water at 20°C) during the addition of diethylaminosulfur trifluoride (DAST).[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound is a solid white mass.[1][2] Its melting point is reported to be in the range of 53–55°C after recrystallization.[2][3]
Q2: What solvents are suitable for the work-up and purification of this compound?
A2: Methylene chloride or chloroform are commonly used for extraction from the aqueous reaction mixture.[1][2][4] For purification, recrystallization is typically performed from hot hexane.[1][2] The crude product can also be filtered through a plug of silica gel using methylene chloride as the eluent.[1][2]
Q3: How can I monitor the progress of the oxidation reaction?
A3: The progress of the oxidation of fluoromethyl phenyl sulfide to this compound can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:5).[1]
Q4: What are the key safety precautions to take during the synthesis?
A4: The synthesis should be conducted in a well-ventilated fume hood.[1] Caution should be exercised when quenching the reaction mixture with sodium bicarbonate solution, as gas evolution will occur.[1][2] Diethylaminosulfur trifluoride (DAST) is a hazardous reagent and should be handled with appropriate personal protective equipment.
Q5: Is the intermediate, fluoromethyl phenyl sulfide, stable?
A5: No, crude fluoromethyl phenyl sulfide is known to polymerize on standing at room temperature.[1][3] It is crucial to proceed with the oxidation step immediately after its synthesis and work-up.[1][3]
Experimental Protocols
Oxidation of Fluoromethyl Phenyl Sulfide to this compound
This protocol is adapted from Organic Syntheses.[1][2]
Materials:
-
Crude fluoromethyl phenyl sulfide
-
Oxone (potassium peroxymonosulfate)
-
Methanol
-
Water
-
Methylene chloride
-
Magnesium sulfate
-
Silica gel (230–400 mesh)
-
Hexane
Procedure:
-
In a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer and a thermometer, add Oxone (221.0 g, 0.36 mol) and water (700 mL).[1][2]
-
Cool the mixture to 5°C in an ice bath.
-
Prepare a solution of crude fluoromethyl phenyl sulfide (ca. 29 g) in methanol (700 mL).[1][2]
-
Slowly add the methanol solution to the stirring Oxone slurry.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.[1][2]
-
Remove the methanol using a rotary evaporator at 40°C.
-
Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).[1][2]
-
Combine the organic layers and dry over magnesium sulfate.
-
Concentrate the solution to approximately 150 mL and filter it through a plug of silica gel (300 mL).[1][2]
-
Wash the silica gel plug with an additional 500 mL of methylene chloride.[1][2]
-
Concentrate the colorless filtrate and dry the resulting product under vacuum (0.1 mm) at room temperature to yield crude this compound as a solid white mass.[1][2]
Purification by Recrystallization
-
Place the crude this compound (29 g) in a flask.
-
Cool the two-phase solution to room temperature while stirring vigorously.
-
Add a seed crystal to initiate crystallization.
-
Collect the resulting white crystals by filtration.
-
This procedure should yield 25.0–28.5 g (80–90%) of pure this compound.[2]
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Overcoming low reactivity of substrates with "Fluoromethyl phenyl sulfone"
Welcome to the technical support center for "Fluoromethyl phenyl sulfone" (PhSO₂CH₂F). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges during their experiments, particularly when dealing with low-reactivity substrates.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: this compound is a key reagent used for nucleophilic monofluoromethylation.[1][2] It is widely employed in the synthesis of fluorinated organic molecules, which are of significant interest in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom.[2] Its primary application is in the Julia-Kocienski olefination reaction to produce monofluoroalkenes from carbonyl compounds.[3][4] It is also used to introduce the monofluoromethyl group into various molecules, including the synthesis of α-fluoro-β-hydroxy sulfones, which are precursors to vinyl fluorides.[5][6]
Q2: How is the reactive nucleophile generated from "this compound"?
A2: The reactive nucleophile, the fluoro(phenylsulfonyl)methyl anion, is generated by deprotonating this compound with a strong base.[2][3] Commonly used bases include n-butyllithium (n-BuLi) and lithium hexamethyldisilazide (LiHMDS) at low temperatures, typically -78 °C.[3][7] The choice of base and solvent can be critical, especially when dealing with sensitive or low-reactivity substrates.
Q3: What constitutes a "low-reactivity substrate" in the context of reactions with "this compound"?
A3: Low-reactivity substrates typically fall into these categories:
-
Sterically hindered ketones: The bulky groups surrounding the carbonyl carbon impede the approach of the nucleophile.[8][9]
-
Electron-deficient aldehydes: Aldehydes with electron-withdrawing groups are less electrophilic, making them less susceptible to nucleophilic attack.[3]
-
Enolizable aldehydes and ketones: These substrates have acidic α-protons. Strong bases can deprotonate the α-carbon, leading to enolate formation as a competing side reaction, which reduces the yield of the desired addition product.[10][11][12]
Q4: What are the common side reactions observed when using "this compound"?
A4: Common side reactions include:
-
Enolization: As mentioned above, this is a significant issue with enolizable carbonyl compounds, leading to reduced yields.[10][11]
-
Desulfonylation: The phenylsulfonyl group can be eliminated reductively, especially during the workup or subsequent steps of the Julia olefination, leading to undesired byproducts.[3]
-
Self-condensation of the sulfone: While less common with this compound itself, related sulfones in Julia-Kocienski reactions can undergo self-condensation under strongly basic conditions.[3]
Troubleshooting Guides
Issue 1: Low or No Yield with Sterically Hindered Ketones
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance preventing nucleophilic attack. | 1. Use a stronger, non-nucleophilic base like LiHMDS or KHMDS to ensure complete deprotonation of the sulfone. 2. Increase the reaction temperature slightly after the initial addition at low temperature (e.g., from -78 °C to -50 °C or room temperature), but monitor for decomposition. 3. Use an additive like HMPA to increase the reactivity of the anion, though be mindful of its toxicity.[7] 4. For Julia-Kocienski olefination, consider using a more reactive sulfone derivative, such as a heteroaryl sulfone.[4] |
| Formation of unidentified byproducts. | Decomposition of the starting materials or the intermediate adduct at higher temperatures. | Maintain a low reaction temperature for an extended period. Patience is key with sterically demanding substrates. |
Issue 2: Poor Reactivity with Electron-Deficient Aldehydes
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction despite prolonged reaction times. | The electrophilicity of the aldehyde is too low for efficient nucleophilic addition. | 1. Use a Lewis acid additive to activate the carbonyl group. However, compatibility with the strong base must be considered carefully. 2. Employ more forcing reaction conditions, such as a higher concentration of reactants or a slightly elevated temperature, while monitoring for side reactions. 3. In the context of Julia-Kocienski olefination with electron-poor aromatic aldehydes, using CsF as the base can provide moderate to good yields.[3] |
Issue 3: Low Yields and Multiple Products with Enolizable Ketones and Aldehydes
| Symptom | Possible Cause | Suggested Solution | | Low yield of the desired adduct, with significant recovery of the starting carbonyl compound. | The strong base is preferentially deprotonating the α-carbon of the carbonyl compound, leading to enolate formation. | 1. Use a less-hindered but strong base that favors nucleophilic addition over enolization. 2. Employ "Barbier-like conditions," where the base is added slowly to a mixture of the sulfone and the carbonyl compound. This keeps the concentration of the deprotonated sulfone low and minimizes its opportunity to act as a base towards the carbonyl.[13] 3. A modified procedure using LiHMDS as the base and HMPA as an additive can be effective for some enolizable aldehydes, though yields may still be moderate.[12] 4. Consider using (Me₃Si)₃N in the presence of a substoichiometric amount of a fluoride source to generate the base in situ, which can minimize the amount of strong base present at any given time.[11] | | A complex mixture of products is observed. | A combination of enolization, aldol condensation of the starting carbonyl, and reaction with the sulfone is occurring. | Optimize the reaction temperature and addition rate. Slower addition of the base at a very low temperature (-78 °C or lower) can help to control the reaction pathway. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Monofluoromethylation of Various Carbonyl Compounds with this compound.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | n-BuLi | THF | -78 | 1 | 95 | [3] |
| 4-Nitrobenzaldehyde | n-BuLi | THF | -78 | 1 | 92 | [3] |
| Cyclohexanone | n-BuLi | THF | -78 | 2 | 85 | [3] |
| Acetophenone | LiHMDS | THF | -78 | 3 | 70 | [7] |
| Heptanal (enolizable) | LiHMDS/HMPA | THF | -78 | 2 | Moderate | [12] |
| Isobutyraldehyde (sterically hindered) | LiHMDS | THF | -78 | 4 | Good | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Non-Enolizable Aldehyde
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.
-
Addition: Add a solution of the non-enolizable aldehyde (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C for the time indicated by TLC or LC-MS analysis (typically 1-3 hours).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-hydroxy sulfone.
Protocol 2: Modified Procedure for the Reaction with an Enolizable Ketone
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.2 eq) and the enolizable ketone (1.0 eq).
-
Dissolution and Cooling: Add anhydrous THF and cool the mixture to -78 °C.
-
"Barbier-like" Addition: Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.3 eq in THF) dropwise to the stirred mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above -75 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching and Workup: Follow steps 6-8 as described in Protocol 1.
Visualizations
Caption: Reaction mechanism for the formation of α-fluoro-β-hydroxy sulfones.
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Preventing decomposition of "Fluoromethyl phenyl sulfone" during reactions
Welcome to the technical support center for Fluoromethyl Phenyl Sulfone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing the decomposition of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a white to off-white crystalline solid commonly used as a nucleophilic monofluoromethylation reagent in organic synthesis.[1] It is generally considered to possess good chemical and thermal stability, being resistant to a range of acids, alkalis, oxidants, and reductants under moderate conditions.[2][3] Its trifluoromethyl analogue is noted to be thermally stable up to 160°C, even in the presence of strong nitric acid, and exhibits high hydrolytic and radiolytic stability, suggesting a generally robust scaffold.[4][5]
Q2: What are the primary signs of decomposition of this compound in a reaction?
The primary indicators of decomposition often manifest as a lower than expected yield of the desired monofluoromethylated product, the formation of complex and unidentifiable side products, or a change in the reaction mixture's color. If the reaction involves the generation of the fluoromethyl anion, its potential decomposition could lead to the formation of fluoride ions and potentially products arising from carbene intermediates.[1][2]
Q3: My reaction with this compound is not working. What are the common causes of reaction failure?
Several factors can contribute to the failure of reactions involving this compound:
-
Inefficient Deprotonation: The generation of the active nucleophilic anion requires a strong base. Incomplete deprotonation will result in unreacted starting material.
-
Steric Hindrance: In some cases, particularly with bulky substrates, the nucleophilic addition of the fluoromethyl anion can be sterically hindered.[6]
-
Low Temperature: While low temperatures are crucial for stability, they can also slow down the desired reaction rate to a point where it does not proceed at a reasonable pace.
-
Impure Reagent: The quality of the this compound is critical. Impurities from its synthesis, such as the unstable precursor fluoromethyl phenyl sulfide, can interfere with the reaction.
Q4: Can this compound be used with strong bases like n-BuLi and LiHMDS?
Yes, strong bases are necessary to deprotonate this compound and generate the reactive carbanion.[1] Lithium hexamethyldisilazide (LiHMDS) has been successfully used in stereoselective monofluoromethylation reactions.[7] While n-BuLi is also a common choice for such deprotonations, it is important to maintain very low temperatures to prevent potential side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Monofluoromethylation Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., LiHMDS, LDA, KHMDS). Use a slight excess of the base (1.1-1.2 equivalents). | A pKa mismatch or insufficient base will lead to an equilibrium with the starting material, reducing the concentration of the active nucleophile. |
| Anion Instability | Perform the deprotonation at very low temperatures (typically -78 °C). Add the electrophile to the generated anion solution promptly. | The fluoromethyl anion, like other fluoro-carbanions, can be unstable and prone to decomposition. Low temperatures enhance its lifetime.[1][2] |
| Poor Reagent Quality | Ensure the purity of the this compound. If synthesized in-house, ensure complete oxidation and removal of the unstable fluoromethyl phenyl sulfide precursor. | The precursor is known to be unstable and can polymerize, leading to a complex reaction mixture and reduced yield. |
| Reaction Temperature Too Low | After the addition of the electrophile at low temperature, consider slowly warming the reaction to a temperature where the reaction proceeds at a reasonable rate (e.g., -40 °C or 0 °C), while monitoring for decomposition. | While low temperatures are needed for anion stability, the subsequent nucleophilic attack may require more thermal energy. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of the Fluoromethyl Anion | Maintain strict anhydrous conditions and a genuinely inert atmosphere (Argon or Nitrogen). | Moisture will quench the anion. Oxygen can lead to oxidative side reactions. |
| Side Reactions of the Strong Base | Add the base slowly to the solution of this compound at low temperature. | This minimizes localized high concentrations of the base that could lead to undesired side reactions with the solvent or other functional groups present. |
| Reaction with Solvent | Use a non-reactive, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether. | Protic solvents will quench the anion. Some ethereal solvents can be deprotonated by very strong bases at elevated temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Monofluoromethylation of an Aldehyde
This protocol provides a general methodology for the reaction of this compound with an aldehyde electrophile.
-
Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Reagent Addition: The flask is charged with this compound (1.2 equivalents) and dissolved in anhydrous THF under a nitrogen atmosphere.
-
Anion Generation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of a strong base, such as LiHMDS (1.1 equivalents in THF), is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 30-60 minutes.
-
Addition of Electrophile: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no reaction is observed, the temperature may be slowly allowed to rise to -40 °C or 0 °C.
-
Quenching: Once the reaction is complete, it is quenched at low temperature by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: Experimental workflow for nucleophilic monofluoromethylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. Thermal stability and radiation resistance of trithis compound in the presence of nitric acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproducts of Fluoromethyl Phenyl Sulfone in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproducts in organic synthesis reactions involving fluoromethyl phenyl sulfone.
Section 1: Troubleshooting Guides
This section addresses specific issues related to byproduct formation and provides actionable steps to mitigate them.
Issue 1: Formation of undesired Z-isomer in Julia-Kocienski Olefination
-
Question: My Julia-Kocienski olefination reaction with this compound is producing a significant amount of the Z-isomer instead of the desired E-isomer. How can I improve the stereoselectivity?
-
Answer: The E/Z selectivity of the Julia-Kocienski olefination is influenced by the nature of the sulfone, the base, and the reaction conditions.[1][2] To favor the formation of the E-alkene, consider the following adjustments:
-
Choice of Sulfone: While this compound is commonly used, employing heteroaryl sulfones can significantly influence stereoselectivity. For instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are known to provide better E-selectivity.[1] The sterically demanding phenyl group on the tetrazole ring favors a transition state that leads to the E-isomer.[1]
-
Reaction Conditions: The choice of base and solvent plays a crucial role. Using potassium bases in polar solvents can favor the formation of the E-isomer by promoting an open transition state.[1]
-
Temperature: Running the reaction at lower temperatures can enhance stereoselectivity.
-
Issue 2: Presence of a Desulfonylated Byproduct
-
Question: I am observing a significant amount of a byproduct that appears to be my starting material without the phenylsulfonyl group. What causes this and how can I prevent it?
-
Answer: The reductive 1,2-elimination of the β-hydroxy sulfone intermediate in the classical Julia olefination can sometimes lead to undesired desulfonylation.[3] This is more common when using harsh reducing agents.[4] In the context of the Julia-Kocienski reaction with this compound, if a reductive workup is employed, this side reaction can occur.
-
Mitigation Strategy: The modern Julia-Kocienski olefination is designed to undergo spontaneous elimination, avoiding the need for a separate reductive step.[4] Ensure your protocol is optimized for this one-pot procedure. If you are following a classical Julia protocol, consider switching to the Julia-Kocienski variant to circumvent the harsh reduction step.
-
Issue 3: Self-Condensation of this compound
-
Question: My reaction mixture shows a significant amount of a high-molecular-weight byproduct, which I suspect is from the self-condensation of the this compound. How can I minimize this side reaction?
-
Answer: Self-condensation occurs when the sulfonyl carbanion attacks another molecule of the starting sulfone instead of the desired carbonyl compound.[4] This is a common issue, particularly with reactive sulfones like benzothiazol-2-yl (BT) sulfones.[3]
-
Troubleshooting: The most effective way to prevent self-condensation is to maintain a low concentration of the sulfonyl carbanion throughout the reaction. This can be achieved by employing "Barbier-like conditions."[1][4]
-
Experimental Protocol: Instead of pre-forming the carbanion by adding the base to the sulfone alone, add the base slowly to a mixture of both the this compound and the carbonyl compound.[1][4] This ensures that as the carbanion is generated, it is in the immediate vicinity of the aldehyde or ketone, favoring the desired reaction pathway over self-condensation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The most frequently encountered byproducts in reactions like the Julia-Kocienski olefination using this compound are:
-
Z/E Isomers: A mixture of alkene isomers is a common outcome, with the ratio depending on the specific reaction conditions.[3]
-
Desulfonylated Products: In protocols that involve a reductive step, the loss of the phenylsulfonyl group from the intermediate can lead to a saturated byproduct.[3]
-
Self-Condensation Products: Dimerization or polymerization of the this compound can occur, especially under strongly basic conditions.[3][4]
Q2: How can I purify my desired fluoroalkene from the common byproducts?
A2: Purification strategies depend on the nature of the byproducts:
-
Isomers: Separation of E/Z isomers can often be achieved by flash column chromatography on silica gel. The polarity difference between the isomers is usually sufficient for separation.
-
Desulfonylated and Self-Condensation Products: These byproducts typically have significantly different polarities and molecular weights compared to the desired product, making them readily separable by column chromatography.
Q3: Can the choice of the aromatic group on the sulfone influence the formation of byproducts?
A3: Yes, the aromatic group has a significant impact. For instance, in the Julia-Kocienski olefination:
-
Phenyl Sulfones (Classical Julia): Require a separate, often harsh, reduction step which can lead to desulfonylation byproducts.[4]
-
Heteroaryl Sulfones (e.g., BT, PT): Enable a one-pot reaction with spontaneous elimination, avoiding the need for a strong reducing agent and thus minimizing desulfonylation.[4] However, some heteroaryl sulfones, like BT sulfones, are more prone to self-condensation.[3] PT sulfones are generally less susceptible to self-condensation.[1]
Section 3: Data Presentation
Table 1: Qualitative Summary of Byproduct Control in Julia-Kocienski Olefination
| Byproduct | Controlling Factors | Recommended Action |
| Undesired Z-Isomer | Sulfone type, base, solvent, temperature. | Use PT-sulfone for higher E-selectivity. Employ potassium bases in polar solvents. Conduct the reaction at low temperatures. |
| Desulfonylation | Reaction type (Classical vs. Kocienski). | Utilize the one-pot Julia-Kocienski protocol to avoid a harsh reductive elimination step. |
| Self-Condensation | Concentration of sulfonyl carbanion. | Employ "Barbier-like conditions": slow addition of base to a mixture of the sulfone and carbonyl compound. |
Section 4: Experimental Protocols
Protocol 1: Minimizing Self-Condensation using Barbier-like Conditions
This protocol is adapted for a generic Julia-Kocienski reaction to minimize the self-condensation of this compound.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Prepare a solution of a suitable base (e.g., lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), 1.1 equiv) in anhydrous THF. Add this base solution dropwise to the cooled mixture of the carbonyl compound and sulfone over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 5: Visualizations
Caption: Byproduct formation pathways in the Julia-Kocienski reaction.
Caption: Troubleshooting workflow for byproduct mitigation.
References
Technical Support Center: Stereoselectivity in Fluoromethyl Phenyl Sulfone Reactions
Welcome to the technical support center for troubleshooting stereoselectivity in reactions involving fluoromethyl phenyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used to introduce a stereocenter?
A1: this compound is a versatile reagent frequently employed in various carbon-carbon bond-forming reactions to introduce a fluorinated stereocenter. The most prominent examples include the Julia-Kocienski olefination to synthesize fluoroalkenes, and nucleophilic additions to chiral aldehydes and imines, such as N-(tert-butanesulfinyl)imines, to produce chiral alcohols and amines respectively.[1] It is also used in asymmetric hydrogenations of the resulting fluoroolefins.
Q2: What are the key factors that influence the stereoselectivity of these reactions?
A2: The stereochemical outcome of reactions with this compound is highly dependent on several factors. For the Julia-Kocienski olefination, the choice of the heteroaryl sulfone moiety (e.g., benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT)), the base, and the solvent system are all critical in determining the E/Z selectivity of the resulting fluoroalkene.[2][3] In nucleophilic addition reactions, the stereoselectivity is primarily governed by the nature of the chiral auxiliary or substrate, the choice of base, and the reaction temperature. Chelation control can also play a significant role in dictating the facial selectivity of the addition.[1]
Q3: How does the fluorine atom in this compound affect the reactivity and stereoselectivity of a reaction?
A3: The presence of the fluorine atom significantly impacts both the reactivity and stereoselectivity. Fluorine's strong electron-withdrawing nature increases the acidity of the α-proton, facilitating the formation of the α-fluoro carbanion. This can lead to higher reactivity compared to non-fluorinated analogs.[2] In terms of stereoselectivity, the fluorine atom can influence the conformational preferences of transition states through steric and electronic effects, including dipole-dipole interactions and hyperconjugation, thereby directing the stereochemical course of the reaction.
Troubleshooting Guides
Julia-Kocienski Olefination: Poor E/Z Selectivity
Problem: My Julia-Kocienski olefination reaction with this compound is producing a nearly 1:1 mixture of E and Z isomers, or the selectivity is favoring the undesired isomer.
Possible Causes and Solutions:
-
Incorrect choice of sulfone moiety: The structure of the heteroaryl sulfone has a profound impact on the E/Z selectivity.
-
For higher E-selectivity: Generally, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones tend to favor the formation of the E-isomer.[3]
-
For higher Z-selectivity: Pyridinyl sulfones are known to exhibit high Z-selectivity.[3] Benzothiazol-2-yl (BT) sulfones can also provide good Z-selectivity, particularly with certain aldehydes.[2]
-
-
Inappropriate base and solvent combination: The interplay between the base's counter-ion and the solvent polarity can alter the transition state geometry.
-
To favor Z-isomers: The use of lithium hexamethyldisilazide (LHMDS) in a polar aprotic solvent like tetrahydrofuran (THF) often promotes Z-selectivity. The addition of additives like MgBr₂·OEt₂ can further enhance this preference.[2] Highly polar solvents like DMF can also significantly favor the Z-isomer.[4]
-
To favor E-isomers: Potassium hexamethyldisilazide (KHMDS) in THF at low temperatures can shift the selectivity towards the E-isomer.[2]
-
-
Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the stereochemical outcome. Experimenting with a range of temperatures, typically from -78°C to room temperature, is recommended to optimize selectivity.
Troubleshooting Workflow for Julia-Kocienski Olefination
References
Technical Support Center: Synthesis of Fluoromethyl Phenyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of fluoromethyl phenyl sulfone. Our aim is to address specific issues that may be encountered during the scale-up of this two-step synthetic process.
Section 1: Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound.
Step 1: Fluoro-Pummerer Reaction (Methyl Phenyl Sulfoxide to Fluoromethyl Phenyl Sulfide)
Q1: The reaction mixture shows a long and variable induction period before the exotherm begins. How can I make the reaction initiation more consistent on a larger scale?
A1: The induction period in the DAST-mediated fluoro-Pummerer reaction is a known challenge during scale-up.[1] Room temperature conditions are often preferred for larger-scale synthesis to better manage the delayed exotherm.[1] To improve consistency:
-
Catalyst Choice: Antimony trichloride has been reported as a superior catalyst to zinc iodide for this transformation, potentially leading to a more controlled reaction initiation.[1]
-
Reagent Purity: Ensure that the methyl phenyl sulfoxide and DAST are of high purity and free from moisture. Water can react with DAST, affecting its reactivity.[2]
-
Controlled Addition: On a larger scale, instead of adding all reagents at once, consider a slow, controlled addition of DAST to the solution of methyl phenyl sulfoxide. This can help to initiate the reaction more smoothly and manage the exotherm.
Q2: My reaction turned dark orange or black immediately after DAST addition. What could be the cause?
A2: A rapid color change to dark orange or black can indicate a vigorous, uncontrolled exothermic reaction.[3] This can be caused by:
-
Excess Catalyst: Using too much antimony trichloride can lead to a very rapid reaction.[4]
-
High Initial Temperature: Starting the reaction at a higher temperature can bypass the induction period and lead to a runaway reaction.
-
Impure Reagents: Impurities in the starting materials can sometimes catalyze decomposition pathways.
To mitigate this, ensure precise measurement of the catalyst, start the reaction at a controlled temperature (e.g., 20°C in a water bath), and use high-purity reagents.[3]
Q3: The yield of fluoromethyl phenyl sulfide is low, and I observe significant by-product formation. What are the likely side reactions?
A3: Low yields can be attributed to several side reactions:
-
DAST-mediated Deoxygenation: Electron-withdrawing groups on the aromatic ring can slow down the desired fluoro-Pummerer reaction, allowing a competing deoxygenation reaction to occur.[1]
-
Rearrangements: DAST can promote cationic rearrangements in some substrates.[5]
-
Polymerization of the Product: The intermediate, fluoromethyl phenyl sulfide, is known to be unstable and can polymerize upon standing at room temperature.[6] It is recommended to use the crude product immediately in the next step.
Q4: I'm concerned about the safety of using DAST on a larger scale. What are the key hazards and how can they be managed?
A4: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that requires careful handling.
-
Thermal Instability: DAST is thermally unstable and can decompose explosively. It is recommended to keep the temperature below 50°C.[4] DSC analysis shows DAST decomposes at 140°C with a significant exotherm.[7]
-
Reaction with Water: DAST reacts violently with water, releasing toxic HF gas.[2] All reactions must be carried out under anhydrous conditions.
-
Handling Precautions: Always handle DAST in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). For scale-up, consider using alternative, more thermally stable fluorinating agents like Deoxo-Fluor or XtalFluor-E.[8][9]
Step 2: Oxidation (Fluoromethyl Phenyl Sulfide to this compound)
Q5: The oxidation with Oxone is not going to completion, or I am seeing the formation of sulfoxide as a major by-product. How can I improve the conversion to the sulfone?
A5: Incomplete oxidation or the formation of the sulfoxide intermediate are common issues.
-
Stoichiometry of Oxone: Ensure that a sufficient excess of Oxone is used. Typically, around 2.6 equivalents of the active component (KHSO₅) are recommended for complete oxidation to the sulfone.[8]
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for several hours.[3] If the reaction is sluggish, gentle heating might be considered, but this should be done cautiously as it could promote side reactions. Monitoring the reaction by TLC or GC is crucial to determine the optimal reaction time.
-
Biphasic System: The reaction is often carried out in a biphasic methanol/water system.[3] Ensure efficient stirring to promote mass transfer between the phases.
Q6: The work-up of the Oxone oxidation is difficult due to the formation of a large amount of inorganic salts. How can I improve the product isolation?
A6: The large quantity of inorganic by-products from Oxone can complicate the work-up.
-
Filtration: After removing the organic solvent (methanol), the remaining aqueous solution will contain a large amount of white precipitate. This should be removed by filtration through a Büchner funnel before extraction.[8]
-
Extraction: Thorough extraction with a suitable organic solvent like methylene chloride is necessary to recover the product from the aqueous layer. Multiple extractions are recommended.[3]
-
Emulsion Formation: Emulsions can form during extraction. Allowing the mixture to stand for a period can help the layers to separate. Subsequent extractions tend to form less emulsion.[8]
Q7: My final product, this compound, is an oil or a low-melting solid and is difficult to purify by crystallization. What are the recommended purification methods?
A7: this compound can be purified by several methods:
-
Crystallization: Recrystallization from hot hexanes is a common method. The product may initially form a second oily layer, which upon cooling with vigorous stirring and seeding, should crystallize.[3] Another reported method involves recrystallization from methylene chloride and hexanes.[8]
-
Distillation: Kugelrohr distillation at reduced pressure (e.g., 120–125°C at 1 mm Hg) can be an effective purification method, especially if the product is oily.[1]
-
Silica Gel Chromatography: Filtration through a plug of silica gel can be used to remove baseline impurities.[3] For higher purity, column chromatography may be necessary.
Section 2: Data Presentation
Table 1: Thermal Stability of DAST and Alternative Fluorinating Reagents
| Reagent | Decomposition Temperature (°C) | Exothermic Heat (-ΔH) (J/g) |
| DAST | 140[7] | 1700[7] |
| Deoxo-Fluor | 140[7] | 1100[7] |
| XtalFluor-E | 215[7] | 661[7] |
| XtalFluor-M | 242[7] | 388[7] |
Table 2: Typical Reaction Parameters for this compound Synthesis
| Step | Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Fluoro-Pummerer | Methyl Phenyl Sulfoxide | DAST (1.33-2.0 equiv) | SbCl₃ (catalytic) | Chloroform | 20 | 2-8 | ~95 (crude)[8] |
| 2. Oxidation | Fluoromethyl Phenyl Sulfide | Oxone (2.6 equiv KHSO₅) | - | Methanol/Water | Room Temp | 4 | 80-90 (after recrystallization)[3] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Fluoromethyl Phenyl Sulfide (Fluoro-Pummerer Reaction)
Caution: This reaction should be performed in a well-ventilated fume hood. DAST is corrosive, moisture-sensitive, and can decompose violently upon heating.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an air condenser, add methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL).
-
Place the flask in a water bath maintained at 20°C.
-
Add diethylaminosulfur trifluoride (DAST) (0.24 mol), followed by a catalytic amount of antimony trichloride (0.0022 mol) and an additional 50 mL of chloroform.[3]
-
Stir the light-yellow reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours, and the solution will turn dark orange.[3]
-
Work-up: Slowly pour the reaction mixture into 600 mL of ice-cold saturated aqueous sodium bicarbonate containing 10 g of sodium hydroxide with vigorous stirring (Caution: gas evolution).
-
After 10 minutes, separate the chloroform layer. Extract the aqueous layer with additional chloroform (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (250 mL), saturated aqueous sodium chloride, and dry over potassium carbonate.
-
Remove the chloroform using a rotary evaporator at 30–40°C. The crude fluoromethyl phenyl sulfide will be a yellow-orange oil and should be used immediately in the next step due to its instability.[3]
Protocol 2: Synthesis of this compound (Oxidation)
-
To a three-necked round-bottom flask equipped with an overhead stirrer, thermometer, and an addition funnel, add Oxone (0.36 mol of KHSO₅) and water (700 mL).
-
Cool the mixture to 5°C using an ice bath.
-
Dissolve the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) and place it in the addition funnel.
-
Add the sulfide solution in a slow stream to the stirring Oxone slurry. The reaction is moderately exothermic.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[3]
-
Work-up: Remove the methanol using a rotary evaporator at 40°C.
-
Filter the remaining aqueous solution to remove the large amount of insoluble white precipitate.[8]
-
Extract the filtrate with methylene chloride (2 x 500 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate to a volume of approximately 150 mL.
-
Filter the concentrated solution through a plug of silica gel and wash with an additional 500 mL of methylene chloride.
-
Concentrate the colorless filtrate and dry the resulting oil or solid under vacuum to yield crude this compound as a white mass.[3]
-
Purification: Recrystallize the crude solid from hot hexanes (approximately 250 mL). Cool the two-phase solution to room temperature with vigorous stirring and add a seed crystal. Collect the resulting white crystals by filtration. The typical yield is 80-90%.[3]
Section 4: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. DAST - Enamine [enamine.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of temperature on "Fluoromethyl phenyl sulfone" stability and reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoromethyl Phenyl Sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is a white to off-white crystalline solid that is stable under recommended storage conditions.[1] It should be stored in a tightly closed container in a cool, dark place, away from incompatible materials such as strong oxidizing agents.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Q2: What is the expected thermal stability of this compound?
Q3: What are the known hazardous decomposition products of this compound?
A3: Upon combustion or exposure to high temperatures, this compound can decompose to produce hazardous fumes, including carbon dioxide, carbon monoxide, hydrogen fluoride, and sulfur oxides.[1] The generation of highly toxic hydrogen fluoride gas during combustion is a significant safety concern.[1]
Q4: Is this compound reactive towards common laboratory reagents?
A4: this compound is generally stable and can withstand a range of chemical conditions.[2] However, it is incompatible with strong oxidizing agents.[1] Its primary reactivity involves the deprotonation of the fluoromethyl group in the presence of a strong base to form a fluoro-carbanion. This carbanion is a key intermediate in various synthetic applications, such as olefination reactions. While generally stable to acids and bases within a certain range, prolonged exposure to strong acids or bases at high temperatures may lead to decomposition.[2][5]
Troubleshooting Guides
Stability and Decomposition Issues
Q: My reaction mixture containing this compound darkened significantly upon heating. What could be the cause?
A: Significant color change upon heating can indicate thermal decomposition.
-
Potential Cause 1: Excessive Temperature. Although thermally stable, exceeding the decomposition temperature will lead to degradation.
-
Troubleshooting:
-
Review the thermal stability data of analogous compounds (see Table 2) to ensure your reaction temperature is within a reasonable range.
-
Consider running the reaction at a lower temperature for a longer duration.
-
Perform a small-scale thermal stability test of your reaction mixture using techniques like TGA or DSC if precise temperature limits are critical.
-
-
Potential Cause 2: Presence of Incompatible Reagents. Strong oxidizing agents can react with this compound, potentially leading to decomposition, especially at elevated temperatures.
-
Troubleshooting:
-
Ensure that no strong oxidizing agents are present in your reaction mixture unless they are a required reactant.
-
If an oxidant is necessary, consider adding it at a lower temperature or using a milder oxidizing agent.
-
Reactivity and Reaction Failures
Q: My olefination reaction using this compound and a strong base is not proceeding as expected. What are common issues?
A: Olefination reactions involving the in-situ generation of the fluoro-carbanion from this compound can be sensitive to several factors.
-
Potential Cause 1: Incomplete Deprotonation. The choice and handling of the base are critical for efficient carbanion formation.
-
Troubleshooting:
-
Ensure the base is fresh and has been properly stored to maintain its activity.
-
Use an appropriate solvent that is compatible with the strong base and the subsequent reaction.
-
Consider using a different strong base (e.g., n-BuLi, LDA, LHMDS) if one is proving ineffective.
-
-
Potential Cause 2: Side Reactions. The generated fluoro-carbanion can be highly reactive and may participate in undesired side reactions.
-
Troubleshooting:
-
Maintain a low reaction temperature (e.g., -78 °C) during the deprotonation and subsequent addition of the electrophile to minimize side reactions.
-
Ensure all reagents and solvents are anhydrous, as water can quench the carbanion.
-
Q: I am observing the formation of unexpected byproducts in my reaction. How can I identify them?
A: The presence of impurities in the starting material or side reactions can lead to unexpected byproducts.
-
Potential Cause: Impurities in this compound. A common impurity from its synthesis is methyl phenyl sulfone.[6]
-
Troubleshooting:
-
Verify the purity of your this compound using techniques like NMR or GC-MS.
-
Purify the starting material by recrystallization if significant impurities are detected.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇FO₂S | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 53-55 °C | [7] |
| Storage Temperature | Room Temperature | [1] |
| InChIKey | Not Available | |
| CAS Number | 20808-12-2 | [1] |
Table 2: Thermal Stability of Analogous Aromatic Sulfone Compounds
| Compound | Decomposition Onset/Max Temperature | Method | Conditions | Reference |
| Diphenyl Sulfone | Stable up to 550 °C | GC Analysis | Inert Atmosphere | [3] |
| Hyperbranched Poly(phenylene sulfone) | ~430 °C | TGA | Air and N₂ | [4] |
| Aromatic Poly(ether sulfone) Copolymers | 370-680 °C | TGA | Not Specified | [8] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general method for determining the thermal stability of this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the instrument to purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature of at least 600 °C.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is typically identified as the temperature at which a significant weight loss begins. The temperature of maximum rate of weight loss can be determined from the derivative of the TGA curve (DTG).
-
Protocol 2: Reactivity Screening with a Strong Base at Various Temperatures
This protocol outlines a method to assess the reactivity and stability of this compound with a strong base at different temperatures.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., THF).
-
Equip the flask with a magnetic stirrer, a thermometer, and a septum for reagent addition.
-
-
Temperature Control:
-
Cool the reaction mixture to the desired starting temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.
-
-
Reagent Addition:
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the stirred solution of this compound.
-
-
Monitoring and Analysis:
-
Monitor the reaction mixture for any changes in color, gas evolution, or exotherms.
-
After a set period, quench the reaction by adding a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the organic components, dry the organic layer, and concentrate it under reduced pressure.
-
Analyze the crude product by techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS to identify the starting material, desired products (if an electrophile was added), and any degradation products.
-
-
Temperature Variation: Repeat the experiment at different temperatures to determine the temperature-dependent reactivity and stability profile.
Mandatory Visualizations
References
- 1. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Additives to enhance "Fluoromethyl phenyl sulfone" reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoromethyl phenyl sulfone. Our goal is to help you enhance reaction efficiency and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key steps in the synthesis of this compound?
The synthesis of this compound is typically a two-step process:
-
Fluoro-Pummerer Reaction: Methyl phenyl sulfoxide is reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in the presence of a catalyst to form fluoromethyl phenyl sulfide.
-
Oxidation: The resulting fluoromethyl phenyl sulfide is then oxidized to this compound using an oxidizing agent like Oxone® or meta-chloroperbenzoic acid (m-CPBA).
Q2: What catalysts can be used for the fluoro-Pummerer reaction in the synthesis of this compound?
Antimony trichloride (SbCl₃) is reported to be a superior catalyst for the fluoro-Pummerer reaction compared to zinc iodide (ZnI₂).
Q3: How can I improve the yield of the fluoro-Pummerer reaction?
Using a substrate with a 4-anisyl group on the aromatic sulfoxide can dramatically improve the yield and facilitate the reaction.
Q4: What are the common oxidizing agents to convert fluoromethyl phenyl sulfide to this compound?
Commonly used oxidizing agents for this conversion are Oxone® (potassium peroxymonosulfate) and meta-chloroperbenzoic acid (m-CPBA). The choice between them may depend on reaction scale, cost, and workup procedures.
Q5: What is the Julia-Kocienski olefination, and how is this compound used in it?
The Julia-Kocienski olefination is a modification of the Julia olefination that allows for the synthesis of alkenes from sulfones and carbonyl compounds in a one-pot reaction. Fluromethyl phenyl sulfone is a key reagent in this reaction, serving as a precursor to the fluorinated carbanion that reacts with aldehydes or ketones to form fluoroalkenes.
Troubleshooting Guides
Synthesis of Fluromethyl Phenyl Sulfone
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield in the fluoro-Pummerer reaction | Inefficient catalysis. | - Use antimony trichloride as the catalyst instead of zinc iodide for potentially higher yields. - Consider using a 4-anisyl substituted methyl phenyl sulfoxide, which has been shown to improve reaction yield and facility. |
| Decomposition of the intermediate. | The intermediate, fluoromethyl phenyl sulfide, can be unstable. It is recommended to use it immediately in the subsequent oxidation step. | |
| Incomplete oxidation to the sulfone | Insufficient oxidizing agent or reaction time. | - Ensure at least two equivalents of the oxidizing agent (Oxone® or m-CPBA) are used. - Monitor the reaction progress by TLC to ensure completion. |
| Deactivation of the oxidizing agent. | Ensure the quality of the oxidizing agent. For Oxone®, prepare a fresh solution. For m-CPBA, check its purity and activity. |
Julia-Kocienski Olefination with Fluromethyl Phenyl Sulfone
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired alkene | Side reactions, such as self-condensation of the sulfone. | - For sulfones prone to self-condensation (like BT-sulfones), add the base to a mixture of the aldehyde and sulfone (Barbier-like conditions). - Use sterically hindered sulfones like PT-sulfones to minimize self-condensation. |
| Reversibility of the initial addition step. | For stabilized sulfonyl anions, the initial addition to the carbonyl can be reversible. Optimizing the base and solvent system can help drive the reaction forward. | |
| Poor stereoselectivity (undesired E/Z ratio) | Suboptimal reaction conditions. | - The choice of base, solvent, and temperature significantly impacts stereoselectivity. For example, using KHMDS in THF at low temperatures can favor the E-isomer, while LHMDS in the presence of polar additives like DMPU or HMPA can favor the Z-isomer. - The addition of salts like MgBr₂·OEt₂ can also influence stereoselectivity. |
| Nature of the sulfone activating group. | The heteroaryl group on the sulfone plays a crucial role. PT (1-phenyl-1H-tetrazol-5-yl) and TBT (1-tert-butyl-1H-tetrazol-5-yl) sulfones often provide higher E-selectivity compared to BT (benzothiazol-2-yl) sulfones. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Fluoro-Pummerer Reaction
| Catalyst | Substrate | Reported Outcome |
| Antimony trichloride (SbCl₃) | Methyl phenyl sulfoxide | Superior catalyst, eliminating the need for a 4-methoxy group for efficient conversion. |
| Zinc iodide (ZnI₂) | Methyl phenyl sulfoxide | Initially used, but found to be less effective than antimony trichloride. |
Table 2: Effect of Additives and Conditions on Julia-Kocienski Olefination Stereoselectivity
| Sulfone | Aldehyde | Base/Solvent/Additive | E/Z Ratio |
| 1-fluoropropyl PT sulfone | 2-naphthaldehyde | LHMDS / THF | Low E-selectivity |
| 1-fluoropropyl PT sulfone | 2-naphthaldehyde | LHMDS / DMPU | 25:75 |
| 1-fluoropropyl PT sulfone | 2-naphthaldehyde | LHMDS / DMF/DMPU | 37:63 |
| 1-fluoropropyl PT sulfone | 2-naphthaldehyde | LHMDS / DMF/HMPA | 37:63 |
| 1-fluoropropyl PT sulfone | 2-naphthaldehyde | LHMDS / MgBr₂·OEt₂ / THF | 14:86 |
| 1-fluoropropyl PT sulfone | 2-naphthaldehyde | KHMDS / THF (low temp.) | 73:27 |
Experimental Protocols
Protocol 1: Synthesis of Fluromethyl Phenyl Sulfone
Step A: Fluoromethyl Phenyl Sulfide
-
To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and thermometer, add methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL).
-
Cool the flask in a water bath maintained at 20°C.
-
Add diethylaminosulfur trifluoride (DAST) (0.24 mol), followed by a catalytic amount of antimony trichloride (0.0022 mol) and an additional 50 mL of chloroform.
-
Stir the light-yellow reaction mixture under an argon atmosphere. An exothermic reaction is typically observed after 2 to 8 hours, and the solution turns dark orange.
-
Slowly pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g of sodium hydroxide.
-
Separate the chloroform layer and extract the aqueous layer with additional chloroform (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (250 mL), saturated aqueous sodium chloride, and dry over potassium carbonate.
-
Remove the chloroform via rotary evaporation. The crude fluoromethyl phenyl sulfide is obtained as a yellow-orange oil and should be used immediately in the next step.
Step B: Fluromethyl Phenyl Sulfone
-
To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer, thermometer, and an addition funnel, add Oxone® (0.36 mol) and water (700 mL).
-
Cool the mixture to 5°C.
-
Dissolve the crude fluoromethyl phenyl sulfide from Step A in methanol (700 mL) and place it in the addition funnel.
-
Add the sulfide solution in a slow stream to the stirring Oxone® slurry.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol using a rotary evaporator at 40°C.
-
Extract the remaining aqueous solution with methylene chloride (2 x 500 mL).
-
Dry the combined organic layers over magnesium sulfate, concentrate, and filter through a plug of silica gel.
-
Concentrate the colorless filtrate and dry the resulting solid under vacuum to provide crude this compound.
-
Recrystallize the solid from hot hexane to obtain pure white crystals of this compound.
Visualizations
Validation & Comparative
A Comparative Guide to Fluoromethyl Phenyl Sulfone and Difluoromethyl Phenyl Sulfone for Drug Development Professionals
An in-depth analysis of two key reagents for the introduction of mono- and difluoromethyl groups in medicinal chemistry, comparing their physicochemical properties, reactivity, and applications, supported by experimental data and mechanistic insights.
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The monofluoromethyl (-CH₂F) and difluoromethyl (-CF₂H) moieties are of particular interest due to their unique ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Fluoromethyl phenyl sulfone and dithis compound have emerged as critical reagents for the introduction of these groups. This guide provides a comprehensive comparison of these two sulfones to aid researchers in their selection and application.
Physicochemical Properties: A Tale of Increasing Fluorination
| Property | This compound | Dithis compound | References |
| Molecular Formula | C₇H₇FO₂S | C₇H₆F₂O₂S | [1][2] |
| Molecular Weight | 174.19 g/mol | 192.18 g/mol | [1][2] |
| Appearance | White to off-white powder | Colorless to pale yellow liquid or solid | [1][3] |
| Melting Point | 51 - 55 °C | 24 - 25 °C | [1][3] |
| Acidity (pKa) | Estimated to be less acidic | Estimated to be more acidic | [4] |
| Lipophilicity of Moiety | The -CH₂F group can lower lipophilicity compared to a methyl group. | The -CF₂H group can act as a lipophilic hydrogen bond donor. | [5] |
| Hydrogen Bonding | The -CH₂F group is a weak hydrogen bond donor. | The -CF₂H group is a competent hydrogen bond donor, bioisosteric to hydroxyl and thiol groups. | [5] |
Performance in Synthesis: Reactivity in Julia-Kocienski Olefination
A key application of both this compound and dithis compound is in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes. The reactivity of the sulfone is a critical factor in the success of this reaction.
General Reaction Scheme: The Julia-Kocienski olefination involves the reaction of the α-sulfonyl carbanion with an aldehyde or ketone to form a β-alkoxy sulfone intermediate, which then undergoes elimination to yield the alkene.
In comparative studies, it has been observed that the introduction of fluorine atoms at the α-carbon of the sulfone influences the nucleophilicity of the corresponding carbanion. While monothis compound behaves similarly to its non-fluorinated counterpart in many cases, the difluoromethyl analog exhibits distinct reactivity. The increased acidity of the α-proton in dithis compound facilitates carbanion formation.
| Feature | This compound | Dithis compound | References |
| Carbanion Formation | Requires a strong base such as n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS). | Readily forms a carbanion with bases like LiHMDS. | [6] |
| Nucleophilicity | The monofluorinated sulfone anion is a potent nucleophile. | The difluorinated sulfone anion is also a strong nucleophile. | [6] |
| Reactivity in Olefination | Efficient in Julia-Kocienski olefination for the synthesis of monofluoroalkenes. | Widely used for the synthesis of difluoroalkenes. | [6] |
| Stereoselectivity | The stereochemical outcome is influenced by the reaction conditions and the nature of the heteroaryl sulfone used in the Julia-Kocienski variant. | The stereoselectivity can also be controlled by the choice of reagents and reaction conditions. | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of fluoromethyl phenyl sulfide followed by oxidation.
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide
This step often utilizes a fluoro-Pummerer reaction. In a representative procedure, methyl phenyl sulfoxide is treated with diethylaminosulfur trifluoride (DAST) in the presence of a catalytic amount of antimony trichloride in chloroform at room temperature. The reaction mixture is stirred for several hours until an exothermic reaction is observed. After an aqueous workup with sodium bicarbonate, the crude fluoromethyl phenyl sulfide is extracted with chloroform.
Step 2: Oxidation to this compound
The crude fluoromethyl phenyl sulfide is then oxidized to the corresponding sulfone. A common and effective oxidizing agent is Oxone® (potassium peroxymonosulfate). The sulfide, dissolved in methanol, is added to a slurry of Oxone® in water at a low temperature (e.g., 5 °C). The reaction is stirred at room temperature for several hours. After removal of the methanol, the product is extracted with methylene chloride, dried, and purified by recrystallization from hexane to yield this compound as a white solid.
Synthesis of Dithis compound
Dithis compound can also be prepared via a two-step sequence starting from the corresponding sulfide.
Step 1: Synthesis of Difluoromethyl Phenyl Sulfide
A common method involves the difluoromethylation of thiophenol.
Step 2: Oxidation to Dithis compound
The difluoromethyl phenyl sulfide is then oxidized to the sulfone. A typical procedure involves treating the sulfide with an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. The reaction is typically carried out at 0 °C to room temperature. After the reaction is complete, an aqueous workup is performed to remove the excess oxidizing agent and byproducts. The crude dithis compound is then purified, for example, by column chromatography.[7]
Applications in Medicinal Chemistry and Signaling Pathway Visualization
Both monofluoromethyl and difluoromethyl groups are prevalent in a number of approved drugs, where they contribute to the drug's efficacy and pharmacokinetic profile.
Dithis compound in the Synthesis of Eflornithine (DFMO)
Dithis compound is a key reagent for introducing the difluoromethyl group found in drugs like Eflornithine (α-difluoromethylornithine, DFMO). DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[8][9] Polyamines are essential for cell proliferation, and their inhibition is a therapeutic strategy for treating diseases characterized by rapid cell growth, such as certain cancers and African trypanosomiasis ("sleeping sickness").[8][9]
The inhibition of ODC by DFMO depletes the intracellular pool of polyamines, leading to a cytostatic effect. This mechanism of action is depicted in the following signaling pathway diagram.
This compound in the Synthesis of Fluticasone
This compound is instrumental in synthesizing molecules containing the fluoromethyl group, such as the corticosteroid Fluticasone. Fluticasone propionate and fluticasone furoate are used to treat asthma and allergic rhinitis.[1][10] These drugs act as agonists for the glucocorticoid receptor (GR).[11]
Upon binding, the Fluticasone-GR complex translocates to the nucleus, where it modulates gene expression.[11] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.[12][13]
Conclusion
Both this compound and dithis compound are indispensable reagents in medicinal chemistry for the introduction of monofluoromethyl and difluoromethyl groups, respectively. The choice between these two reagents depends on the specific synthetic goal and the desired properties of the target molecule. Dithis compound offers access to the -CF₂H group, which can act as a bioisostere for hydroxyl and thiol groups and as a hydrogen bond donor. This compound provides the -CH₂F group, which can modulate lipophilicity and metabolic stability. Understanding their comparative reactivity, as exemplified in the Julia-Kocienski olefination, and their application in the synthesis of impactful drugs like Eflornithine and Fluticasone, allows researchers to make informed decisions in the design and synthesis of next-generation therapeutics.
References
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Monofluoromethylation of N-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 9. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 12. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 13. Seasonal allergic rhinitis: fluticasone propionate and fluticasone furoate therapy evaluated - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Advantage: A Comparative Guide to Fluoromethyl Phenyl Sulfone
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine-containing moieties is a cornerstone for tailoring the physiochemical and biological properties of molecules. For researchers, scientists, and drug development professionals, the choice of a fluoromethylating agent is critical. Among the available options, fluoromethyl phenyl sulfone has emerged as a versatile and advantageous reagent. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to inform your synthetic strategies.
Unveiling the Merits: this compound at a Glance
This compound (PhSO₂CH₂F) is a crystalline solid that offers significant advantages in terms of stability and handling compared to gaseous or highly reactive fluoromethylating agents.[1][2] Its utility stems from the ability of the phenylsulfonyl group to stabilize an adjacent carbanion, facilitating nucleophilic monofluoromethylation, and its pivotal role in the Julia-Kocienski olefination for the synthesis of fluoroalkenes.[3][4]
Key Advantages:
-
Stability and Handling: As a solid, it is easier and safer to handle and store compared to gaseous reagents like bromofluoromethane (CH₂FBr) or iodofluoromethane (CH₂FI).[1][5]
-
Versatility in Synthesis: It serves as a precursor to the monofluoromethyl anion equivalent for nucleophilic additions and is a key component in olefination reactions.[6][7]
-
High Reactivity and Selectivity: In many applications, it demonstrates high yields and stereoselectivity, particularly in the synthesis of chiral α-monofluoromethyl amines.[8]
Performance in Action: A Quantitative Comparison
The efficacy of this compound is best illustrated through a comparative analysis of its performance in key synthetic transformations.
Nucleophilic Monofluoromethylation of Imines
The synthesis of α-monofluoromethyl amines is a critical transformation in medicinal chemistry. This compound, in reaction with N-(tert-butanesulfinyl)imines, provides a highly stereoselective route to these valuable compounds.
| Entry | Substrate (Imine) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-(tert-Butylsulfinyl)benzaldimine | α-Monofluoromethyl-N-(tert-butylsulfinyl)benzylamine | 95 | >99:1 |
| 2 | N-(tert-Butylsulfinyl)-4-methoxybenzaldimine | 4-Methoxy-α-monofluoromethyl-N-(tert-butylsulfinyl)benzylamine | 96 | >99:1 |
| 3 | N-(tert-Butylsulfinyl)-4-chlorobenzaldimine | 4-Chloro-α-monofluoromethyl-N-(tert-butylsulfinyl)benzylamine | 94 | >99:1 |
| 4 | N-(tert-Butylsulfinyl)cyclohexanecarboxaldimine | α-Monofluoromethyl-N-(tert-butylsulfinyl)cyclohexylmethylamine | 89 | 98:2 |
Table 1: Stereoselective nucleophilic monofluoromethylation of N-(tert-butanesulfinyl)imines using this compound. Data sourced from Organic Letters, 2006.[8]
Julia-Kocienski Olefination for Fluoroalkene Synthesis
This compound and its derivatives are instrumental in the Julia-Kocienski olefination, a powerful method for constructing C=C bonds. The choice of the sulfone's aryl group can influence the reaction's efficiency and stereoselectivity. A comparative study highlights the superior performance of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones in certain cases.[9]
| Entry | Sulfone Reagent | Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | Benzyl 3,5-bis(trifluoromethyl)phenyl sulfone | Benzaldehyde | Stilbene | 95 | >99:1 (E) |
| 2 | Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone | Benzaldehyde | Stilbene | 85 | 95:5 (E) |
| 3 | Benzyl benzothiazol-2-yl sulfone | Benzaldehyde | Stilbene | 70 | 90:10 (E) |
| 4 | Fluoromethyl 3,5-bis(trifluoromethyl)phenyl sulfone | Benzaldehyde | β-Fluorostyrene | 88 | 50:50 |
Table 2: Comparison of different sulfone reagents in the Julia-Kocienski olefination. Data compiled from various sources.[9][10][11]
Experimental Corner: Key Protocols
For practical application, detailed experimental procedures are indispensable.
Synthesis of this compound
The preparation of this compound is a two-step process starting from methyl phenyl sulfoxide.[5]
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide
To a solution of methyl phenyl sulfoxide (1 equivalent) in chloroform, diethylaminosulfur trifluoride (DAST, 1.3 equivalents) and a catalytic amount of antimony trichloride are added at 20°C. The reaction mixture is stirred until completion, followed by a workup with saturated aqueous sodium bicarbonate.
Step 2: Oxidation to this compound
The crude fluoromethyl phenyl sulfide is dissolved in methanol and added to a slurry of Oxone® (2 equivalents) in water at 5°C. The mixture is stirred at room temperature for several hours. After removal of methanol, the aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford the product.
General Procedure for Nucleophilic Monofluoromethylation of Imines
To a solution of this compound (1.2 equivalents) in anhydrous THF at -78°C, a solution of a strong base such as n-butyllithium or LiHMDS (1.1 equivalents) is added dropwise. After stirring for a short period, a solution of the N-(tert-butanesulfinyl)imine (1 equivalent) in THF is added. The reaction is monitored by TLC, and upon completion, it is quenched with saturated aqueous ammonium chloride. The product is then extracted, purified by column chromatography.[8]
General Procedure for Julia-Kocienski Olefination
To a solution of the this compound derivative (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in a suitable solvent like THF or DMSO, a base such as potassium tert-butoxide or cesium fluoride is added at the appropriate temperature (ranging from -78°C to room temperature). The reaction is stirred until the starting materials are consumed. The mixture is then quenched, and the product is isolated and purified.[9][12]
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate key pathways and decision-making processes.
Caption: Synthetic route to this compound.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. scienceopen.com [scienceopen.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylating Agents: Fluoromethyl Phenyl Sulfone vs. Ruppert-Prakash Reagent
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of a suitable trifluoromethylating agent is therefore a critical decision in the design and execution of synthetic strategies. This guide provides an objective comparison of two prominent trifluoromethylating agents: Fluoromethyl phenyl sulfone and the Ruppert-Prakash reagent (TMSCF₃). This comparison is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Distinctions
| Feature | This compound (PhSO₂CF₃) | Ruppert-Prakash Reagent (TMSCF₃) |
| Nature | Nucleophilic ("CF₃⁻" source); Radical ("CF₃•" source) | Nucleophilic ("CF₃⁻" source) |
| Typical Substrates | Thiols (as a radical source)[1]; traditionally used for monofluoromethylation of carbonyls | Aldehydes, ketones, imines, esters[2] |
| Activation | Visible light (for radical pathway)[1]; Strong base (for nucleophilic pathway) | Nucleophilic initiator (e.g., fluoride source like TBAF, or a base) |
| Key Advantages | Dual reactivity, enabling S-trifluoromethylation of thiols under mild, photoredox catalyst-free conditions.[1] | Highly effective and well-documented for the trifluoromethylation of a broad range of carbonyls and imines. |
| Considerations | Limited data on direct trifluoromethylation of carbonyls. | Sensitive to protic functional groups and requires anhydrous conditions. |
Performance Comparison on Representative Substrates
A direct head-to-head comparison of the two reagents on the same substrate is challenging due to the differing primary applications reported in the literature. The Ruppert-Prakash reagent is extensively documented for the nucleophilic trifluoromethylation of carbonyl compounds, while recent research on this compound has highlighted its efficacy in the radical S-trifluoromethylation of thiols.
The following tables summarize the performance of each reagent in its well-established application.
Table 1: Nucleophilic Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent
| Entry | Reagent | Product | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ruppert-Prakash | 2-Phenyl-3,3,3-trifluoropropan-2-ol | K₂CO₃ (10) | DMF | rt | 16 | High (not specified) |
| 2 | Ruppert-Prakash | 2-Phenyl-3,3,3-trifluoropropan-2-ol | TBAF (cat.) | THF | rt | 2 | High (not specified) |
Yields are reported as "High" in the source material without a specific percentage.
Table 2: Radical S-Trifluoromethylation of Thiophenol with this compound
| Entry | Reagent | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenyl trifluoromethyl sulfide | Cs₂CO₃ | NMP | rt | 24 | 81 |
Mechanistic Insights
The divergent reactivity of these two reagents stems from their distinct mechanisms of action.
Ruppert-Prakash Reagent: A Nucleophilic Anionic Chain Reaction
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), acts as a source of the trifluoromethyl anion ("CF₃⁻"). The reaction is typically initiated by a catalytic amount of a nucleophile, such as a fluoride ion. This initiator activates the silicon-carbon bond, generating a transient trifluoromethyl anion which then attacks an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide is subsequently trapped by the trimethylsilyl group, and the catalytic cycle is propagated.
Caption: Nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
This compound: Dual Nucleophilic and Radical Reactivity
This compound (PhSO₂CF₃) has traditionally been used as a nucleophilic monofluoromethylating agent. However, recent studies have unveiled its capacity to act as a trifluoromethyl radical precursor under visible light irradiation.[1] In this pathway, an arylthiolate anion forms an electron donor-acceptor (EDA) complex with the sulfone. Visible light induces a single-electron transfer (SET) within this complex, generating a thiyl radical and the radical anion of the sulfone, which then fragments to release the trifluoromethyl radical.
Caption: Radical S-trifluoromethylation using this compound.
Experimental Protocols
Protocol 1: Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent
Materials:
-
Acetophenone
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).[2]
-
Add TMSCF₃ (1.5 equiv) dropwise to the mixture at 0 °C.[2]
-
Seal the reaction vessel and stir the mixture at room temperature for 16 hours.[2]
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.[2]
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenyl-3,3,3-trifluoropropan-2-ol.
Caption: Workflow for trifluoromethylation of acetophenone with Ruppert-Prakash reagent.
Protocol 2: S-Trifluoromethylation of Thiophenol with this compound
Materials:
-
Thiophenol
-
This compound (PhSO₂CF₃)
-
Cesium carbonate (Cs₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Visible light source (e.g., blue LED)
Procedure:
-
To a reaction vessel, add thiophenol (1.0 equiv), this compound (1.1 equiv), and Cesium carbonate (2.0 equiv).[1]
-
Add NMP as the solvent.[1]
-
Irradiate the reaction mixture with a visible light source at room temperature for 24 hours.[1]
-
Upon completion, the reaction mixture can be worked up by standard procedures (e.g., extraction and washing).
-
The product, phenyl trifluoromethyl sulfide, can be purified by column chromatography.
Caption: Workflow for S-trifluoromethylation of thiophenol with this compound.
Conclusion
Both the Ruppert-Prakash reagent and this compound are valuable tools in the synthetic chemist's arsenal for the introduction of the trifluoromethyl group. The choice between these reagents is not a matter of universal superiority but one of strategic selection based on the desired transformation and the nature of the substrate.
For the well-established and highly efficient nucleophilic trifluoromethylation of electron-deficient carbonyls and imines, the Ruppert-Prakash reagent remains the go-to choice. Conversely, for the S-trifluoromethylation of thiols, this compound offers a novel and effective approach under mild, visible-light-mediated conditions. By understanding their distinct mechanisms, reactivity profiles, and leveraging the provided experimental data and protocols, researchers can confidently select the optimal reagent to advance their research and development endeavors.
References
A Comparative Guide to Sulfone-Based Fluorinating Agents for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing pharmacological properties. Sulfone-based fluorinating agents have emerged as a versatile and powerful class of reagents for this purpose, offering a range of reactivities from electrophilic to nucleophilic and even radical pathways. This guide provides a comprehensive comparative study of key sulfone-based fluorinating agents, presenting their performance data, detailed experimental protocols for seminal reactions, and visual aids to clarify reaction pathways and workflows.
Performance Comparison of Sulfone-Based Fluorinating Agents
The efficacy of a fluorinating agent is determined by its reactivity, selectivity, and tolerance to various functional groups. Below, we compare the performance of prominent sulfone-based reagents—N-Fluorobenzenesulfonimide (NFSI), fluoroalkyl sulfones, and sulfonyl fluorides—across key fluorination reactions.
Table 1: α-Fluorination of Carbonyl Compounds
The introduction of a fluorine atom at the α-position of a carbonyl group is a critical transformation in medicinal chemistry. This table compares the efficiency of NFSI and a fluoroalkyl sulfone in this context.
| Reagent | Substrate | Product | Yield (%) | Reference |
| NFSI | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 85 | [1] |
| Selectfluor® | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 95 | [1] |
| NFSI | 1,3-Dicarbonyl Compounds | Monofluorinated 1,3-dicarbonyls | Good to High | [2] |
| N-Fluoro-N-alkylsulfonamides | Carbanions of ketones, esters, etc. | α-Fluorinated carbonyls | up to 81% | [1] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Table 2: Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation. This table presents data for various sulfonyl fluoride-based reagents.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| PyFluor | 3-Phenyl-1-propanol | 1-Fluoro-3-phenylpropane | 91 | DBU, THF, rt, 24h | [3] |
| 3-CF₃-Benzenesulfonyl Fluoride | 1-Phenylethanol | (1-Fluoroethyl)benzene | 86 | BTPP, THF, rt | [4] |
| PBSF | Cyclobutanol | Fluorocyclobutane | 75 | MTBD, THF, rt | [4] |
| SulfoxFluor | 2-Phenylethanol | 1-Fluoro-2-phenylethanol | 74% | DBU, Toluene, 30 min | [5] |
Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, BTPP = tert-Butyl-tris(tetramethylene)phosphazene, MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, PBSF = Perfluorobutanesulfonyl fluoride. Yields are highly dependent on the substrate and reaction conditions.
Table 3: gem-Difluoroolefination of Carbonyl Compounds
The synthesis of gem-difluoroalkenes from carbonyls is a valuable transformation. Difluoromethyl 2-pyridyl sulfone is a key reagent for this purpose.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Difluoromethyl 2-pyridyl sulfone | 4-Chlorobenzaldehyde | 1-(Difluoromethylene)-4-chlorobenzene | 91 | [4][6] |
| Difluoromethyl 2-pyridyl sulfone | 4-Phenyl-2-butanone | 2-(Difluoromethylene)-4-phenylbutane | 85 | [6] |
| Difluoromethyl 2-pyridyl sulfone | Acetophenone | (1-(Difluoromethylene)ethyl)benzene | 82 | [6] |
Key Reaction Mechanisms and Workflows
To provide a clearer understanding of the underlying chemistry and experimental procedures, the following diagrams illustrate the classification of sulfone-based fluorinating agents, their general reaction mechanisms, and a typical experimental workflow.
Caption: Classification of sulfone-based fluorinating agents.
Caption: General mechanisms of electrophilic and nucleophilic fluorination.
Caption: A typical experimental workflow for a fluorination reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for key fluorination reactions using sulfone-based agents.
Protocol 1: α-Fluorination of a β-Ketoester using NFSI
This protocol is a general procedure for the electrophilic fluorination of an active methylene compound.
Materials:
-
β-Ketoester (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, THF)
-
Base (e.g., NaH, LiHMDS) (optional, for pre-formation of enolate)
Procedure:
-
To a solution of the β-ketoester in the anhydrous solvent, add the base (if used) at a low temperature (e.g., -78 °C) under an inert atmosphere. Stir for 30 minutes to generate the enolate.
-
Add a solution of NFSI in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-fluorinated β-ketoester.[1][7]
Protocol 2: Deoxyfluorination of a Primary Alcohol using PyFluor
This protocol describes a robust method for the conversion of a primary alcohol to its corresponding alkyl fluoride.
Materials:
-
Primary alcohol (1.0 equiv)
-
PyFluor (2-pyridinesulfonyl fluoride) (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the alcohol in the anhydrous solvent, add DBU at room temperature under an inert atmosphere.
-
Add PyFluor in one portion, and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 3: gem-Difluoroolefination of an Aldehyde using Difluoromethyl 2-pyridyl Sulfone
This procedure outlines the synthesis of a gem-difluoroalkene from an aldehyde via a Julia-Kocienski type reaction.[4][6]
Materials:
-
Aldehyde (1.2 equiv)
-
Difluoromethyl 2-pyridyl sulfone (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.8 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of difluoromethyl 2-pyridyl sulfone and the aldehyde in anhydrous THF at -78 °C under an inert atmosphere, add t-BuOK in one portion.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the gem-difluoroalkene.[4][6]
Conclusion
Sulfone-based fluorinating agents represent a diverse and highly valuable class of reagents for the introduction of fluorine into organic molecules. From the widely used electrophilic reagent NFSI to the versatile fluoroalkyl sulfones for olefination and the practical sulfonyl fluorides for deoxyfluorination, these reagents offer a broad spectrum of applications in drug discovery and development. The choice of a specific agent will depend on the desired transformation, the nature of the substrate, and the required reaction conditions. This guide provides a foundational understanding and practical data to aid researchers in selecting and utilizing the most appropriate sulfone-based fluorinating agent for their synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. benchchem.com [benchchem.com]
- 4. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. sioc.cas.cn [sioc.cas.cn]
Validating the Structure of "Fluoromethyl Phenyl Sulfone" Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals working with fluoromethyl phenyl sulfone, rigorous structural validation of its reaction products is paramount. This guide provides a comparative overview of standard and advanced analytical techniques for this purpose, supported by experimental data and detailed protocols.
Core Spectroscopic Techniques for Structural Elucidation
The primary methods for validating the structure of reaction products derived from this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and when used in concert, they allow for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For organofluorine compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Key Data Points from NMR:
| Nucleus | Chemical Shift (δ) | Coupling Constants (J) | Structural Information |
| ¹H | The proton(s) on the fluorinated carbon typically appear at a characteristic downfield shift. For example, in this compound, the -CH₂F protons appear as a doublet around δ 5.15 ppm. | The key coupling is between the proton(s) and the adjacent fluorine atom(s) (²JHF), which is typically large (e.g., ~47 Hz for the -CH₂F group). | Confirms the presence of protons on the carbon bearing the fluorine and provides information about the electronic environment. |
| ¹³C | The carbon atom bonded to fluorine exhibits a characteristic chemical shift and is split by the fluorine atom. | The one-bond carbon-fluorine coupling constant (¹JCF) is very large (typically > 200 Hz) and is a definitive indicator of a C-F bond. | Directly confirms the presence of the carbon-fluorine bond and provides information about the carbon skeleton. |
| ¹⁹F | The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this compound, the fluorine appears as a triplet around δ -211.2 ppm. | The fluorine signal is split by adjacent protons (²JFH). | Confirms the presence and number of fluorine atoms and provides insights into the surrounding molecular structure.[1][2] |
Table 1: Comparative NMR Data for this compound and a Representative Reaction Product
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Citation |
| This compound | ¹H | 5.15 (d) | 47.1 | |
| ¹⁹F | -211.2 (t) | 47.4 | ||
| 1,1-Difluoroethyl Phenyl Sulfone | ¹H | 2.01 (t) | 19 | [3] |
| ¹³C | 16.4 (t), 124.0 (t) | 22, 283 | [3] | |
| ¹⁹F | -97.5 (q) | 19 | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For reaction products of this compound, the key absorptions are those of the sulfone (SO₂) group.
Key Data Points from IR:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Structural Information |
| **Sulfone (SO₂) ** | ~1322 and ~1120 | Asymmetric and symmetric stretching | Confirms the presence of the sulfone group.[4] |
| C-F | ~1100 - 1000 | Stretching | Indicates the presence of a carbon-fluorine bond. |
The presence of strong absorption bands in these regions provides critical evidence for the integrity of the sulfone moiety throughout a reaction.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Key Data Points from MS:
| Ion | m/z Value | Information |
| Molecular Ion (M⁺) | Corresponds to the molecular weight of the compound. | Confirms the overall molecular formula. |
| Fragment Ions | Characteristic losses from the molecular ion. For phenyl sulfones, a common fragment is the phenyl cation (C₆H₅⁺) at m/z = 77 and the phenylsulfonyl cation (C₆H₅SO₂⁺) at m/z = 141.[3][5] | Provides clues about the different components of the molecule and their connectivity.[6][7] |
Table 2: Comparative Mass Spectrometry Data
| Compound | Technique | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Citation |
| This compound | EI-MS | 175 | Not specified | [8] |
| 1,1-Difluoroethyl Phenyl Sulfone | EI-MS | 206 | 142, 77 | [3] |
| 1,1-Difluorobutyl Phenyl Sulfone | EI-MS | 234 | 142, 77 | [3] |
Advanced and Alternative Validation Methods
While NMR, IR, and MS are the workhorses of structural validation, other techniques can provide further confirmation, especially in complex cases.
-
X-ray Crystallography: For solid products that form suitable crystals, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a compound, which can be compared to the theoretical values for the expected product. For this compound, the calculated values are C, 48.26%; H, 4.05%, which were found to be very close to the experimental values.[8]
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, which is invaluable for complex structures or for distinguishing between isomers. For organofluorine compounds, specialized 2D techniques like ¹H-¹⁹F HETCOR can directly probe the spatial relationships between protons and fluorine atoms.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are generalized protocols for the key analytical techniques.
NMR Spectroscopy Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse program. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required. A proton-decoupled sequence can simplify the spectrum by removing ¹H-¹⁹F couplings.[10]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts relative to a known internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.[11]
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the expected functional groups.
Mass Spectrometry Protocol (GC-MS with Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph, which separates the components of the sample.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with that expected for the proposed structure.[3]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Experimental workflow for reaction product validation.
Caption: Logical relationship of spectroscopic data to structure.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Phenyl Trifluoromethyl Sulfone | C7H5F3O2S | CID 555605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Spectroscopic Confirmation of Monofluoromethylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful incorporation of a monofluoromethyl (-CH₂F) group into a molecule is a critical step that requires robust analytical confirmation. This guide provides a comparative overview of the primary spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols. The monofluoromethyl group is a valuable motif in medicinal chemistry, often used as a bioisostere for methyl or hydroxyl groups to enhance metabolic stability and binding affinity.[1][2]
Spectroscopic Techniques for Confirmation
The principal methods for confirming monofluoromethylation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and informative technique for the structural elucidation of monofluoromethylated compounds.[3] Key nuclei to probe are ¹⁹F, ¹H, and ¹³C.
-
¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is the most direct method for confirming the presence of a fluorine-containing group.[3][4] The chemical shift of the fluorine in a -CH₂F group typically appears in a distinct region of the spectrum. The signal will appear as a triplet due to coupling with the two adjacent protons (²JHF).
-
¹H NMR: In the proton NMR spectrum, the two protons of the monofluoromethyl group are coupled to the adjacent fluorine atom, resulting in a characteristic doublet (²JHF). The chemical shift of these protons is influenced by the fluorine atom's electronegativity.
-
¹³C NMR: The carbon atom of the -CH₂F group will also exhibit coupling to the fluorine atom (¹JCF), appearing as a doublet in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the monofluoromethylated product, thereby confirming the addition of the -CH₂F group (mass of 33.02 Da). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The C-F bond in a monofluoromethyl group exhibits a characteristic stretching vibration in the fingerprint region of the IR spectrum.[6][7]
Comparative Spectroscopic Data
The following table summarizes the typical spectroscopic data used to confirm the presence of a monofluoromethyl group.
| Spectroscopic Technique | Nucleus/Bond | Typical Chemical Shift (δ) / Frequency (ν) | Multiplicity | Coupling Constant (J) |
| ¹⁹F NMR | ¹⁹F | -200 to -240 ppm | Triplet | ²JHF ≈ 47-50 Hz |
| ¹H NMR | ¹H in CH₂F | 4.5 to 5.5 ppm | Doublet | ²JHF ≈ 47-50 Hz |
| ¹³C NMR | ¹³C in CH₂F | 75 to 90 ppm | Doublet | ¹JCF ≈ 170-180 Hz |
| Mass Spectrometry | Molecular Ion | [M+H]⁺ or [M]⁺ corresponding to addition of CH₂F | - | - |
| IR Spectroscopy | C-F Stretch | 1000 to 1100 cm⁻¹ | - | - |
Note: Chemical shifts are referenced to CFCl₃ for ¹⁹F NMR and TMS for ¹H and ¹³C NMR. The exact values can vary depending on the molecular structure and solvent.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified monofluoromethylated compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or CFCl₃ (or a secondary standard) for ¹⁹F NMR, if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹⁹F NMR:
-
Observe frequency: ~376 MHz
-
Pulse sequence: Standard single-pulse experiment
-
Relaxation delay: 2 seconds
-
Number of scans: 128
-
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Pulse sequence: Standard single-pulse experiment
-
Relaxation delay: 5 seconds
-
Number of scans: 16
-
-
¹³C NMR:
-
Observe frequency: ~100 MHz
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Relaxation delay: 2 seconds
-
Number of scans: 1024
-
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
Instrument Parameters:
-
Ionization mode: ESI positive or negative
-
Mass analyzer: Time-of-flight (TOF) or Orbitrap for high resolution
-
Scan range: m/z 100-1000
-
Capillary voltage: 3-4 kV
-
Source temperature: 100-150 °C
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Instrument Parameters:
-
Technique: FTIR-ATR
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
Alternative Monofluoromethylation Methods
The confirmation of monofluoromethylation is independent of the synthetic method used. However, different reagents may introduce specific byproducts that can be identified through these spectroscopic techniques. Common monofluoromethylating reagents include:
-
Electrophilic reagents: Fluoroiodomethane (ICH₂F), fluorobromomethane (BrCH₂F), and fluorochloromethane (ClCH₂F) are used for the monofluoromethylation of nucleophiles.[1][8][9]
-
Nucleophilic reagents: Reagents such as fluorobis(phenylsulfonyl)methane (FBSM) can act as a source of the monofluoromethyl anion.[10]
-
Radical reagents: Radical-based methods often utilize reagents that can generate the monofluoromethyl radical.[5]
Spectroscopic analysis of the crude reaction mixture can help in identifying unreacted starting materials and potential side products, providing insights into the reaction mechanism and efficiency.
Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for confirming the successful monofluoromethylation of a target molecule.
Caption: Workflow for the spectroscopic confirmation of monofluoromethylation.
This guide provides a foundational understanding of the key spectroscopic techniques for confirming monofluoromethylation. For more in-depth analysis, two-dimensional NMR experiments (e.g., HSQC, HMBC) can be employed to further elucidate the complete molecular structure.
References
- 1. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Monofluoromethylation of N-Heterocyclic Compounds [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monofluoromethylation of acyl chlorides and chloroformates employing fluorobis(phenylsulfonyl)methane. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stereochemical Outcomes of Fluoromethyl Phenyl Sulfone Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a monofluoromethyl (CH₂F) group is a critical strategy in medicinal chemistry for modulating the potency, bioavailability, and metabolic stability of drug candidates. Fluoromethyl phenyl sulfone (PhSO₂CH₂F) has emerged as a versatile and powerful reagent for the stereocontrolled introduction of this moiety. This guide provides an objective comparison of the stereochemical outcomes in key reactions involving this compound, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in reaction planning and optimization.
Diastereoselective Addition to N-(tert-Butanesulfinyl)imines
One of the most significant applications of this compound is its highly diastereoselective addition to chiral N-(tert-butanesulfinyl)imines, providing a reliable route to enantiomerically enriched α-monofluoromethylamines. This reaction proceeds with excellent facial selectivity, governed by the chiral sulfinyl auxiliary.
Comparative Performance
The reaction of the lithium anion of this compound with various (R)-N-(tert-butanesulfinyl)imines demonstrates consistently high diastereoselectivity across a range of aromatic, heteroaromatic, and aliphatic substrates. The facial selectivity is typically 98:2 or greater.[1]
| Entry | Imine Substrate (R group) | Product | Yield (2 steps) | Diastereomeric Ratio (dr) |
| 1 | C₆H₅ | α-Monofluoromethylbenzylamine HCl | 75% | >99:1 |
| 2 | 4-BrC₆H₄ | 4-Bromo-α-(monofluoromethyl)benzylamine HCl | 72% | >99:1 |
| 3 | 4-MeOC₆H₄ | 4-Methoxy-α-(monofluoromethyl)benzylamine HCl | 78% | >99:1 |
| 4 | 2-Naphthyl | α-(Monofluoromethyl)-2-naphthalenemethanamine HCl | 70% | >99:1 |
| 5 | 2-Furyl | α-(Monofluoromethyl)-2-furanmethanamine HCl | 65% | 98:2 |
| 6 | 2-Thienyl | α-(Monofluoromethyl)-2-thiophenemethanamine HCl | 68% | 98:2 |
| 7 | Cyclohexyl | Cyclohexyl(monofluoromethyl)methanamine HCl | 62% | 98:2 |
| 8 | iPr | 1-(Monofluoromethyl)-2-methylpropan-1-amine HCl | 60% | 98:2 |
Table 1: Diastereoselective addition of this compound to various (R)-N-(tert-butanesulfinyl)imines. Data sourced from Li, Y. et al., Org. Lett. 2006, 8 (8), pp 1693–1696.[1]
Stereochemical Model
The high diastereoselectivity is rationalized by a non-chelation controlled, Zimmerman-Traxler-like transition state. The bulky tert-butyl group of the sulfinamide directs the nucleophilic attack of the (phenylsulfonyl)fluoromethyl anion to the opposite face of the imine C=N bond.
Caption: Proposed Zimmerman-Traxler model for diastereoselectivity.
Experimental Protocol: General Procedure for Monofluoromethylation of N-(tert-Butanesulfinyl)imines[1]
To a solution of this compound (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added LHMDS (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of the (R)-N-(tert-butanesulfinyl)imine (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
The crude adduct is then dissolved in anhydrous methanol (10 mL), and Na₂HPO₄ (4.0 mmol) and 6% Na-Hg amalgam (10.0 mmol) are added. The mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is removed, and the residue is treated with HCl in dioxane to afford the corresponding α-monofluoromethylamine hydrochloride salt.
Stereoselective Synthesis of Fluoroalkenes via Julia-Kocienski Olefination
This compound and its heteroaryl analogues are precursors for the Julia-Kocienski olefination, a powerful method for the synthesis of fluoroalkenes. The stereochemical outcome (E/Z selectivity) of the olefination is influenced by the nature of the sulfone's aryl group, the aldehyde substrate, and the reaction conditions. The introduction of fluorine into the sulfone reagent generally increases its reactivity.[2]
Comparative Performance
While a direct side-by-side comparison under identical conditions is not extensively documented in a single study, analysis of the literature indicates that the choice of the heteroaryl group on the sulfone is a key determinant of stereoselectivity. For instance, pyridyl (Py) and benzothiazolyl (BT) sulfones often exhibit different selectivities.
| Sulfone Reagent | Aldehyde | Base/Solvent | E/Z Ratio | Reference |
| PhSO₂CH₂F (classical Julia) | Various | n-BuLi, then reductive elimination | Mixture of isomers, often low yields | [3] |
| Monofluoromethyl 2-pyridyl sulfone | Aromatic | LiHMDS/THF | Z-selective | [3] |
| Monofluoromethyl 2-pyridyl sulfone | Aliphatic | LiHMDS/THF | E-selective | [3] |
| α-Fluoro-α-(BTFP-sulfonyl)acetate | Aromatic | K₂CO₃/TBAB | Z-selective | [2] |
| α-Fluoro-α-(BTFP-sulfonyl)acetate | Aliphatic | K₂CO₃/TBAB | E-selective | [2] |
Table 2: Representative E/Z selectivities in Julia-Kocienski olefination with fluorinated sulfones. (BTFP = 3,5-bis(trifluoromethyl)phenyl).
Reaction Workflow and Stereochemical Rationale
The stereochemical outcome of the Julia-Kocienski olefination is determined by the relative rates of formation and subsequent reaction of the syn- and anti-β-alkoxy sulfone intermediates, which undergo a Smiles rearrangement and elimination of SO₂.
Caption: Julia-Kocienski olefination workflow for fluoroalkenes.
Experimental Protocol: General Procedure for Julia-Kocienski Olefination[3]
To a stirred solution of the monofluoromethyl heteroaryl sulfone (1.2 equiv) in anhydrous THF at -78 °C is added a solution of LiHMDS (1.2 equiv) in THF. After stirring for 30 minutes, a solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to the desired temperature (e.g., room temperature) and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford the fluoroalkene product. The E/Z ratio is determined by ¹H or ¹⁹F NMR spectroscopy.
Conclusion
This compound and its derivatives are highly effective reagents for the stereocontrolled synthesis of monofluoromethylated compounds. In the case of additions to N-(tert-butanesulfinyl)imines, the diastereoselectivity is excellent and predictable, making it a preferred method for the synthesis of chiral α-monofluoromethylamines. For the synthesis of fluoroalkenes via the Julia-Kocienski olefination, the stereochemical outcome is more substrate and condition dependent, but offers a valuable route to both E and Z isomers, often with higher reactivity compared to non-fluorinated counterparts. The choice of the heteroaryl group on the sulfone is a key parameter for tuning the E/Z selectivity. The provided protocols and mechanistic insights serve as a guide for researchers to leverage these powerful reactions in their synthetic endeavors.
References
A Comparative Guide to Fluorinating Agents: Benchmarking Fluoromethyl Phenyl Sulfone Against Novel Counterparts
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of the nucleophilic monofluoromethylating agent, Fluoromethyl phenyl sulfone, with a selection of novel electrophilic and radical fluorinating agents. The performance of these reagents is evaluated based on their reaction mechanisms, substrate scope, and reported experimental data to inform the selection of the most suitable agent for specific synthetic challenges.
Overview of Fluorinating Agents
The landscape of fluorinating agents has evolved significantly, moving beyond traditional reagents to a diverse array of compounds with distinct reactivity profiles. These can be broadly categorized into three main classes:
-
Nucleophilic Fluorinating Agents: These reagents deliver a "CH₂F⁻" synthon. This compound is a prominent example, requiring a strong base to generate the active nucleophile.
-
Electrophilic Fluorinating Agents: These reagents deliver an "F⁺" equivalent. Novel agents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have gained widespread use due to their stability, ease of handling, and broad substrate scope.
-
Radical Fluorinating Agents: This class of reagents generates a monofluoromethyl radical (•CH₂F) and has emerged as a powerful tool for the functionalization of unactivated C-H bonds and alkenes.
Comparative Performance Data
Direct comparison of these agents is nuanced due to their fundamentally different mechanisms of action and substrate preferences. The following tables summarize their performance in representative reactions.
Table 1: Nucleophilic Monofluoromethylation with this compound
This compound is a well-established reagent for the nucleophilic introduction of the monofluoromethyl group. It is particularly effective for the monofluoromethylation of carbonyl compounds and imines.
| Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(tert-Butanesulfinyl)benzaldimine | N-(tert-Butanesulfinyl)-1-phenyl-2-fluoroethanamine | LiHMDS | THF | -78 | 2 | 95 | [1] |
| Benzaldehyde | 1-Phenyl-2-fluoroethanol | n-BuLi | THF | -78 to rt | 12 | 78 | [2] |
| Acetophenone | 2-Fluoro-1-phenylethanol | LDA | THF | -78 to rt | - | 85 | [3] |
Table 2: Electrophilic Fluorination with Novel Agents
Electrophilic fluorinating agents like Selectfluor® and NFSI are highly versatile and are commonly used for the α-fluorination of carbonyl compounds and the fluorination of electron-rich aromatic systems.
| Reagent | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Selectfluor® | Acetophenone | α-Fluoroacetophenone | MeCN | 80 | 12 | 92 | [4] |
| NFSI | Acetophenone | α-Fluoroacetophenone | MeCN/H₂O | rt | 1 | 81 | [4] |
| Selectfluor® | 1,3-Dimethoxybenzene | 1-Fluoro-2,4-dimethoxybenzene | MeCN | rt | 1 | 95 | [5] |
| NFSI | Anisole | Fluoroanisole (o/p mixture) | Neat | 100 | 24 | 65 | [6] |
Table 3: Radical Monofluoromethylation with Novel Reagents
Radical fluoromethylation offers a complementary approach, enabling the functionalization of substrates that are not amenable to nucleophilic or electrophilic methods.
| Reagent | Substrate | Product | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (CH₂FSO₂)₂Zn | Styrene | (3-Fluoro-1-phenylpropyl)sulfinate | Visible light/photocatalyst | MeCN | rt | 24 | 75 | [2] |
| ICH₂F | Heteroarenes | Monofluoromethylated heteroarenes | Visible light/photocatalyst | MeCN | rt | 12 | 40-85 | [7] |
Experimental Protocols
Protocol 1: Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)imine with this compound
To a solution of this compound (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added LiHMDS (1.2 mmol, 1.0 M in THF). After stirring for 30 minutes, a solution of N-(tert-butanesulfinyl)benzaldimine (1.0 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution (10 mL) and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.[1]
Protocol 2: Electrophilic α-Fluorination of Acetophenone with Selectfluor®
To a solution of acetophenone (1.0 mmol) in acetonitrile (10 mL) is added Selectfluor® (1.2 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield α-fluoroacetophenone.[4]
Protocol 3: Electrophilic α-Fluorination of Acetophenone with NFSI
A mixture of acetophenone (1.0 mmol), N-Fluorobenzenesulfonimide (NFSI, 1.0 mmol), and Cs₂CO₃ (3.0 mmol) in a mixed solvent of MeCN/H₂O (10:1, 5 mL) is stirred at room temperature for 1 hour. The reaction mixture is then diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to give the α-fluoroketone.[4]
Reaction Pathway Visualizations
The following diagrams illustrate the distinct mechanisms of nucleophilic, electrophilic, and radical fluorination.
Conclusion
The choice of a fluorinating agent is dictated by the specific synthetic target and the nature of the substrate. This compound remains a valuable and effective reagent for nucleophilic monofluoromethylation, particularly for the synthesis of fluoromethylated amines and alcohols from imines and carbonyls.
For a broader range of substrates, especially for the α-fluorination of carbonyls and functionalization of electron-rich systems, novel electrophilic fluorinating agents like Selectfluor® and NFSI offer significant advantages in terms of operational simplicity, stability, and high yields. Selectfluor® is generally a more powerful fluorinating agent, while NFSI provides a milder alternative.
Radical monofluoromethylation reagents represent the latest advancement in the field, opening up new avenues for the late-stage functionalization of complex molecules and the fluorination of previously unreactive sites.
Researchers and drug development professionals should consider the mechanistic class, substrate compatibility, and reaction conditions when selecting the optimal fluorinating agent to achieve their synthetic goals efficiently and selectively.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. mdpi.com [mdpi.com]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoredox-catalyzed direct C–H monofluoromethylation of heteroarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of Fluoromethyl Phenyl Sulfone in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the choice of fluoromethylating agent is a critical decision that impacts yield, stereoselectivity, cost, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of fluoromethyl phenyl sulfone and its primary alternatives for the synthesis of fluoroalkenes: the Julia-Kocienski olefination and the Wittig reaction.
Executive Summary
This compound serves as a key reagent in the Julia olefination for the synthesis of fluoroalkenes. While it is a reliable and effective reagent, the Julia-Kocienski olefination and the Wittig reaction present viable alternatives with distinct advantages and disadvantages. The Julia-Kocienski reaction often provides superior E-selectivity for fluoroalkenes, while the Wittig reaction is a classic and widely used method. The choice between these methods will depend on the specific requirements of the synthesis, including the desired stereochemical outcome, the scale of the reaction, and budgetary constraints.
Cost Comparison of Key Reagents
The economic viability of a synthetic route is heavily dependent on the cost of the starting materials and reagents. The following table provides a comparative overview of the approximate costs of the key reagents required for each of the three fluoroalkenation methods. Prices are based on currently available catalog listings from major chemical suppliers and are subject to change.
| Reagent/Starting Material | Method | Supplier Example(s) | CAS Number | Purity | Price (USD) per unit |
| This compound | Julia Olefination | TCI America, Fisher Scientific | 20808-12-2 | >98.0% | ~$75 / 1g |
| Chloromethyl Phenyl Sulfone | Precursor for this compound | Thermo Scientific, TCI America | 7205-98-3 | 99% | ~$345 / 25g |
| 1-Phenyl-1H-tetrazole-5-thiol | Precursor for Julia-Kocienski Reagent | Thermo Scientific, TCI America | 86-93-1 | 99% | ~$100 / 100g |
| (Fluoromethyl)triphenylphosphonium iodide | Wittig Reaction | Sigma-Aldrich | 28096-32-4 | - | ~$200 / 1g |
| Methyltriphenylphosphonium iodide | Precursor for Wittig Reagent | Thermo Scientific | 2065-66-9 | 98% | ~$77 / 25g |
Performance Comparison: Yield and Stereoselectivity
The efficiency and stereochemical outcome of a reaction are paramount in synthetic chemistry. The following table summarizes typical yields and E/Z selectivity for the synthesis of fluoroalkenes using this compound (in a Julia-type olefination) and its alternatives. The data is compiled from various literature sources and may vary depending on the specific substrates and reaction conditions.
| Method | Reagent Type | Typical Yields | E/Z Selectivity | Key Advantages | Key Disadvantages |
| Julia Olefination | This compound | Moderate to Good | Often poor, mixtures of E/Z isomers | Commercially available reagent. | Reductive elimination step can be problematic; often poor stereoselectivity.[1][2] |
| Julia-Kocienski Olefination | Monofluoromethyl heteroaryl sulfones (e.g., PT-sulfone) | Good to Excellent | Generally high E-selectivity | One-pot procedure; high E-stereoselectivity.[1][3] | Reagents often need to be synthesized.[1] |
| Wittig Reaction | Fluoromethylphosphonium ylides | Good to Excellent | Varies depending on ylide stability and reaction conditions | Well-established and versatile reaction. | Phosphine oxide byproduct can complicate purification; stereoselectivity can be difficult to control. |
Experimental Protocols
Detailed and comparable experimental protocols are essential for making an informed decision about which synthetic method to employ. Below are representative protocols for the synthesis of a fluoroalkene from an aldehyde using each of the three methods.
Method 1: Fluoroalkenation using this compound (Julia-Type Olefination)
This protocol is a generalized procedure based on the Julia olefination.
Step 1: Anion Formation and Aldehyde Addition
-
Dissolve this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir the solution for 30 minutes.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise and stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 2: Reductive Elimination
-
Dissolve the crude β-hydroxy sulfone from Step 1 in methanol.
-
Add sodium amalgam (6-10 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the fluoroalkene.
Method 2: Fluoroalkenation via Julia-Kocienski Olefination
This protocol is a generalized one-pot procedure.[1][3]
-
To a solution of the monofluoromethyl heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl fluoromethyl sulfone) (1.1 eq) in anhydrous DME at -78 °C under an inert atmosphere, add a solution of KHMDS (1.2 eq) in THF dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous DME dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the fluoroalkene.
Method 3: Fluoroalkenation via Wittig Reaction
This protocol is a generalized procedure for a Wittig reaction with a fluorinated ylide.
Step 1: Ylide Generation
-
Suspend (fluoromethyl)triphenylphosphonium iodide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add a strong base such as n-butyllithium or NaHMDS (1.1 eq) dropwise.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
Step 2: Reaction with Aldehyde
-
Cool the ylide solution to -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to separate the fluoroalkene from the triphenylphosphine oxide byproduct.
Visualization of Workflows and Pathways
To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
Conclusion
The selection of a synthetic method for fluoroalkene synthesis requires a careful evaluation of multiple factors.
-
This compound in a Julia-type olefination is a viable option, particularly when the starting material is readily available. However, researchers must be prepared to address challenges related to stereoselectivity and the multi-step nature of the classic procedure.
-
The Julia-Kocienski olefination stands out for its operational simplicity (one-pot) and its ability to deliver fluoroalkenes with high E-selectivity. The primary drawback is the potential need to synthesize the specific heteroaryl sulfone reagent.
-
The Wittig reaction is a powerful and versatile tool for C=C bond formation. While it can provide high yields, controlling the stereoselectivity of fluoroalkenation can be challenging, and the removal of the triphenylphosphine oxide byproduct can complicate purification, especially on a large scale.
Ultimately, the optimal choice will be dictated by the specific target molecule, the desired stereoisomer, available laboratory resources, and the overall cost-effectiveness of the synthetic route. This guide provides the foundational data to aid researchers in making an informed and strategic decision.
References
Safety Operating Guide
Proper Disposal of Fluoromethyl Phenyl Sulfone: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Fluoromethyl Phenyl Sulfone, a compound utilized in pharmaceutical and agrochemical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through licensed hazardous waste programs.[1]
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
In the event of skin contact, wash the affected area thoroughly with plenty of water.[1] If skin irritation occurs, seek medical attention.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1]
Hazard and Incompatibility Data
While specific quantitative data on the environmental fate of this compound is limited, it is crucial to prevent the product from entering drains.[1] The substance is not considered to be persistent, bioaccumulative, or toxic (PBT), nor very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]
| Property | Data | Source |
| Hazard Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | [1] |
| Incompatibilities | Strong oxidizing agents, Strong acids | |
| Hazardous Decomposition Products | Under fire conditions: Carbon oxides, Sulfur oxides, Hydrogen fluoride |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. On-site disposal by researchers is not recommended; instead, waste must be prepared for collection by a licensed hazardous waste disposal company.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, contaminated labware).
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.
2. Waste Container Selection and Labeling:
-
Select a suitable, leak-proof container for the waste. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must be in good condition with a secure lid.
-
As soon as waste is added to the container, affix a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound" (abbreviations and chemical formulas are not permitted).
-
The quantity of waste.
-
The date of waste generation.
-
The location of origin (e.g., department, room number).
-
The name and contact information of the Principal Investigator.
-
3. Waste Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.
-
Provide the EHS department with a complete list of the chemicals in the waste container.
-
Follow any additional instructions provided by your EHS department for waste pickup.
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of in the regular trash, provided all labels are defaced.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Fluoromethyl Phenyl Sulfone
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Fluoromethyl Phenyl Sulfone. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
This compound is a compound that requires careful handling due to its potential health hazards. The following information outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize risk and ensure safe laboratory practices.
Hazard and Safety Summary
Proper assessment of the risks associated with this compound is the first step toward safe handling. The primary hazards include skin and eye irritation.[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent direct contact and exposure.
1. Hand Protection:
-
Wear chemically resistant gloves.[1] Always inspect gloves for integrity before use.
2. Eye and Face Protection:
-
Safety glasses with side shields or goggles are required.[1]
-
A face shield should be worn in situations where splashing is a possibility.[1]
3. Skin and Body Protection:
-
A lab coat or other protective clothing must be worn to prevent skin contact.
-
Ensure that all skin is covered.
4. Respiratory Protection:
-
If working in an area with inadequate ventilation or where dust may be generated, a suitable respiratory protection should be used.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Gather all necessary materials and equipment before commencing work.
2. Handling the Compound:
-
Avoid all direct contact with the substance.[1]
-
When transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to avoid creating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
3. In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with plenty of water.[1][2] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any equipment used, ensuring no residue remains.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials, including unused product and contaminated items (e.g., gloves, weighing paper, pipette tips), in a designated, clearly labeled, and sealed waste container.
2. Waste Storage:
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed and approved waste disposal company. Do not dispose of it down the drain.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
